4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
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Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMJIJJOSJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736638 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949558-30-9 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Characteristics of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical guide provides a detailed analysis of the expected spectral data for this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in the public domain, this document synthesizes data from analogous structures and first principles of spectroscopic theory to present a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile for identification, characterization, and quality control purposes.
Physicochemical Properties and Molecular Structure
This compound is a disubstituted pyrazolopyridine, a class of compounds recognized for its wide range of biological activities.[1] The strategic placement of chloro and iodo groups offers versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 949558-30-9 | [2] |
| Molecular Formula | C₆H₃ClIN₃ | [2][3] |
| Molecular Weight | 279.47 g/mol | [2] |
| Monoisotopic Mass | 278.9060 Da | [3] |
| Predicted XlogP | 2.1 | [3] |
The structural arrangement of the fused pyrazole and pyridine rings, along with the halogen substituents, dictates the electronic environment of each atom and, consequently, its spectral behavior.
Caption: Molecular Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the known spectrum of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, with adjustments made for the introduction of a chloro group at the C4 position. The chloro group is electron-withdrawing, which will deshield adjacent protons, causing a downfield shift in their resonance.[4]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H (pyrazole) | ~13.5 - 14.5 | br s | - | The acidic proton on the pyrazole ring is expected to be a broad singlet at a very downfield chemical shift, consistent with similar N-H protons in heterocyclic systems. |
| H6 | ~8.7 - 8.9 | d | J ≈ 5.0 | This proton is ortho to the pyridine nitrogen and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H5. |
| H5 | ~7.4 - 7.6 | d | J ≈ 5.0 | This proton is meta to the pyridine nitrogen and will be coupled to H6, appearing as a doublet. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is based on the known effects of chloro and iodo substituents on pyridine and pyrazole rings, respectively.[3] The carbon bearing the iodine (C3) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect. The carbon bearing the chlorine (C4) will be deshielded.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~85 - 95 | The C-I bond causes a strong upfield shift (shielding) due to the heavy atom effect. |
| C3a | ~145 - 150 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~148 - 152 | The carbon attached to the electron-withdrawing chlorine atom will be deshielded. |
| C5 | ~118 - 122 | Aromatic CH carbon. |
| C6 | ~150 - 154 | Aromatic CH carbon, significantly deshielded by the adjacent pyridine nitrogen. |
| C7a | ~130 - 135 | A quaternary carbon at the fusion of the two rings. |
Mass Spectrometry: Molecular Ion and Predicted Fragmentation
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is crucial for confirming the molecular weight and elemental composition.
Molecular Ion (M⁺): The nominal molecular weight is 279 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern.[2][5] Iodine is monoisotopic (¹²⁷I).[2]
-
[M]⁺: m/z ≈ 278.9 (corresponding to the molecule with ³⁵Cl)
-
[M+2]⁺: m/z ≈ 280.9 (corresponding to the molecule with ³⁷Cl) The relative intensity of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[5]
Predicted Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through the loss of the halogen atoms and cleavage of the heterocyclic rings.[6][7][8]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry Data Acquisition
This protocol is for obtaining a high-resolution mass spectrum using ESI-MS. [9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion cluster and major fragments.
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 280) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
While experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectral characterization. The key identifying features are expected to be a characteristic 3:1 isotopic pattern at m/z 279/281 in the mass spectrum, and distinct chemical shifts in the ¹H and ¹³C NMR spectra influenced by the halogen substituents. The protocols outlined herein provide a self-validating system for any researcher to confirm these predictions experimentally.
References
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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ResearchGate. (2014). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of Halogenated 1H-Pyrazolo[3,4-b]pyridines: A Case Study of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of halogen atoms onto this privileged structure profoundly influences its physicochemical properties and biological activity, primarily through the formation of specific intermolecular interactions such as hydrogen and halogen bonds. This guide provides a comprehensive analysis of the crystal structure of halogenated 1H-pyrazolo[3,4-b]pyridines, with a particular focus on 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage the detailed crystallographic analysis of the closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine to infer and discuss the structural implications of 4-chloro substitution. This guide will delve into the synthetic methodologies, the intricacies of the crystal packing, the nature of the governing intermolecular forces, and the implications of these structural features for drug design and development.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery
The fusion of pyrazole and pyridine rings to form the 1H-pyrazolo[3,4-b]pyridine system creates a versatile heterocyclic scaffold with a wide spectrum of pharmacological activities.[2][3] These compounds have been extensively investigated and have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3] The biological activity of these molecules is intimately linked to their three-dimensional structure and their ability to interact with biological targets. The strategic placement of substituents, particularly halogens, on the pyrazolopyridine core allows for the fine-tuning of these interactions. Halogen atoms, especially iodine and chlorine, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[4][5][6] Understanding the crystal structure of these compounds is therefore paramount for rational drug design.
Synthetic Strategies for Halogenated Pyrazolo[3,4-b]pyridines
The synthesis of halogenated 1H-pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes. A common and effective method involves the direct halogenation of the 1H-pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a reported synthesis and serves as a representative example for the iodination of the pyrazolopyridine scaffold.[7]
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 ml), add iodine (18.7 g, 73.6 mmol) followed by KOH (6.6 g, 118.0 mmol).[7]
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic extract with brine and aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by recrystallization from a mixture of CH₂Cl₂ and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[7]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the iodination of 1H-pyrazolo[3,4-b]pyridine.
Crystal Structure Analysis: A Case Study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine provides invaluable insights into the packing and intermolecular interactions of this class of compounds.[7][8]
Crystallographic Data
The crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine is summarized in the table below.[7]
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα |
Molecular Geometry
The 3-iodo-1H-pyrazolo[3,4-b]pyridine molecule is essentially planar, with a very small dihedral angle of 0.82 (3)° between the pyridine and pyrazole rings.[7][8] This planarity facilitates efficient crystal packing and π-π stacking interactions.
Supramolecular Assembly and Intermolecular Interactions
The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine is stabilized by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[7][8]
-
Hydrogen Bonding: Pairs of molecules are connected into centrosymmetric inversion dimers through N—H···N hydrogen bonds.[7]
-
Halogen Bonding: These dimers are further linked into zigzag chains parallel to the b-axis by C—I···N halogen bonds.[7] The iodine atom acts as a halogen bond donor, interacting with a nitrogen atom of an adjacent molecule.
-
π-π Stacking: The planar molecules exhibit significant π-π stacking interactions, further stabilizing the crystal lattice.[7][8]
Diagram of Intermolecular Interactions:
Caption: Key intermolecular interactions in the crystal structure.
The Influence of 4-Chloro Substitution: A Predictive Analysis
The introduction of a chlorine atom at the 4-position of 3-iodo-1H-pyrazolo[3,4-b]pyridine is expected to have a significant impact on its crystal structure and intermolecular interactions.
-
Molecular Geometry: The planarity of the bicyclic system is likely to be maintained.
-
Halogen Bonding: The chlorine atom introduces an additional potential halogen bond donor site. This could lead to a more complex network of C—I···N and C—Cl···N halogen bonds, or a competition between the two. The relative strengths of these bonds would dictate the preferred interactions.
-
Crystal Packing: The presence of the additional halogen atom will alter the electrostatic potential surface of the molecule, potentially leading to a different packing arrangement to accommodate the new interaction sites and steric demands. This could result in a different space group and unit cell parameters compared to the unsubstituted analogue.
Conclusion: Implications for Rational Drug Design
A thorough understanding of the crystal structure of halogenated 1H-pyrazolo[3,4-b]pyridines is crucial for the rational design of new therapeutic agents. The specific intermolecular interactions, such as the hydrogen and halogen bonds observed in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, provide a blueprint for how these molecules might interact with their biological targets. The predictive analysis of the 4-chloro substituted derivative highlights the subtle yet significant influence that additional halogenation can have on the supramolecular assembly. This knowledge can be harnessed to design molecules with improved binding affinity, selectivity, and pharmacokinetic properties. Future work should focus on obtaining the experimental crystal structure of this compound to validate these predictions and further refine our understanding of this important class of compounds.
References
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Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchGate. Available at: [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. Available at: [Link]
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3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
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(PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine - ResearchGate. Available at: [Link]
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Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations - MDPI. Available at: [Link]
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Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles via Four-Center Se2N2 Chalcogen Bonding - MDPI. Available at: [Link]
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Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design - PubMed. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core has established itself as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This bicyclic heterocycle, an isostere of purine, serves as a versatile template for the design of potent and selective ligands for a range of biological targets. Its derivatives have shown significant promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), making them highly relevant in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][3][4]
This guide focuses on a particularly strategic, yet underexplored, derivative: 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS Number: 949558-30-9). The unique di-halogenation pattern of this molecule offers medicinal chemists a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies. The iodine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position can be targeted for nucleophilic aromatic substitution. This dual functionality allows for the systematic and independent modification of two key positions on the scaffold, enabling the fine-tuning of a compound's pharmacological properties.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, an analysis of its chemical reactivity and synthetic utility, and a discussion of its applications as a key building block in contemporary drug discovery.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and drug design. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and predictive models provides a solid foundation for its handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 949558-30-9 | ChemicalBook[5] |
| Molecular Formula | C₆H₃ClIN₃ | ChemicalBook[5] |
| Molecular Weight | 279.47 g/mol | ChemicalBook[5] |
| Appearance | Off-white to light yellow solid | Predicted |
| Boiling Point | 390.8±37.0 °C | Predicted (ChemicalBook)[5] |
| Density | 2.284±0.06 g/cm³ | Predicted (ChemicalBook)[5] |
| pKa | 6.78±0.40 | Predicted (ChemicalBook)[5] |
| XlogP | 2.1 | Predicted (PubChemLite)[6] |
| Storage | 2–8 °C under inert gas | ChemicalBook[5] |
The structure of the pyrazolo[3,4-b]pyridine core is essentially planar, a feature that often facilitates π-π stacking interactions with biological targets.[2] The introduction of the chloro and iodo substituents is expected to modulate the electronic properties of the ring system, influencing its reactivity and potential intermolecular interactions.
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway and Experimental Protocol
Caption: Proposed synthetic workflow for the target compound.
This proposed synthesis is based on the known high reactivity of the C3 position of the pyrazolo[3,4-b]pyridine ring towards electrophilic substitution, and a published procedure for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[2]
Step-by-Step Proposed Protocol: Synthesis of this compound
Disclaimer: This protocol is a proposed methodology based on related literature and has not been experimentally validated for this specific substrate. Appropriate safety precautions and small-scale trials are strongly recommended.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent)
-
Iodine (I₂) (2.5 equivalents)
-
Potassium Hydroxide (KOH) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1 eq.) in DMF.
-
Reagent Addition: To the stirred solution, add Iodine (2.5 eq.) portion-wise. Following the addition of iodine, add Potassium Hydroxide (4 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization from a dichloromethane/hexane solvent system to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating the reaction.
-
Base (KOH): The base is crucial for the deprotonation of the pyrazole N-H and activation of the ring system towards electrophilic attack by iodine.
-
Iodinating Agent (I₂): Molecular iodine is a mild and effective electrophile for the iodination of electron-rich heterocyclic systems.
-
Work-up: The aqueous work-up with brine and subsequent extractions are standard procedures to remove the inorganic salts and DMF. The sodium thiosulfate wash is essential to remove any unreacted iodine, which would otherwise contaminate the final product.
-
Purification: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, and the choice of DCM/hexane is a common system for compounds of moderate polarity.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential functionalization, making it a highly valuable intermediate for building molecular complexity.
Caption: Key reaction pathways for the target compound.
-
Reactivity at the C3-Iodo Position: The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the C3 position. A wide array of coupling partners can be introduced via reactions such as:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Installation of alkyne moieties.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: Introduction of amine or ether linkages.
-
-
Reactivity at the C4-Chloro Position: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused pyrazole ring and the adjacent pyridine nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, most commonly amines, to generate 4-amino-pyrazolo[3,4-b]pyridine derivatives. This transformation is frequently employed in the synthesis of kinase inhibitors to install key binding motifs.
This orthogonal reactivity is the cornerstone of this intermediate's utility, enabling a modular approach to library synthesis for SAR exploration.
Applications in Drug Discovery
The this compound scaffold is a key building block for the synthesis of a variety of potent and selective kinase inhibitors. Its value lies in its ability to serve as a template for the creation of compounds that can precisely target the ATP-binding site of kinases.
Case Study: A Building Block for TBK1 Inhibitors
Recent research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways.[4] Dysregulation of TBK1 is implicated in various cancers and inflammatory diseases. In the synthesis of these inhibitors, a pyrazolo[3,4-b]pyridine core is often functionalized at the C3 and C4 positions to achieve high potency and selectivity. This compound is an ideal starting material for such endeavors. For example, a Suzuki coupling at the C3-iodo position could be used to install a key aromatic group, followed by a nucleophilic substitution at the C4-chloro position to introduce a solubilizing or target-interacting side chain.
Handling and Safety
As with any laboratory chemical, proper handling and safety precautions are paramount.
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen).
-
Store at 2-8°C.[5]
Conclusion
This compound is more than just another heterocyclic compound; it is a strategically designed building block that offers significant advantages in the field of drug discovery. Its di-halogenated structure provides two distinct and orthogonally reactive sites, enabling a modular and efficient approach to the synthesis of complex molecules and chemical libraries. The pyrazolo[3,4-b]pyridine core is a well-validated scaffold for targeting a multitude of disease-relevant proteins, particularly kinases. As the demand for novel, potent, and selective therapeutics continues to grow, the utility of versatile and strategically functionalized intermediates like this compound will undoubtedly increase, solidifying its role as a key component in the medicinal chemist's toolbox.
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Ye, Y., et al. (2009). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4147-4150. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1585-1600. [Link]
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A Comprehensive Technical Guide to 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical overview of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to modulate critical biological pathways.[1][2] This guide details the molecule's fundamental properties, outlines a robust synthetic and purification protocol, explores its primary applications in drug discovery, and provides essential safety and handling information. It is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.
Core Molecular Attributes
This compound is a bicyclic aromatic heterocycle. Its structure, featuring a fusion of pyrazole and pyridine rings, is decorated with two key halogen atoms: a chlorine at the 4-position and an iodine at the 3-position. This specific substitution pattern makes it a highly valuable and versatile intermediate for further chemical modification, primarily through cross-coupling reactions.
The strategic placement of chloro and iodo substituents offers differential reactivity, allowing for selective functionalization. The carbon-iodine bond is typically more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond, enabling a stepwise and controlled approach to the synthesis of complex molecular architectures.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₃ClIN₃ | [3] |
| Molecular Weight | 279.47 g/mol | |
| CAS Number | 949558-30-9 | |
| Canonical SMILES | C1=C(C2=C(NN=C2N=C1)I)Cl | [4] |
| InChIKey | CEJMJIJJOSJRDO-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (Predicted) | |
| Monoisotopic Mass | 278.906 Da | [4][5] |
Synthesis, Purification, and Characterization
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be approached through two primary retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole, or vice-versa.[6][7] For the specific synthesis of this compound, the most direct route involves the electrophilic iodination of a readily available 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor.
Recommended Synthetic Protocol
This protocol describes the direct iodination of 4-chloro-1H-pyrazolo[3,4-b]pyridine. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its efficacy in providing a source of electrophilic iodine (I+) under relatively mild conditions, which is suitable for electron-rich heterocyclic systems. Dimethylformamide (DMF) is an appropriate polar aprotic solvent for this reaction.
Materials and Reagents:
-
4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagent: Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature. The addition of an electrophilic iodinating agent to the pyrazole ring is a key step.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine), water, and finally brine. This ensures removal of DMF and inorganic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound must be validated through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy should confirm the presence of the aromatic protons on the pyridine ring, with expected shifts and coupling patterns. ¹³C NMR will verify the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching the formula C₆H₃ClIN₃. The isotopic pattern for one chlorine and one iodine atom will be characteristic.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final product, which should ideally be >95% for use in subsequent research applications.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for creating libraries of more complex molecules.[9] Its halogenated pyrazolo[3,4-b]pyridine core is frequently explored in the design of compounds with high binding affinity and selectivity for specific biological targets.[9]
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[9] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. Derivatives of this scaffold have been successfully developed as potent inhibitors for various kinases. For example, research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity pathways.[10]
Anticancer and Other Therapeutic Agents
Beyond kinase inhibition, the scaffold is integral to the development of a broad spectrum of potential therapeutics. Studies have demonstrated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives that function as Topoisomerase IIα inhibitors.[1] The wide-ranging biological activities investigated for this class of compounds include anti-inflammatory, antiviral, antimicrobial, and agents targeting the nervous system.[2][7] The exponential increase in patents and publications related to this scaffold underscores its current importance in the search for new drug candidates.[7]
Agrochemical Research
The structural motifs present in this compound are also relevant in the field of agrochemicals. Its utility extends to the development of novel pesticides and herbicides, where the goal is to achieve high efficacy and target specificity.[9]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds provide a strong basis for establishing handling protocols. Isomeric and related structures are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11][12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain stability.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[11]
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance in modern synthetic and medicinal chemistry. Its well-defined structure, featuring differentially reactive halogen handles, provides chemists with a powerful platform for constructing complex molecules with tailored biological activities. Its demonstrated relevance in the development of kinase inhibitors and other therapeutic agents ensures that it will remain a compound of high interest for the foreseeable future in both academic and industrial research settings.
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Tautomerism in pyrazolo[3,4-b]pyridine systems
An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridine Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active agents.[1][2][3][4][5][6] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, including various kinases and receptors.[2][7] A critical, yet often complex, feature of this heterocyclic system is its capacity for tautomerism—the dynamic equilibrium between structural isomers that readily interconvert.[8][9] Understanding and controlling the tautomeric preference of pyrazolo[3,4-b]pyridine derivatives is paramount in drug design, as different tautomers exhibit distinct physicochemical properties and three-dimensional shapes, which profoundly impact receptor binding, solubility, and metabolic stability.[10][11] This guide provides a comprehensive exploration of the core principles of tautomerism in this system, the factors governing the equilibrium, and the analytical and computational methodologies essential for its characterization.
The Landscape of Tautomerism in Pyrazolo[3,4-b]pyridines
Tautomerism in N-unsubstituted pyrazolo[3,4-b]pyridines is a form of prototropic tautomerism, specifically annular tautomerism, where a proton migrates between the two nitrogen atoms of the pyrazole ring.[8][9] This results in two primary, distinct chemical entities in equilibrium.
Principal Annular Tautomers: 1H vs. 2H
The two major tautomeric forms are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine .[2][3][7]
-
1H-Tautomer : The proton is located on the nitrogen atom at position 1 (N1). This isomer is often referred to as the 'azaindole' analogue.
-
2H-Tautomer : The proton is located on the nitrogen atom at position 2 (N2).
These forms are not resonance structures; they are true isomers with different connectivities and can, in principle, be isolated or observed as distinct species.[8] The equilibrium between them is dynamic and can be influenced by a variety of factors.
Caption: Annular tautomeric equilibrium in the pyrazolo[3,4-b]pyridine core.
Keto-Enol Tautomerism
When hydroxyl substituents are present at the C4 or C6 positions of the pyridine ring, keto-enol tautomerism (specifically, a lactam-lactim equilibrium) must also be considered. In most cases, the pyridone (keto) form is significantly more stable and is the predominant species observed.[7]
Governing the Equilibrium: Key Influential Factors
The position of the tautomeric equilibrium is not fixed; it is a delicate balance dictated by the molecule's intrinsic properties and its immediate environment.
Intrinsic Stability
For the unsubstituted parent pyrazolo[3,4-b]pyridine system, computational studies have consistently shown that the 1H-tautomer is intrinsically more stable than the 2H-tautomer.[7] Semi-empirical AM1 calculations, for instance, predict the 1H-form to be more stable by approximately 37 kJ/mol (nearly 9 kcal/mol), making it the overwhelmingly dominant form in the gas phase or in non-polar solvents.[7] This inherent preference is a critical baseline for understanding the system.
Substituent Effects
The electronic nature of substituents on the ring system can dramatically alter the relative stabilities of the tautomers. While a comprehensive predictive model is elusive, general principles apply:
-
Electron-Withdrawing Groups (EWGs): When placed on the pyridine ring, EWGs can influence the acidity of the pyrazole N-H protons, potentially shifting the equilibrium.
-
Steric Hindrance: Bulky substituents near the N1 or N2 positions can destabilize the corresponding tautomer due to steric clash, thereby favoring the alternative form.
Solvent Effects
The choice of solvent is one of the most powerful external factors for manipulating tautomeric preference.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers. The specific geometry and strength of these interactions can preferentially stabilize one form. For many heterocyclic systems, polar solvents can shift the equilibrium towards the tautomer with the larger dipole moment.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as hydrogen bond acceptors and can influence the equilibrium based on dipole-dipole interactions and their ability to solvate the N-H proton.
-
Non-Polar Solvents (e.g., chloroform, toluene): In these environments, the intrinsic stability of the tautomers is the dominant factor, usually favoring the 1H-form.
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Stability and Storage of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide
Introduction
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic intermediate in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide array of biologically active molecules.[1][2][3] The integrity and purity of this compound are paramount to ensure the reliability and reproducibility of research outcomes. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the chemical and physical properties, potential degradation pathways, and recommended handling procedures, supported by detailed experimental protocols for stability assessment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | Internal Data |
| Molecular Weight | 279.47 g/mol | Internal Data |
| Appearance | Off-white to light yellow solid | Internal Data |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [4] |
The presence of halogen atoms (chlorine and iodine) and the fused heterocyclic ring system dictates the molecule's reactivity and susceptibility to degradation. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2][5]
Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound can be compromised by several environmental factors. Understanding these is crucial for preventing degradation.[6][7]
Hydrolytic Stability
Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceutical compounds.[7] For this compound, the C-Cl and C-I bonds are potential sites for nucleophilic attack by water, which can be accelerated by acidic or basic conditions.[8] The pyridine ring's nitrogen atom can be protonated under acidic conditions, potentially activating the ring towards nucleophilic substitution.
Causality behind Experimental Choices: Forced degradation studies under acidic, basic, and neutral pH conditions are essential to determine the compound's susceptibility to hydrolysis.[3] This information is critical for formulation development, especially for liquid dosage forms, and for understanding potential incompatibilities.[8]
Oxidative Stability
Oxidation is another significant degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions.[9] The electron-rich pyrazole and pyridine rings in the molecule could be susceptible to oxidation. The iodine atom can also be a site of oxidative degradation.
Causality behind Experimental Choices: Exposing the compound to a common oxidizing agent like hydrogen peroxide in forced degradation studies helps to identify potential oxidative degradants.[3] This is vital for selecting appropriate antioxidants in a formulation and for determining suitable packaging to protect against oxidative stress.[7]
Photostability
Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV region.[10] The energy from light absorption can lead to the formation of reactive species and subsequent degradation. Halogenated compounds can be particularly susceptible to photolytic cleavage of the carbon-halogen bond.[10][11]
Causality behind Experimental Choices: Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine if the compound needs to be protected from light during storage and handling.[12] This directly impacts packaging requirements, such as the use of amber vials or opaque containers.
Thermal Stability
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[13] For this compound, thermal stress could lead to dehalogenation or other decomposition pathways.
Causality behind Experimental Choices: Thermal degradation studies, conducted at elevated temperatures, help to predict the compound's stability under various climatic conditions and inform the recommended storage temperature.[14][15] These studies are a cornerstone of accelerated stability testing to estimate the shelf-life of a drug substance.[14][16]
Caption: Potential degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling
Based on available data and general principles for heterocyclic compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Storage Temperature: The compound should be stored at 2-8 °C .[4]
-
Atmosphere: To prevent oxidation and reaction with atmospheric moisture, it is crucial to store the compound under an inert gas atmosphere , such as nitrogen or argon.[4]
-
Container: Use a well-sealed container to prevent moisture ingress and exposure to air.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a re-test period or shelf life for this compound, a comprehensive stability testing program should be implemented according to ICH guidelines.[12][17][18][19]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][6][7]
Caption: A typical workflow for conducting forced degradation studies.
Protocol for Forced Degradation:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-80 °C) for a specified duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[20][21][22][23][24] Use LC-MS to identify the mass of any significant degradation products.
Long-Term and Accelerated Stability Testing
These studies are performed to establish the re-test period or shelf life and recommended storage conditions.[14][16][25]
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: [19]
Protocol for Long-Term and Accelerated Stability Testing:
-
Sample Packaging: Package the this compound in the proposed container closure system.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay (by a stability-indicating HPLC method)
-
Purity/Impurity profile (by HPLC)
-
Water content (if applicable)
-
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and drug development. By understanding its physicochemical properties and potential degradation pathways, and by implementing a robust stability testing program, researchers can ensure the quality and reliability of this important chemical intermediate. Adherence to the recommended storage conditions of 2-8 °C under an inert atmosphere and protection from light will preserve the integrity of the compound. The provided experimental protocols offer a framework for a comprehensive stability assessment in line with global regulatory expectations.
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- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
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An In-depth Technical Guide to the Solubility of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a cornerstone of pharmaceutical sciences.[3] For a compound like 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which serves as a building block in the synthesis of potentially bioactive molecules, understanding its solubility is paramount for several reasons:[1][4]
-
Reaction Condition Optimization: The choice of solvent is crucial for efficient chemical synthesis. Knowledge of the compound's solubility in various organic solvents allows for the selection of an appropriate reaction medium, ensuring homogeneity and maximizing reaction rates.
-
Purification and Crystallization: Solubility differences in various solvents are exploited during purification processes like recrystallization to remove impurities and obtain the compound in a highly pure, crystalline form.
-
In Vitro Assay Performance: In drug discovery, compounds are typically screened for biological activity in aqueous buffers, often with a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO). Poor solubility can lead to compound precipitation in the assay medium, resulting in inaccurate and unreliable biological data. A generally accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[5][6]
-
Formulation Development: For a compound to be developed into a drug, it must be formulated into a dosage form (e.g., tablet, capsule, or injectable solution). Solubility in various pharmaceutically acceptable solvents and excipients is a key factor in designing a stable and bioavailable formulation.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties.[6] Let's analyze the key features of this compound (MW: 279.47 g/mol ) and how they are likely to influence its solubility in organic solvents.[7]
| Property | Value/Description | Source |
| Molecular Formula | C₆H₃ClIN₃ | [7] |
| Molecular Weight | 279.47 g/mol | [7] |
| Predicted Boiling Point | 390.8±37.0 °C | [7] |
| Predicted Density | 2.284±0.06 g/cm³ | [7] |
| Physical Form | Solid |
The structure of this compound features a fused pyrazole and pyridine ring system, making it a relatively planar and aromatic molecule.[8] The presence of both hydrogen bond donors (the N-H group on the pyrazole ring) and acceptors (the nitrogen atoms in the rings) suggests the potential for intermolecular interactions. The chloro and iodo substituents contribute to the molecule's lipophilicity and molecular weight.
Based on these features, we can make some general predictions about its solubility:
-
Polar Aprotic Solvents: Due to the presence of polar functional groups and the overall aromatic nature, the compound is expected to exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and N-methyl-2-pyrrolidone (NMP) . These solvents can effectively solvate the molecule without interfering with the hydrogen bonding capabilities of the N-H group.
-
Polar Protic Solvents: Solubility in polar protic solvents like methanol , ethanol , and isopropanol is likely to be moderate. While these solvents can engage in hydrogen bonding, the energetic cost of disrupting the solvent-solvent interactions to solvate the relatively large and somewhat lipophilic molecule may limit its solubility.
-
Nonpolar Solvents: The compound is expected to have low solubility in nonpolar solvents such as hexane , heptane , and toluene . The significant polarity and hydrogen bonding potential of the molecule are not well-matched with the nonpolar nature of these solvents.
-
Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform may offer moderate solubility, given their ability to interact with the chloro and iodo substituents and the aromatic rings.
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative data, experimental determination is necessary. In a drug discovery setting, two main types of solubility are measured: kinetic and thermodynamic.[9][10]
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput measurement that reflects a compound's solubility under non-equilibrium conditions.[6] It is particularly useful for the rapid assessment of large numbers of compounds in early discovery phases.[6][9] The method involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[11] The concentration at which the compound precipitates is its kinetic solubility.
This protocol is adapted from standard high-throughput screening methodologies.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate gently for a predetermined period (e.g., 2 hours) at room temperature to allow for precipitation to occur.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[10] It is a lower-throughput but more accurate method, typically employed in later stages of drug development.[3][9] The shake-flask method is the most common approach.[12]
This protocol is a robust method for determining the equilibrium solubility of a compound in various organic solvents.
Materials:
-
This compound
-
A panel of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5][6][12]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[11]
-
Data Reporting: The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mM).
Caption: Workflow for Shake-Flask Equilibrium Solubility Assay.
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices. Consult the Safety Data Sheet (SDS) for the compound and each solvent before starting any experimental work.[13] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.[13]
Conclusion
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The Evolving Therapeutic Landscape of Pyrazolo[3,4-b]pyridines: A Technical Guide to Their Biological Activities
Abstract
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted pyrazolo[3,4-b]pyridines, intended for researchers, scientists, and professionals in drug development. We will dissect the diverse pharmacological profiles of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The narrative will delve into the underlying mechanisms of action, particularly their role as kinase inhibitors, and provide insights into structure-activity relationships. This guide is designed to be a comprehensive resource, integrating established experimental protocols and data presentation to facilitate further research and development in this promising area.
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic heterocyclic system. This scaffold is of significant interest due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] The versatility of this core structure allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological properties.[1] Over the years, research has consistently highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in numerous therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.[2][3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted pyrazolo[3,4-b]pyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4]
Mechanism of Action: Kinase Inhibition at the Forefront
A primary mechanism underlying the anticancer effects of many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several studies have reported the synthesis of 3,5-disubstituted pyrazolo[3,4-b]pyridines as potent and selective inhibitors of CDKs, such as CDK1 and CDK2.[5][6] By inhibiting these kinases, the compounds can arrest the cell cycle, preventing cancer cell proliferation.[4][5] For instance, some derivatives have been shown to induce cell cycle arrest at the G0-G1 phase.[5]
-
PIM1 Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have also been identified as dual inhibitors of CDK2 and PIM1 kinases, demonstrating potent anti-cancer activity.[5]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK, a family of receptor tyrosine kinases implicated in cell proliferation and differentiation.[7][8][9] Continuous activation and overexpression of TRKs can lead to cancer.[7][9]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: As a noncanonical member of the IKK family, TBK1 is involved in innate immunity, neuroinflammation, and oncogenesis.[10][11] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors, showing promise for cancer therapy.[10][11]
-
Topoisomerase IIα Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an essential enzyme for regulating DNA topology during replication and transcription.[12] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.[12]
In Vitro and In Vivo Efficacy
The anticancer potential of these compounds has been demonstrated in various cancer cell lines, including breast, colon, liver, and cervical cancers.[5] For example, compound 9a showed high anticancer activity against Hela cells, while 14g was effective against MCF7 and HCT-116 cell lines.[4] Furthermore, select compounds have been evaluated in in-vivo tumor xenograft models, showing their potential for clinical application.[6] One particular derivative, C03 , not only inhibited TRKA with an IC50 value of 56 nM but also suppressed the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[7][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-b]pyridines is highly dependent on the nature and position of the substituents. For instance, in a series of anticancer compounds, a para-hydroxy substitution on a phenyl ring at position 4 of the pyridine moiety enhanced cytotoxicity towards MCF7 and HCT-116 cell lines.[4] Subtle structural modifications can significantly impact the potency and selectivity of these compounds.[12]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazolo[3,4-b]pyridines have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[13]
Spectrum of Activity
Various synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro antibacterial and antifungal activities.[13] They have shown moderate to good activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14][15] Antifungal activity has also been observed against species like Candida albicans.[15]
Synthesis and Evaluation
The synthesis of these antimicrobial agents often involves the use of a key intermediate, which is then modified to create a library of compounds with diverse substitutions.[13] These compounds are then screened for their antimicrobial activity using standard methods, with drugs like Streptomycin and Clotrimazole used as references.[13]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases. Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[16][17]
Mechanism of Action: COX and 5-LOX Inhibition
The anti-inflammatory effects of some pyrazolo[3,4-b]pyridines are attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[17] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[16]
In Vivo Evaluation
The in vivo anti-inflammatory activity of these compounds has been assessed using the carrageenan-induced rat paw edema assay, a standard model for evaluating acute inflammation.[17] Some of the synthesized compounds have exhibited moderate anti-inflammatory activity in these models.[17]
Other Notable Biological Activities
The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond the aforementioned areas. Research has indicated their possible application in:
-
Neurodegenerative Diseases: Some derivatives have shown affinity for β-amyloid plaques, suggesting their potential as diagnostic or therapeutic agents for Alzheimer's disease.[18]
-
Cardiovascular Diseases: Certain pyrazolo[3,4-b]pyridines have been investigated for their effects on pulmonary hypertension.[1]
-
Antiviral and Antileishmanial Activities: The broad biological profile of this scaffold also includes antiviral and antileishmanial properties.[2]
Experimental Protocols and Data Presentation
To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial.
General Synthesis of Substituted Pyrazolo[3,4-b]pyridines
A common synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1] The reaction conditions can be varied to achieve different substitution patterns.[1]
Example Synthetic Step:
-
Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (4): A mixture of the corresponding ester (3) and excess hydrazine hydrate is heated under reflux for 2 hours. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19][20]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
General Workflow:
-
Incubate the kinase, substrate, and ATP with varying concentrations of the inhibitor.
-
After the reaction, quantify the amount of phosphorylated substrate or the amount of ATP consumed.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation
Quantitative data, such as IC50 values for anticancer activity or minimum inhibitory concentrations (MICs) for antimicrobial activity, should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Anticancer Activity Data
| Compound | Target Cell Line | IC50 (µM) |
| 9a | Hela | 2.59[4] |
| 14g | MCF7 | 4.66[4] |
| 14g | HCT-116 | 1.98[4] |
| C03 | Km-12 | 0.304[7][9] |
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Anticancer mechanisms of substituted pyrazolo[3,4-b]pyridines.
Caption: General workflow for the development of pyrazolo[3,4-b]pyridine-based drugs.
Conclusion and Future Directions
Substituted pyrazolo[3,4-b]pyridines represent a highly versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their safety and efficacy in preclinical and clinical studies. The continued exploration of the vast chemical space of pyrazolo[3,4-b]pyridines holds great promise for the development of novel therapeutics to address unmet medical needs.
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PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
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Taylor & Francis Online. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
The Enduring Scaffold: A Comprehensive Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-b]pyridines
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the scientific community for over a century. Its structural resemblance to endogenous purines has made it a cornerstone in the development of a diverse array of therapeutic agents, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and modern synthetic strategies for accessing this versatile scaffold. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel pyrazolo[3,4-b]pyridine-based molecules.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine nucleus is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement results in two possible tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown the 1H-tautomer to be significantly more stable, and it is this isomer that is most commonly encountered and therapeutically relevant.[1]
The enduring interest in this scaffold stems from its remarkable versatility as a pharmacophore. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, has led to its incorporation into a wide range of biologically active molecules. These compounds have demonstrated efficacy as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[2] In recent years, pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This has solidified their importance in modern drug discovery programs.
This guide will navigate the rich history of pyrazolo[3,4-b]pyridine synthesis, from its initial discovery to the sophisticated methodologies employed today. We will explore the key synthetic strategies, providing a detailed analysis of their mechanisms, advantages, and limitations.
A Historical Perspective: The Dawn of Pyrazolo[3,4-b]pyridine Synthesis
The journey of pyrazolo[3,4-b]pyridine synthesis began in the early 20th century. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by G. Ortoleva in 1908 .[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine.
A few years later, in 1911, C. Bulow expanded on this foundation by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bulow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for one of the most common and enduring approaches to this heterocyclic system.[1]
These early discoveries, though foundational, were just the beginning. The subsequent decades witnessed the development of more versatile and efficient synthetic routes, driven by the growing recognition of the pyrazolo[3,4-b]pyridine scaffold's therapeutic potential.
Core Synthetic Strategies: Building the Bicyclic Framework
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic approaches:
-
Strategy A: Formation of the pyridine ring onto a pre-existing pyrazole.
-
Strategy B: Construction of the pyrazole ring onto a pre-existing pyridine.
This guide will primarily focus on Strategy A, as it represents the most widely employed and versatile approach in the literature.
From 5-Aminopyrazoles: The Workhorse Precursors
5-Aminopyrazoles are undoubtedly the most pivotal starting materials for the synthesis of pyrazolo[3,4-b]pyridines. Their inherent nucleophilicity and the presence of strategically positioned nitrogen and carbon atoms make them ideal building blocks for the annulation of the pyridine ring.
This method, pioneered by Bulow, remains a robust and straightforward approach for the synthesis of substituted pyrazolo[3,4-b]pyridines. The reaction proceeds via a condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst such as acetic acid.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system.
Sources
Methodological & Application
Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 3-aminopyrazole. The described synthetic strategy is a robust two-stage process involving an initial Gould-Jacobs reaction to construct the core pyrazolo[3,4-b]pyridine ring system, followed by a regioselective iodination at the C3 position.
Introduction and Significance
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to the purine nucleus allows it to interact with a wide range of biological targets, leading to applications in the development of kinase inhibitors, anti-cancer agents, and antivirals. The specific substitution pattern of a chloro group at the C4 position and an iodo group at the C3 position provides valuable handles for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide offers a detailed, field-proven methodology for accessing this important synthetic intermediate.
Synthetic Strategy Overview
The synthesis of this compound from 3-aminopyrazole is most effectively achieved through a two-step sequence as depicted below. This approach allows for the controlled introduction of the chloro and iodo substituents.
Caption: Overall synthetic workflow from 3-aminopyrazole to the target compound.
Part 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction
The initial construction of the pyrazolo[3,4-b]pyridine core is accomplished through the Gould-Jacobs reaction. This classic method involves the condensation of an amino-heterocycle, in this case, 3-aminopyrazole, with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization and subsequent chlorination.
Mechanistic Rationale
The Gould-Jacobs reaction proceeds through a well-established mechanism.[1] Initially, a nucleophilic attack by the amino group of 3-aminopyrazole on the electron-deficient carbon of the ethoxymethylene group of DEEM leads to the formation of an enamine intermediate with the elimination of ethanol. This is followed by an intramolecular cyclization, where the pyrazole ring nitrogen attacks one of the ester carbonyls, leading to the formation of the pyridone ring after another molecule of ethanol is eliminated. The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine exists in tautomeric equilibrium with its 4-oxo form.[1] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl group with a chlorine atom.[2]
Caption: Mechanistic steps of the Gould-Jacobs reaction for this synthesis.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Aminopyrazole | 83.09 | 1.0 |
| Diethyl (ethoxymethylene)malonate (DEEM) | 216.22 | 1.1 |
| Diphenyl ether | 170.21 | Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess |
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyrazole (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-140 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate.
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 240-250 °C for 1-2 hours to effect the cyclization. During this time, ethanol will distill off.
-
Isolation of 4-Hydroxy Intermediate: After cooling, the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate will precipitate. The product can be isolated by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Chlorination: In a well-ventilated fume hood, suspend the dried 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate in an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 3-4 hours.
-
Work-up and Purification: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The crude 4-chloro-1H-pyrazolo[3,4-b]pyridine will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Part 2: Regioselective Iodination of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
The final step in the synthesis is the introduction of the iodine atom at the C3 position of the pyrazolo[3,4-b]pyridine ring. This is achieved through an electrophilic iodination reaction.
Mechanistic Considerations
The iodination of the pyrazolo[3,4-b]pyridine ring system is an electrophilic aromatic substitution. The C3 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. The use of molecular iodine in the presence of a base like potassium hydroxide facilitates the formation of a more potent electrophilic iodine species. The chloro-substituent at the C4 position is unlikely to sterically hinder the attack at the C3 position and its electron-withdrawing nature may further activate the C3 position towards electrophilic substitution.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 153.56 | 1.0 |
| Iodine (I₂) | 253.81 | 1.2 |
| Potassium hydroxide (KOH) | 56.11 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add potassium hydroxide (2.0 eq) followed by the portion-wise addition of iodine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: As a measure of purity.
The expected molecular weight for C₆H₃ClIN₃ is 279.47 g/mol . Analytical data should be compared with literature values or data from commercially available standards where possible.[3][4]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Iodine is a hazardous substance; avoid inhalation of vapors and contact with skin.
-
DMF is a potential teratogen and should be handled with appropriate caution.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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PrepChem. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
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Huang, P.-H.; Wen, Y.-S.; Shen, J.-Y. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallogr. Sect. E Struct. Rep. Online2014 , 70 (Pt 6), o650. [Link]
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MySkinRecipes. This compound. [Link]
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PubChemLite. This compound. [Link]
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Al-Adhami, K. H.; Mohammed, M. H. Synthesis of Novel Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds from 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Sci. Rep.2023 , 13 (1), 585. [Link]
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Wang, H.; Wen, K.; Li, Y.; Fan, E.; Sun, Z. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules2012 , 17 (4), 4533–4544. [Link]
-
Batra, S.; et al. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Org. Lett.2012 , 14 (24), 6330–6333. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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Semantics Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
PubChemLite. 4-chloro-1h-pyrazolo[3,4-b]pyridine. [Link]
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Advent Bio. 4-Chloro-1H-pyrazolo[3,4-b]pyridine. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Kadela-Tomanek, M.; et al. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein J. Org. Chem.2023 , 19, 796–804. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Al-Mousawi, S. M.; et al. and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collect. Czech. Chem. Commun.1999 , 64 (5), 876-884. [Link]
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Drugfuture. What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? [Link]
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El-Gazzar, A. A.-H. A.; et al. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Adv.2016 , 6 (109), 107931-107938. [Link]
-
Sharma, V.; et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Adv.2024 , 14 (20), 14197-14202. [Link]
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Al-Zoubi, R. M.; et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27 (9), 2775. [Link]
-
Quiroga, J.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2020 , 25 (18), 4166. [Link]
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Application Note: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine via the Gould-Jacobs Reaction
Abstract
This application note provides a comprehensive technical guide for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is a robust, two-step process initiated by a modified Gould-Jacobs reaction between a 3-aminopyrazole and diethyl ethoxymethylenemalonate (DEEM) to form the 4-hydroxy intermediate, followed by a chlorination step using phosphorus oxychloride (POCl₃). This guide offers detailed, step-by-step protocols, mechanistic insights, optimization strategies, and critical safety information tailored for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold found in a multitude of compounds exhibiting significant biological activities, including kinase inhibition. The 4-chloro derivative, in particular, serves as a versatile intermediate, enabling further functionalization through nucleophilic substitution reactions to build libraries of potential therapeutic agents.
The Gould-Jacobs reaction, traditionally used for the synthesis of quinolines from anilines, can be effectively adapted for the synthesis of the pyrazolo[3,4-b]pyridine ring system by substituting aniline with an aminopyrazole.[1][2] The reaction proceeds in two key stages:
-
Condensation and Thermal Cyclization: An aminopyrazole reacts with diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic vinylic substitution, forming a (pyrazolylamino)methylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization to yield the stable 1H-pyrazolo[3,4-b]pyridin-4-one.[2][3]
-
Aromatization via Chlorination: The resulting pyridinone, which exists in tautomeric equilibrium with its 4-hydroxy form, is treated with a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃), to furnish the target 4-chloro-1H-pyrazolo[3,4-b]pyridine.[2]
This application note will detail a reliable protocol for both stages of this synthesis.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.
Part I: Formation of 1H-pyrazolo[3,4-b]pyridin-4-ol
The first part of the synthesis follows a sequence of condensation and pericyclic reaction steps.
-
Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the exocyclic amino group of 3-aminopyrazole on the electron-deficient β-carbon of DEEM. This is followed by the elimination of ethanol to form the key enamine intermediate, diethyl ((1H-pyrazol-3-ylamino)methylene)malonate.
-
Thermal Electrocyclization: This step is the core of the Gould-Jacobs reaction and requires significant thermal energy (typically >250 °C).[3][4] The high temperature facilitates a 6-electron electrocyclization, where the C4 of the pyrazole ring attacks one of the ester carbonyls. This is followed by the elimination of a second molecule of ethanol to form the fused, aromatic pyridinone ring system.[5] The use of high-boiling solvents like Dowtherm A or diphenyl ether ensures uniform heating to these high temperatures, preventing localized charring and improving yields.[4]
Diagram 1: Simplified workflow for the formation of the 4-hydroxy intermediate.
Part II: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the thermodynamically stable 1H-pyrazolo[3,4-b]pyridin-4-one to its 4-chloro derivative is a critical activation step for subsequent chemistry.
-
Activation: The pyridinone tautomer's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Substitution: A chloride ion is eliminated from the phosphorus center, which then acts as a nucleophile, attacking the C4 position of the pyridine ring.
-
Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final 4-chloro product.[6]
Diagram 2: Conceptual overview of the chlorination step.
Experimental Protocols
Safety First: The following procedures involve hazardous materials. Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic if inhaled, and reacts violently with water.[1][7][8][9][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Ensure an emergency shower and eyewash station are immediately accessible.
Protocol 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol
This protocol describes the thermal cyclization to form the key intermediate.
-
Reagent Preparation:
-
3-Aminopyrazole (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Step-by-Step Procedure: a. To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-aminopyrazole and DEEM. b. Heat the mixture to 110-130 °C for 1-2 hours. During this phase, the initial condensation occurs, and ethanol will evolve from the reaction. c. After the initial condensation, add the high-boiling solvent (approx. 5-10 mL per gram of aminopyrazole). d. Increase the temperature to achieve a vigorous reflux (approx. 250-260 °C for diphenyl ether). e. Maintain the reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate from the solvent. g. Add a non-polar solvent like hexane to facilitate further precipitation. h. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. i. Dry the solid under vacuum. The crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
This protocol details the conversion of the hydroxy intermediate to the final chloro-product.
-
Reagent Preparation:
-
1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (at least 3.0 eq, can be used as solvent)
-
-
Step-by-Step Procedure: a. CRITICAL SAFETY STEP: In a clean, dry, round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), carefully add the crude 1H-pyrazolo[3,4-b]pyridin-4-ol. b. In the fume hood, slowly add an excess of phosphorus oxychloride to the flask. The POCl₃ will serve as both the reagent and the solvent. c. Heat the mixture to reflux (approx. 106 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed. d. After completion, allow the mixture to cool to room temperature. e. CRITICAL WORKUP STEP: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring in the fume hood. This is a highly exothermic reaction that will release HCl gas. f. Once the quenching is complete, neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. g. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. i. Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) or by column chromatography on silica gel.[11]
Data and Expected Results
The yields and reaction conditions can vary based on the scale and specific substituents on the pyrazole ring. The following table provides representative data for this class of reactions.
| Starting Pyrazole | Step 1 Conditions | Step 2 Conditions | Final Product | Overall Yield | Reference |
| 3-Amino-1-ethyl-6-phenylpyrazole | Heat neat, then Dowtherm A | Reflux in POCl₃, 5h | 4-chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine | ~79% (for step 2) | Custom Protocol |
| 3-Aminopyrazole | Heat neat, 100–110 °C, 1.5h | Reflux in POCl₃ | 4-chloro-1H-pyrazolo[3,4-b]pyridine | Good to High | [2] |
| 3-Aminopyrazole | Solvent-free, 160 °C, 5h | SOCl₂ (alternative) | 4-chloro-1H-pyrazolo[3,4-b]pyridine | Good | [12] |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cyclization (Step 1) | Insufficient temperature or reaction time. | Gradually increase the reflux temperature or extend the reaction time. Ensure the thermometer is correctly placed. Consider using microwave irradiation for more efficient and rapid heating.[3] |
| Formation of Dark Tars | Decomposition at high temperatures; prolonged heating. | Reduce reaction time. Ensure the reaction is under an inert (N₂) atmosphere. Use a high-boiling solvent for even heat distribution. |
| Low Yield in Chlorination (Step 2) | Incomplete reaction; degradation of product during workup. | Ensure the 4-hydroxy intermediate is completely dry before adding POCl₃. Maintain careful temperature control during quenching and neutralization. |
| Difficult Purification | Presence of impurities or residual high-boiling solvent. | Ensure the intermediate is thoroughly washed with a non-polar solvent after Step 1. For the final product, column chromatography may be necessary if recrystallization fails to yield pure material.[11] |
Conclusion
The modified Gould-Jacobs reaction is a reliable and effective method for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine. The key to success lies in achieving the high temperatures required for the thermal cyclization and exercising extreme caution during the handling and quenching of phosphorus oxychloride. By following the detailed protocols and considering the troubleshooting advice presented in this note, researchers can confidently produce this valuable synthetic intermediate for application in drug discovery and development programs.
References
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New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
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Cerezo-García, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
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Świtaj, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8203. [Link]
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Comprehensive Organic Name Reactions and Reagents. (2010). Gould-Jacobs Reaction. John Wiley & Sons, Inc. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Publishing. [Link]
-
Springer Nature. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Springer Link. [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
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Cerezo-García, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]
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Popova, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 839. [Link]
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Application Notes & Protocols: Leveraging 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine for Kinase Inhibitor Synthesis
Authored by: a Senior Application Scientist
Abstract
The field of kinase inhibitor drug discovery is perpetually driven by the need for molecular scaffolds that offer both potent biological activity and synthetic versatility. The pyrazolo[3,4-b]pyridine core is recognized as a privileged structure, forming the foundation of numerous inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Dual-Specificity Tyrosine-Phosphorylation Regulated Kinases (DYRKs).[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , a highly versatile intermediate for the synthesis of diverse kinase inhibitor libraries. We will explore its physicochemical properties, safe handling procedures, and detailed protocols for key synthetic transformations, emphasizing the rationale behind methodological choices to empower robust and efficient drug discovery campaigns.
Introduction: The Strategic Advantage of a Dually Halogenated Intermediate
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of modern oncology. The 1H-pyrazolo[3,4-b]pyridine scaffold is a bioisostere of adenine and has proven to be an exceptional "hinge-binding" motif, a critical interaction for ATP-competitive inhibition.[4][6][7]
The power of this compound lies in its differential reactivity. The two halogen atoms serve as orthogonal synthetic handles for sequential, regioselective diversification:
-
The C3-Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[8] This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the C3 position via reactions like Suzuki-Miyaura or Sonogashira couplings, typically leaving the C4-chloro group untouched.
-
The C4-Chloro Group: The chlorine atom, attached to an electron-deficient pyridine ring, is primed for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[4][9] This position is often used to install amine-containing side chains that can form crucial hydrogen bonds with the kinase hinge region, enhancing binding affinity and selectivity.
This built-in reactivity differential enables a divergent synthetic strategy, allowing for the rapid generation of a matrix of compounds from a single, advanced intermediate, which is invaluable for structure-activity relationship (SAR) studies.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.
| Property | Value | Reference |
| Chemical Name | This compound | [10][11] |
| CAS Number | 949558-30-9 | [11] |
| Molecular Formula | C₆H₃ClIN₃ | [10][11] |
| Molecular Weight | 279.47 g/mol | [10][11] |
| Appearance | Typically a solid (e.g., light yellow) | [12] |
| Storage | Store at room temperature in a cool, dry, well-ventilated place. Keep container tightly closed. | [12][13] |
Safety Precautions:
Always consult the latest Safety Data Sheet (SDS) before use.[13]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[13]
-
Handling: Use only under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[13]
-
Incompatible Materials: Strong oxidizing agents.[13]
Core Synthetic Protocols & Methodologies
The following protocols provide robust starting points for the functionalization of this compound. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol leverages the higher reactivity of the C-I bond to selectively form a C-C bond at the C3 position.
Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[8][14] The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the new biaryl product.[8][14] The choice of a catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., dppf) is crucial for efficiency.[15]
Caption: Workflow for Suzuki-Miyaura Coupling at the C3-Position.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as Na₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-3-aryl-1H-pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol is typically performed after the C3 position has been functionalized. It is a direct method for introducing key hinge-binding moieties.
Principle: The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.[9] Primary or secondary amines can displace the chloride ion, often facilitated by heat. The reaction is typically run neat or in a high-boiling polar aprotic solvent.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel or microwave vial, combine the 4-chloro-3-aryl-1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq) and an excess of the desired amine nucleophile (2.0-5.0 eq).
-
Solvent: The reaction can be run neat (without solvent) if the amine is a liquid, or a high-boiling polar solvent like THF, DMF, or NMP can be used.[9]
-
Reaction: Seal the vessel and heat to reflux or using a microwave reactor (e.g., 120-150 °C) for several hours (typically 9-12 h). Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine to remove excess amine and any salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via flash column chromatography or recrystallization to obtain the final 4-amino-3-aryl-1H-pyrazolo[3,4-b]pyridine.
A Divergent Strategy for Kinase Inhibitor Library Synthesis
The true utility of this compound is demonstrated in its application to library synthesis. By combining the orthogonal reactivity, a large number of structurally diverse analogs can be created efficiently from a single starting material.
Caption: Divergent synthesis of a kinase inhibitor library.
This approach allows for the systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine core. The C3-substituent can be varied to probe deeper pockets of the ATP-binding site, while the C4-substituent is modified to optimize hinge-binding interactions.
Characterization and Validation
The identity and purity of all synthesized intermediates and final compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the synthesized molecules. Successful coupling or substitution will result in predictable changes in the chemical shifts and coupling patterns of the aromatic protons.[16][17]
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the products and verify their elemental composition.[9]
-
Chromatography: HPLC should be used to determine the purity of the final compounds, which is critical for accurate biological evaluation. Purity of >95% is a common standard for compounds intended for biological screening.[4]
Conclusion
This compound is a powerful and economically viable building block for the discovery of novel kinase inhibitors. Its pre-installed, differentially reactive halogen atoms provide a direct and efficient route for creating diverse chemical libraries. The protocols and strategies outlined in this guide offer a solid foundation for medicinal chemists to accelerate their drug discovery programs by enabling a systematic and rapid exploration of structure-activity relationships around the privileged pyrazolo[3,4-b]pyridine scaffold.
References
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- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL
- Source: Scirp.
- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing Source: RSC Publishing URL
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors
Abstract
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology.[1] Genetic rearrangements leading to NTRK gene fusions result in the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric tumors.[2][3] The development of small-molecule inhibitors targeting these kinases has led to significant therapeutic breakthroughs, with drugs like Larotrectinib and Entrectinib receiving FDA approval.[4][5][6] The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, known for its ability to serve as a versatile core for various kinase inhibitors.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine framework. We present detailed, field-proven protocols for chemical synthesis and subsequent validation through biochemical and cell-based assays.
Scientific Background: The Rationale for Targeting TRK with Pyrazolo[3,4-b]pyridines
The TRK Signaling Pathway in Cancer
The TRK family consists of three transmembrane receptors—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, they are crucial for the development and function of the nervous system, activated by binding to their neurotrophin ligands.[1] In TRK fusion cancers, the 3' region of an NTRK gene fuses with the 5' end of an unrelated gene, leading to a chimeric protein.[2] This fusion event causes ligand-independent dimerization and constitutive activation of the kinase domain.
This aberrant activation triggers a constant downstream signaling cascade, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which promotes uncontrolled cell proliferation, survival, and differentiation, ultimately driving tumor growth.[3] Therefore, inhibiting the kinase activity of these TRK fusion proteins is a direct and effective therapeutic strategy.
The Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is an analog of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to fit into the ATP-binding pocket of many kinases. Its bicyclic system provides a rigid framework, while the multiple positions available for substitution (N1, C3, C4, C5, and C6) offer a high degree of chemical diversity.[7] This versatility enables medicinal chemists to fine-tune the molecule's properties to achieve high potency and selectivity for the target kinase, as demonstrated in the development of inhibitors for various kinases, including CDKs, DYRK1A, and TRKs.[8][9][10]
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
General Synthetic Strategy
A robust and widely adopted method for constructing the pyrazolo[3,4-b]pyridine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and an α,β-unsaturated ketone.[11] This approach is favored due to the commercial availability of diverse starting materials and the generally high yields of the cyclization step. The reaction is often catalyzed by a Lewis acid, such as Zirconium(IV) chloride (ZrCl₄), which activates the ketone for nucleophilic attack.[11]
The causality behind this strategy is a cascade of reactions: first, a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration and aromatization to yield the final fused heterocyclic system.[7]
Detailed Protocol: Synthesis of Compound C03 Analog
This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyridine derivative, analogous to potent inhibitors reported in the literature.[4][12]
Materials and Reagents:
-
5-amino-1-phenyl-1H-pyrazole
-
(E)-4-(4-fluorophenyl)but-3-en-2-one (or other appropriate α,β-unsaturated ketone)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 mmol) in a minimal amount of DMF (1.0 mL).
-
Addition of Aminopyrazole: To this solution, add a solution of 5-amino-1-phenyl-1H-pyrazole (1.0 mmol) dissolved in EtOH (1.0 mL) at room temperature (25 °C).
-
Degassing and Catalyst Addition: Degas the reaction mixture by bubbling nitrogen through it for 5-10 minutes. This is crucial to remove oxygen, which can interfere with the reaction. Following this, add ZrCl₄ (0.3 mmol, 0.3 equivalents) to the mixture in one portion. The use of a Lewis acid catalyst like ZrCl₄ accelerates the reaction by activating the carbonyl group of the ketone.[11]
-
Reaction: Vigorously stir the reaction mixture and heat it to 95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-18 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Add Chloroform (or Ethyl Acetate, 20 mL) and water (20 mL) to the residue. Separate the organic layer. Wash the aqueous layer twice more with the organic solvent (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes/ethyl acetate as the eluent to yield the pure pyrazolo[3,4-b]pyridine product.
Structure-Activity Relationship (SAR) and Data Summary
Based on published data, several key structural features influence the potency of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[4][12] Modifications at the C4 and C6 positions of the pyridine ring, as well as the N1 position of the pyrazole ring, are critical for achieving high affinity. The table below summarizes the activity of several example compounds from the literature.[4]
| Compound ID | Key Substituents | TRKA IC₅₀ (nM) | KM-12 Cell Proliferation IC₅₀ (μM) |
| C03 | 4-(4-fluorophenyl), 6-methyl, 1-phenyl | 56 | 0.304 |
| C09 | 4-(3-fluorophenyl), 6-methyl, 1-phenyl | 57 | N/A |
| C10 | 4-(4-chlorophenyl), 6-methyl, 1-phenyl | 26 | N/A |
Data sourced from Cheng et al., RSC Med. Chem., 2022.[4] These data indicate that substitutions on the phenyl ring at the C4 position significantly impact inhibitory activity.
Biological Evaluation Protocols
To validate the synthesized compounds as effective TRK inhibitors, a tiered approach involving biochemical and cell-based assays is essential.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of a synthesized compound against purified TRKA, TRKB, and TRKC kinases.
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.[13] The amount of phosphorylated substrate is quantified, often using a luminescence-based method where light output is proportional to ATP consumption.
Methodology:
-
Reagents: Recombinant human TRKA, TRKB, or TRKC kinase, appropriate peptide substrate (e.g., poly-Glu,Tyr 4:1), ATP, test inhibitor, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[13]
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96- or 384-well plate, add the kinase, substrate, and diluted test inhibitor.[14] c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.[13] d. Initiate the kinase reaction by adding ATP. e. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).[13][14] f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitor in a cancer cell line driven by a TRK fusion.
Principle: This assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on TRK signaling for their survival and proliferation. The KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 fusion, is an excellent model system for this purpose.[15][16]
Methodology:
-
Cell Line: KM12 human colorectal cancer cells.
-
Procedure: a. Seed KM12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test inhibitor (and a vehicle control, e.g., 0.1% DMSO). c. Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).[14] d. Assess cell viability using a suitable reagent, such as resazurin or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[14]
-
Data Analysis: Determine the percentage of growth inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Protocol 3: Western Blot Analysis for Target Engagement
Objective: To confirm that the inhibitor blocks TRK signaling within the cellular context.
Principle: A potent and specific TRK inhibitor should decrease the autophosphorylation of the TRK fusion protein and, consequently, the phosphorylation of downstream signaling proteins like Akt and ERK.
Methodology:
-
Procedure: a. Treat NTRK fusion-positive cells (e.g., KM12) with the test inhibitor at various concentrations for a defined period (e.g., 2-4 hours).[14] b. Lyse the cells and quantify the total protein concentration. c. Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Probe the membrane with primary antibodies specific for phosphorylated TRK (p-Trk), total Trk, p-Akt, total Akt, p-ERK, and total ERK.[14] A loading control (e.g., GAPDH or β-actin) is essential. e. Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: A dose-dependent decrease in the levels of p-Trk, p-Akt, and p-ERK with inhibitor treatment, while total protein levels remain unchanged, confirms successful on-target activity.[14]
Conclusion
The pyrazolo[3,4-b]pyridine scaffold serves as an exceptional starting point for the design and synthesis of novel and potent TRK inhibitors. By employing a straightforward cyclocondensation strategy, a diverse library of compounds can be generated. The subsequent evaluation of these compounds through a combination of biochemical and cell-based assays provides a robust system for identifying lead candidates for the treatment of TRK fusion-driven cancers. The protocols outlined in this guide offer a validated pathway from chemical synthesis to biological confirmation, empowering researchers to advance the development of next-generation targeted cancer therapies.
References
- Cheng, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Cheng, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central (PMC) - NIH.
- (No author) (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- (No author) (n.d.). In Vitro Kinase Assays for Determining Zurletrectinib Potency: A Technical Guide. Benchchem.
- (No author) (n.d.). Application Notes and Protocols for pan-Tropomyosin Receptor Kinase (Trk) Inhibitors. Benchchem.
- (No author) (n.d.). Application Note: Trk II-IN-1 In Vitro Kinase Assay Protocol. Benchchem.
- Bautista-Aguilera, O. M., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC) - NIH.
- Tzitzios, S., et al. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- (No author) (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. PubMed.
- (No author) (n.d.). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate.
- Lee, J. H., et al. (n.d.). Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects. PubMed Central (PMC) - NIH.
- (No author) (n.d.). Research progress of TRK inhibitors and their structure-activity relationship. ResearchGate.
- (No author) (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. No source found.
- (No author) (2020). BPI-28592, a novel potent next-generation TRK kinase inhibitor. BioWorld.
- (No author) (2024). The Synthetic method of Larotrectinib (LOXO-101). ChemicalBook.
- (No author) (n.d.). Larotrectinib and entrectinib as type-I multi-target kinase inhibitors. ResearchGate.
- (No author) (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central (PMC).
- (No author) (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
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- (No author) (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed Central (PMC) - NIH.
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- (No author) (n.d.). Synthesis of larotrectinib (XXXIX). ResearchGate.
- (No author) (2024). How to synthesize Entrectinib. ChemicalBook.
- (No author) (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
- (No author) (n.d.). A kind of Preparation Method And Their Intermediate of Larotrectinib. Google Patents.
- (No author) (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. No source found.
- (No author) (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- (No author) (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central (PMC) - NIH.
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- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N1-Position Derivatization of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine enables it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics for oncology, inflammation, and neurodegenerative diseases.[1][2][3] The specific compound, 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, serves as a versatile intermediate, offering three distinct points for chemical modification: the N1-position of the pyrazole ring, the C3-iodo group, and the C4-chloro group.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective derivatization at the N1 position of this scaffold. Functionalization at this site is a critical strategy to modulate the physicochemical properties, pharmacokinetic profiles, and biological activity of resulting compounds. We will explore two primary and robust methodologies for N1-derivatization: N1-Alkylation under basic conditions and N1-Arylation via modern cross-coupling reactions. The protocols detailed herein are designed to be reproducible and adaptable, providing a solid foundation for library synthesis and structure-activity relationship (SAR) studies.
Chemical Principles and Mechanistic Insights
The N1 position of the 1H-pyrazolo[3,4-b]pyridine ring system possesses a nucleophilic nitrogen atom. The acidity of the N-H proton allows for deprotonation by a suitable base, generating a pyrazolate anion. This anion can then react with various electrophiles to form a new bond at the N1 position. The choice of reaction conditions, including the base, solvent, and electrophile, is crucial for achieving high yields and regioselectivity.
N1-Alkylation
N1-alkylation is a fundamental transformation that typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the pyrazole N-H using a base to form the corresponding anion. This is followed by the nucleophilic attack of the pyrazolate anion on an alkyl halide or a similar electrophilic alkylating agent.
Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5] The choice of base can influence the reaction rate and, in some cases, the regioselectivity, especially in scaffolds prone to tautomerization. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (ACN) are frequently employed due to their ability to dissolve the reactants and facilitate the reaction.[5][6]
N1-Arylation
The formation of a C(aryl)-N bond at the N1 position is a key transformation for accessing a broad chemical space. Modern transition-metal-catalyzed cross-coupling reactions are the methods of choice for this purpose. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[7][8]
Ullmann Condensation: This classical reaction involves the coupling of an N-H bond with an aryl halide in the presence of a copper catalyst.[9][10] While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols utilize ligands and additives to facilitate the reaction under milder conditions.[10][11]
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance.[8] The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base. The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired N-aryl product.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N1-alkylation and N1-arylation of this compound.
Protocol 1: N1-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N1-alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirring solution. Caution: NaH is highly reactive and flammable. Handle with care in a fume hood.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N1-alkylated product.
Data Presentation:
| Entry | Alkylating Agent | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | 2 | >95 |
| 2 | Benzyl Bromide | 4 | 92 |
| 3 | Ethyl Bromide | 6 | 88 |
Protocol 2: Copper-Catalyzed N1-Arylation (Ullmann-Type Reaction)
This protocol outlines a procedure for the N1-arylation of this compound with an aryl iodide using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-aryl derivative.
Protocol 3: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the N1-arylation of this compound with an aryl bromide using a palladium catalyst.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry reaction flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-arylated product.
Mandatory Visualizations
Caption: General experimental workflow for the N1-alkylation of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig N1-arylation reaction.
References
-
Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst. Europub. Available at: [Link]
-
Khanal, B., Jaithum, K., Feliciano, M. A. M., & Gold, B. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. Available at: [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(15), 5789. Available at: [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(10), 16486-16498. Available at: [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Request PDF. Available at: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1083-1099. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1361. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Semantic Scholar. Available at: [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 69(Pt 8), o1255. Available at: [Link]
-
Need help with N-Arylation reaction. Reddit. Available at: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Semantic Scholar. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. ResearchGate. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(1), 15-20. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1382. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
In vitro kinase assay protocol for pyrazolo[3,4-b]pyridine derivatives
In Vitro Kinase Assay Protocol for Pyrazolo[3,4-b]pyridine Derivatives: A Guide to Robust IC50 Determination
Abstract
This comprehensive guide details a robust in vitro kinase assay protocol specifically tailored for the characterization of pyrazolo[3,4-b]pyridine derivatives, a prominent scaffold in modern kinase inhibitor drug discovery.[1][2][3][4][5] We move beyond a simple recitation of steps to provide the underlying scientific rationale for key experimental choices, ensuring that researchers, scientists, and drug development professionals can generate high-quality, reproducible data. This document emphasizes the principles of self-validating systems through rigorous quality control and data interpretation, establishing a trustworthy methodology for assessing inhibitor potency. The protocol focuses on the widely adopted ADP-Glo™ Luminescent Kinase Assay, a universal and sensitive method for measuring kinase activity.[6][7][8]
Introduction: The Significance of Pyrazolo[3,4-b]pyridines and In Vitro Kinase Assays
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[9][10][11] This has made them one of the most important target classes for drug discovery.[12] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] These compounds often act as ATP-competitive inhibitors, making the accurate determination of their inhibitory potential a cornerstone of the drug discovery process.[9][13]
Biochemical, or in vitro, kinase assays are indispensable tools for this purpose. They provide a direct measure of a compound's ability to inhibit a purified kinase enzyme in a controlled environment, free from the complexities of a cellular system.[10][14] This allows for the precise determination of key parameters like the half-maximal inhibitory concentration (IC50), which is a critical metric for structure-activity relationship (SAR) studies and lead optimization.[13][15]
This guide will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity, broad applicability to virtually any kinase, and its homogeneous "add-and-read" format which is amenable to high-throughput screening (HTS).[6][8][11] The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step luminescent assay.[6][7]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the pyrazolo[3,4-b]pyridine inhibitor. After a set incubation period, the "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining ATP from the reaction mixture. This is a crucial step to eliminate background signal from unconsumed ATP.[6][7]
-
ADP to ATP Conversion & Luminescence Detection: In the second step, the "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP.[6][7] The luminescent signal is then measured using a plate-reading luminometer.
The following diagram illustrates the core principle of the ADP-Glo™ assay:
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.[16] It is crucial to maintain consistency in all steps to ensure data quality.
Reagent Preparation
-
Kinase Buffer: A generic kinase buffer can be prepared (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). However, it is essential to use the optimal buffer for the specific kinase being assayed.
-
ATP Solution: Prepare a stock solution of high-purity ATP (e.g., 10 mM) in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[17][18]
-
Kinase Solution: Dilute the kinase enzyme to the desired working concentration in kinase buffer. The optimal kinase concentration should be determined empirically to yield a robust signal without depleting more than 20-30% of the substrate.
-
Substrate Solution: Dissolve the peptide or protein substrate in kinase buffer to the desired working concentration.
-
Pyrazolo[3,4-b]pyridine Derivatives: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compound in DMSO. For the final assay plate, further dilute the DMSO stock in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize solvent effects.[9]
-
ADP-Glo™ and Kinase Detection Reagents: Prepare according to the manufacturer's instructions.[16] Ensure the Kinase Detection Buffer is at room temperature and any precipitate is dissolved before reconstituting the lyophilized Kinase Detection Substrate.[16]
Assay Procedure
The following diagram outlines the experimental workflow for determining the IC50 of a pyrazolo[3,4-b]pyridine derivative.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Method:
-
Compound Plating: Add 2.5 µL of the serially diluted pyrazolo[3,4-b]pyridine derivative or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2X concentrated kinase/substrate mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2X concentrated ATP solution to each well. The total reaction volume is 10 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[16]
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[16]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well.[16]
-
Luminescence Development Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Controls
-
High Control (0% Inhibition): Kinase reaction with DMSO vehicle instead of inhibitor. This represents the maximum kinase activity.
-
Low Control (100% Inhibition): Kinase reaction with a known potent inhibitor or without the kinase enzyme. This represents the background signal.
IC50 Calculation
-
Normalize Data: Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value. This can be done using software like GraphPad Prism.
Data Presentation
The results should be presented in a clear and concise manner. A table summarizing the IC50 values for a series of pyrazolo[3,4-b]pyridine derivatives is an effective way to compare their potencies.
| Compound ID | Target Kinase | IC50 (nM) |
| PBP-001 | Kinase X | 15.2 |
| PBP-002 | Kinase X | 89.7 |
| PBP-003 | Kinase X | 5.4 |
| PBP-004 | Kinase X | >10,000 |
Assay Validation and Quality Control: Ensuring Trustworthy Data
A robust and reliable assay is self-validating.[14] The following quality control metrics are essential for ensuring the integrity of your results.
Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay.[19][20][21] It takes into account both the dynamic range of the assay and the data variation.
-
Calculation: Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl| Where SD is the standard deviation.
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
The following diagram illustrates the decision-making process based on the Z'-factor:
Caption: Z'-factor based assay quality assessment.
Signal-to-Background Ratio (S/B)
The S/B ratio is a simpler measure of the assay window.
-
Calculation: S/B = Mean_HighControl / Mean_LowControl
A higher S/B ratio is generally desirable, but it does not account for data variability, which is why the Z'-factor is a more robust metric.[22]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Inaccurate pipetting; Reagent instability; Edge effects on the plate. | Ensure proper pipette calibration and technique; Aliquot reagents to avoid multiple freeze-thaw cycles; Avoid using the outer wells of the plate.[17] |
| No or Low Inhibition Observed | Inactive compound; High ATP concentration; Inactive kinase. | Verify compound integrity and solubility; Perform the assay at an ATP concentration near the Km; Include a positive control inhibitor.[17][18] |
| Low Luminescent Signal | Insufficient kinase activity; Reagent degradation. | Optimize kinase concentration and incubation time; Prepare fresh reagents. |
| High Background Signal | Contamination of ATP with ADP; Non-enzymatic ATP hydrolysis. | Use high-purity ATP; Run a "no enzyme" control to assess background.[23] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vitro characterization of pyrazolo[3,4-b]pyridine kinase inhibitors using the ADP-Glo™ assay. By understanding the principles behind the assay, adhering to a meticulous experimental workflow, and implementing rigorous quality control measures, researchers can generate high-quality, reproducible IC50 data. This is fundamental for advancing our understanding of structure-activity relationships and for the successful development of novel kinase-targeted therapeutics.
References
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Taylor & Francis Online. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Z-factors. BIT 479/579 High-throughput Discovery.
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Cytoskeleton. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. National Institutes of Health. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC - NIH. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]
-
Hit validation, in vitro assays, and kinase activity assays for... ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
-
(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
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Analytical techniques for characterization of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
An Application Guide: Comprehensive Analytical Characterization of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
This document serves as a detailed application guide for the comprehensive analytical characterization of this compound. As a key heterocyclic building block in medicinal chemistry and drug development, its structural integrity, purity, and stability are paramount.[1][2] This guide moves beyond a simple listing of techniques, offering a Senior Application Scientist's perspective on why specific methods are chosen, how to design robust protocols, and how to interpret the resulting data in an integrated manner. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity for regulatory submissions, patent applications, and foundational research.
Physicochemical Profile & Handling
A foundational understanding of the molecule's basic properties is critical for designing analytical experiments, from selecting appropriate solvents to interpreting mass spectrometry data.
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.47 g/mol | |
| CAS Number | 1186647-69-7 (for a related isomer) | |
| Appearance | Typically a solid (e.g., white or light yellow) | [3][4] |
| C-I Bond Weakness | The Carbon-Iodine bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation over time, often resulting in a yellow color due to the formation of elemental iodine (I₂).[5][6] | - |
| Safety | Acutely toxic if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment (PPE) is required. | - |
Structural Elucidation: A Multi-Technique Approach
Confirming the covalent structure of the molecule is the primary goal of characterization. No single technique is sufficient; instead, we rely on the convergence of data from multiple orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons on the pyridine ring, while ¹³C NMR will identify all unique carbon environments. Two-dimensional techniques like HMBC are invaluable for confirming the regiochemistry of the chloro and iodo substituents by observing 2- and 3-bond correlations between protons and carbons.[7][8][9]
Protocol: ¹H, ¹³C, and 2D-NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; protic solvents can cause the N-H proton to exchange, leading to signal broadening or disappearance.[9]
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments: Acquire standard 1D ¹H, ¹³C{¹H}, and 2D correlation spectra (COSY, HSQC, HMBC).
-
-
Data Acquisition Parameters:
-
¹H NMR: Spectral width ~16 ppm, sufficient relaxation delay (e.g., 5s) to ensure quantitative integration.
-
¹³C NMR: Spectral width ~220 ppm, using proton decoupling.
-
HMBC: Optimized for long-range couplings of 8-10 Hz to establish connectivity across the pyrazole and pyridine rings.[9]
-
-
Data Analysis & Expected Results:
-
¹H Spectrum: Expect to see distinct signals for the two protons on the pyridine ring and a broad signal for the N-H proton of the pyrazole ring. The pyridine proton signals should appear as doublets or doublet of doublets, with coupling constants confirming their positions relative to each other and the nitrogen atom. The N-H proton may be very broad or absent, especially if trace amounts of water are present.[3][9]
-
¹³C Spectrum: Expect six distinct signals corresponding to the six carbon atoms of the fused ring system. The carbons bonded to iodine (C3) and chlorine (C4) will have characteristic chemical shifts. The C-I bond will induce a significant upfield shift on the C3 carbon.
-
HMBC Spectrum: This is crucial for unambiguous assignment. Look for correlations from the pyridine protons to the quaternary carbons (C3, C4, and the bridgehead carbons) to confirm the overall scaffold and substituent placement.
-
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, serving as a primary check on its identity. For halogenated compounds, MS is particularly powerful. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and iodine (monoisotopic at ¹²⁷I) will generate a highly characteristic isotopic pattern for the molecular ion peak, providing definitive evidence for the presence of these elements.[10][11]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument (e.g., Q-TOF or Orbitrap) with a soft ionization source like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Data Acquisition:
-
Mode: ESI positive mode is typically effective, looking for the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., 100-500 m/z).
-
Resolution: Set to >10,000 to allow for accurate mass determination.
-
-
Data Analysis & Expected Results:
-
Accurate Mass: The measured mass of the [M+H]⁺ ion should match the theoretical calculated mass (280.9126 for C₆H₄ClIN₃⁺) to within 5 ppm.
-
Isotopic Pattern: The molecular ion region will display a characteristic cluster of peaks. The primary peak will be [M+H]⁺ with ³⁵Cl. A secondary peak at [M+2+H]⁺, approximately one-third the intensity of the main peak, will be present due to the ³⁷Cl isotope. This pattern is a fingerprint for a monochlorinated compound.
-
Caption: Workflow for HPLC-based purity determination.
Thermal Analysis (DSC/TGA)
Expertise & Causality: Thermal analysis provides critical information about the material's physical properties and stability. Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine the melting point and identify polymorphic forms. [12]Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is used to assess thermal stability and decomposition temperature. [13]This is vital for determining appropriate storage and handling conditions.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe full decomposition.
-
-
Data Analysis & Expected Results:
-
DSC Thermogram: A sharp endothermic peak indicates the melting point of a crystalline solid. The onset temperature is typically reported as the melting point. Broader transitions or multiple peaks may suggest the presence of impurities or polymorphism. [12] * TGA Thermogram: A plot of mass vs. temperature. A stable compound will show a flat baseline until the onset of decomposition, where a sharp drop in mass occurs. This provides the maximum temperature at which the material is thermally stable. [12]
-
Complementary Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For the target compound, FTIR can confirm the presence of the N-H bond in the pyrazole ring, aromatic C-H bonds, and C=C/C=N bonds within the heterocyclic system. [1] Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3200-3400 cm⁻¹ (broad): N-H stretching from the pyrazole ring.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
Below 800 cm⁻¹: Vibrations corresponding to C-Cl and C-I bonds.
-
Elemental Analysis
Expertise & Causality: Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN). This technique serves as a fundamental check of purity and confirms that the empirical formula is consistent with the proposed structure. [14] Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry sample (1-2 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Expected Results: The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₆H₃ClIN₃) within a narrow margin of error (typically ±0.4%).
-
Theoretical Values: C: 25.79%, H: 1.08%, N: 15.04%.
-
Integrated Data Summary & Conclusion
The final characterization relies on the collective evidence from all techniques. Each method provides a piece of the puzzle, and together they create a high-confidence profile of the molecule.
| Technique | Purpose | Key Finding for this compound |
| ¹H & ¹³C NMR | Primary Structure Elucidation | Confirms the carbon-hydrogen framework and substituent positions. |
| HRMS | Molecular Formula Confirmation | Provides accurate mass and a unique isotopic pattern for C₆H₃ClIN₃. |
| HPLC | Purity Assessment | Quantifies purity, typically showing a single major peak >95%. |
| X-ray Diffraction | Unambiguous Structure Proof | Determines the 3D atomic arrangement in the solid state. |
| DSC/TGA | Thermal Properties | Measures melting point and decomposition temperature, indicating stability. |
| FTIR | Functional Group Identification | Confirms presence of N-H, aromatic C-H, and C=N/C=C bonds. |
| Elemental Analysis | Empirical Formula Confirmation | Verifies the C, H, and N composition matches theoretical values. |
By systematically applying these orthogonal analytical techniques, researchers and drug developers can ensure the identity, purity, and quality of this compound, establishing a solid foundation for its use in further research and development.
References
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
- NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- de Oliveira, M. A., et al. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceutical Products. EC Pharmacology and Toxicology, 7(11), 01-11.
- ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 )
- Wiley. (n.d.). 1H-PYRAZOLO[3,4-B]PYRIDINE, 1,3,5-TRIMETHYL- - Optional[FTIR] - Spectrum.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
- Sinha, A. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
-
Li, D., & Zhao, J. (2007). Structure Elucidation of a Pyrazolop[12][15]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086–1093.
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ResearchGate. (n.d.). Structure Elucidation of a Pyrazolop[12][15]yran Derivative by NMR Spectroscopy.
- Hernández-Vázquez, E., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101460.
- Abadi, A. H., et al. (2020).
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626–1643.
- Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o638.
- Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
- Al-dujaili, A. H., et al. (2024).
- ResearchGate. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
- Spitellek, G. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar.
- Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- Wikipedia. (n.d.). Organoiodine chemistry.
- Wikipedia. (n.d.). Iodine compounds.
- BenchChem. (2025).
- Gomaa, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds.
- Echemi. (n.d.). 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
- Bruchertseifer, H., et al. (2003). Analysis of iodine species in aqueous solutions. Analytical and Bioanalytical Chemistry, 375(8), 1107–1110.
- ResearchG
- ASNA Company. (2023). Organo Iodine.
- CNR-IRIS. (2023).
- Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
- TCI Chemicals. (n.d.). 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
- Advent Bio. (n.d.). 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
- MDPI. (2020).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. This guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
FAQ 1: Low or No Yield of the Desired this compound
Question: I am experiencing a very low yield of my final product. What are the likely causes and how can I improve it?
Answer: A low yield in this synthesis can stem from issues in either the chlorination or the iodination step. Incomplete reactions are a common culprit.
For the chlorination of a 4-hydroxy-1H-pyrazolo[3,a-b]pyridine precursor using reagents like phosphorus oxychloride (POCl₃), insufficient reflux time or temperature can lead to incomplete conversion.[1] It is crucial to ensure the complete removal of the excess POCl₃ under vacuum before workup to prevent unwanted side reactions.
In the subsequent iodination step, the choice of iodinating agent and reaction conditions is critical. Using molecular iodine (I₂) with a base like potassium hydroxide (KOH) in DMF is a common method.[2] Incomplete iodination can result from insufficient reagent stoichiometry or reaction time. The formation of non-iodinated pyrazole starting material as a major side product is a clear indicator of this issue.[3] To address this, you can try adjusting the reaction time, temperature, or the equivalents of the iodinating agent.[3]
FAQ 2: Identification of an Unexpected Major Byproduct
Question: My reaction mixture shows a significant, inseparable impurity alongside my desired product. What could this be?
Answer: The formation of regioisomers is a frequent challenge in the synthesis of substituted heterocyclic compounds. Depending on the specific synthetic route, you might be observing the formation of an isomeric product.
For instance, if your synthesis involves the construction of the pyrazole ring onto a pyridine scaffold, the regioselectivity of the cyclization can be influenced by the substituents on the precursors. If a non-symmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed.[4][5]
During the halogenation steps, particularly iodination, the regioselectivity is highly dependent on the reagents and conditions used. While the C3 position of the 1H-pyrazolo[3,4-b]pyridine core is often favored for electrophilic substitution, iodination at other positions on the pyrazole or pyridine ring can occur, especially if the ring is activated by electron-donating groups.[3][6][7][8] Careful control of reaction conditions and the use of regioselective iodination methods can help minimize the formation of these undesired isomers.
FAQ 3: Presence of Over-Iodinated Byproducts
Question: I am observing masses in my LC-MS data corresponding to di- or even tri-iodinated species. How can I prevent this?
Answer: Over-iodination is a common side reaction, especially when the pyrazole ring is activated, making it susceptible to further electrophilic attack.[3] The use of a highly reactive iodinating agent or harsh reaction conditions can exacerbate this issue.
To mitigate over-iodination, consider the following strategies:
-
Use a less reactive iodinating agent: N-Iodosuccinimide (NIS) is often a milder and more selective iodinating agent compared to molecular iodine under strongly basic conditions.[9][10][11]
-
Milder reaction conditions: Lowering the reaction temperature or reducing the reaction time can help to selectively form the mono-iodinated product.[3]
-
Stoichiometric control: Carefully controlling the amount of the iodinating agent is crucial. Using a slight excess might be necessary to drive the reaction to completion, but a large excess should be avoided.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete chlorination or iodination. | Increase reflux time/temperature for chlorination; adjust stoichiometry/time for iodination.[1][3] |
| Isomeric Impurities | Lack of regioselectivity in ring formation or halogenation. | Utilize regioselective synthetic routes and halogenation conditions.[4][6][7][8] |
| Over-iodination | Highly activated pyrazole ring; harsh reaction conditions. | Use a milder iodinating agent (e.g., NIS), lower the temperature, and control stoichiometry.[3][9] |
| Unreacted Starting Material | Inefficient halogenation. | Ensure complete conversion by monitoring the reaction (e.g., by TLC or LC-MS) and adjusting conditions as needed.[3] |
Experimental Workflow & Mechanisms
To provide a clearer understanding of the synthetic process and potential byproduct formation, the following sections detail the key reaction steps and their underlying mechanisms.
Step 1: Chlorination of the Pyrazolopyridine Core
A common route to introduce the 4-chloro substituent is through the treatment of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][4]
Protocol Example (Chlorination with POCl₃):
-
Suspend the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine starting material in an excess of phosphorus oxychloride.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine.[1]
Step 2: Iodination of the 4-Chloropyrazolopyridine
The introduction of iodine at the 3-position is typically achieved via electrophilic iodination.
Protocol Example (Iodination with I₂/KOH):
-
Dissolve the 4-chloro-1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as DMF.
-
Add molecular iodine (I₂) to the solution.
-
Add a base, such as potassium hydroxide (KOH), to the mixture.
-
Stir the reaction at room temperature for a few hours.[2]
-
Upon completion, pour the reaction mixture into brine and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to yield the crude product, which can then be purified by recrystallization or chromatography.[2]
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the intended synthetic pathway and a potential side reaction leading to an isomeric byproduct.
Caption: Intended synthetic route to this compound.
Caption: Potential formation of an isomeric byproduct during the iodination step.
References
-
PubMed Central. (2024, April 23). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]
-
PubMed. (2024, April 23). Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
University of North Texas. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
PubMed Central. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
ResearchGate. (2025, October 25). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 18). Iodination. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]
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Technical Support Center: Purification of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine via recrystallization. As a crucial intermediate in medicinal chemistry and fragment-based drug discovery, achieving high purity of this scaffold is paramount for the integrity of subsequent synthetic steps and the biological activity of the final compounds.[1][2] This document moves beyond a simple protocol to offer a troubleshooting framework grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a fundamental purification technique designed to remove impurities from a solid compound, in this case, this compound.[3][4] Impurities may include unreacted starting materials, by-products from the synthesis (e.g., under-iodinated or over-iodinated species), or residual solvents. High purity is critical as this compound is often a building block in the synthesis of complex pharmaceutical agents, where contaminants can lead to failed reactions, difficult purification in later stages, and erroneous biological data.[5]
Q2: What is the core principle for selecting an effective recrystallization solvent for this compound?
The ideal solvent or solvent system must satisfy a critical solubility differential.[3] The target compound, this compound, should exhibit high solubility in the solvent at or near its boiling point and very low solubility at low temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility allows the compound to dissolve completely when hot and then crystallize out of the solution upon cooling, leaving the more soluble impurities behind in the solvent (mother liquor).[6]
Q3: What are the essential safety considerations when handling this compound and the associated solvents?
While a specific Material Safety Data Sheet (MSDS) for this exact isomer must be consulted, data for the structurally related isomer, 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7), indicates it is classified under GHS06 as acutely toxic if swallowed (H301) and an eye irritant (H319). It is prudent to handle this compound with similar precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Organic solvents used for recrystallization are often flammable and should never be heated with an open flame; use a hot plate or heating mantle.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: My compound "oils out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?
-
Causality: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[7][8] This can be caused by several factors:
-
The boiling point of the chosen solvent is higher than the melting point of the compound.
-
A high concentration of impurities can cause significant melting point depression, leading the mixture to behave like a low-melting eutectic.
-
The solution is too concentrated, or it has been cooled too rapidly.[9]
-
-
Solutions & Scientific Rationale:
-
Reheat and Add More Solvent: Heat the mixture to redissolve the oil completely. Add a small, measured amount of additional hot solvent to lower the saturation point. This ensures that crystallization will begin at a lower temperature, hopefully below the compound's melting point.[7][9]
-
Slow Down Cooling: After redissolving, allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote slow cooling, which favors the formation of well-ordered crystals over an amorphous oil.[9]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a two-solvent (binary) system where the compound has lower solubility.
-
Issue 2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
-
Causality: This is a classic case of either a supersaturated solution or using far too much solvent.[7][9]
-
Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[9]
-
Excess Solvent: If too much solvent was added initially, the solution is simply not saturated enough for crystals to form, even when cold.[6][9]
-
-
Solutions & Scientific Rationale:
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for the first crystals to form.[7][9]
-
Induce Nucleation (Seeding): If you have a pure crystal of the target compound, add a tiny speck ("seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[7]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow the more concentrated solution to cool again.[7][9]
-
Issue 3: My product crystallized prematurely in the funnel during hot filtration. How do I prevent this loss of yield?
-
Causality: The hot, saturated solution cools slightly as it passes through the funnel and filter paper, causing the compound's solubility to drop and the product to crash out of solution.[7][8]
-
Solutions & Scientific Rationale:
-
Use Pre-heated Glassware: Place the filter funnel and the receiving flask in an oven or heat them with a heat gun before filtration to minimize the temperature drop.
-
Use a Stemless Funnel: A stemless or short-stemmed funnel prevents the filtrate from cooling and crystallizing inside a long, narrow stem.[8]
-
Add Excess Solvent: Use a slight excess (e.g., 5-10%) of hot solvent to ensure the compound remains dissolved during the transfer. This excess can be evaporated after filtration before the cooling and crystallization step.[7][8]
-
Keep the Solution Hot: Perform the filtration in small, quick batches, returning the main flask to the hot plate between additions to maintain the temperature.[8]
-
Issue 4: My final crystals are off-color, but the pure compound is reported to be a white or light yellow solid. How can I remove colored impurities?
-
Causality: Highly conjugated, high-molecular-weight by-products are often responsible for color. These can get trapped in the crystal lattice as it forms.
-
Solutions & Scientific Rationale:
-
Use Activated Charcoal (Norit): After dissolving the crude compound in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% of the solute's weight).[8] The charcoal has a high surface area that adsorbs the colored impurity molecules.
-
Perform Hot Filtration: Re-heat the mixture to boiling and perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Caution: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, significantly reducing your yield.[8]
-
Experimental Protocol: Recrystallization of this compound
This protocol is based on a binary solvent system, a common and effective technique for heterocyclic compounds.[10][11] A related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully recrystallized from a Dichloromethane/Hexane system, which serves as an excellent starting point.[12]
Step 1: Solvent System Screening (Small Scale)
Before committing the bulk of your material, test solvent systems on a small scale (~10-20 mg). Based on the compound's structure (polar heterocyclic core with halogen substituents), the systems in the table below are recommended for screening. The goal is to find a "good" solvent that dissolves the compound when hot, and a miscible "anti-solvent" in which the compound is insoluble.
Step 2: Dissolution
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in small portions while heating the mixture to a gentle boil on a hot plate.
-
Continue adding the hot solvent dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.[3][6]
Step 3: Hot Filtration (If Necessary)
If any insoluble impurities (e.g., dust, particulates) remain in the hot solution, perform a hot gravity filtration as described in the troubleshooting guide to remove them.[8]
Step 4: Crystallization
-
While the solution is still hot, add the "anti-solvent" (e.g., Hexane or Heptane) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add one or two drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.
-
Cover the flask (e.g., with a watch glass) and set it aside on a countertop where it will not be disturbed, allowing it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold anti-solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent is critical to avoid redissolving your product.[6]
Step 6: Drying
-
Allow the crystals to air-dry on the filter paper for a few minutes to remove the bulk of the solvent.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Screening
| Solvent System (Good / Anti-Solvent) | Polarity Profile | Boiling Points (°C) | Rationale & Comments |
| Dichloromethane / Hexane | Mid-Polarity / Non-Polar | 40 / 69 | A proven system for the parent iodo-pyrazolopyridine scaffold.[12] Low boiling points make for easy removal. |
| Ethyl Acetate / Heptane | Mid-Polarity / Non-Polar | 77 / 98 | A very common and effective general-purpose system for compounds of moderate polarity.[11] |
| Acetone / Water | Polar / Polar | 56 / 100 | Good for more polar compounds. The presence of the N-H and pyridine nitrogen may allow for sufficient polarity.[11] |
| Toluene / Hexane | Aromatic / Non-Polar | 111 / 69 | Toluene is an excellent solvent for many aromatic and heterocyclic systems.[10] The higher boiling point can improve solubility. |
| Ethanol | Polar Protic | 78 | A single-solvent system to test. Pyridine-like structures can sometimes have good temperature-dependent solubility in alcohols.[10] |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: Standard workflow for a two-solvent recrystallization process.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. Retrieved from [Link]
-
Recrystallisation. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. Retrieved from [Link]
-
Huang, S. T., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 69(Pt 12), o1803. Retrieved from [Link]
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Florida State University, Department of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved from [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
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Technical Support Center: Navigating Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the Technical Support Center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that can be difficult to separate and characterize, thereby hindering downstream applications.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome common regioselectivity issues. The information herein is grounded in established literature and practical laboratory experience to ensure you can achieve your desired synthetic outcomes with greater efficiency and confidence.
Troubleshooting Guide: Common Regioselectivity Problems
The formation of regioisomers is a frequent obstacle in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical starting materials.[3][4] The following table outlines common issues, their probable causes, and actionable solutions to steer your reaction toward the desired isomer.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Key Insights |
| Formation of an undesired regioisomer as the major product. | 1. Electronic Effects: The reaction may be favoring the attack of the nucleophile on the more electrophilic carbonyl carbon of an unsymmetrical 1,3-dicarbonyl compound.[3][5] 2. Steric Hindrance: The reaction pathway leading to the desired isomer may be sterically hindered by bulky substituents on either the pyrazole or the dicarbonyl compound.[5] | 1. Modify Electronic Properties: Introduce electron-withdrawing or electron-donating groups on the substrates to alter the electrophilicity of the reaction centers. For instance, a carbonyl adjacent to a trifluoromethyl group is significantly more electrophilic.[5] 2. Alter Reaction Conditions: Switch to a solvent that can modulate reactivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in some cases.[6] 3. Leverage Catalysis: Employ a catalyst that can direct the reaction pathway. Lewis acids, for example, can coordinate to a specific carbonyl group and enhance its electrophilicity. |
| Obtaining a nearly 1:1 mixture of regioisomers. | 1. Similar Reactivity of Reaction Sites: The electronic and steric environments of the competing reaction sites on the unsymmetrical substrate are too similar for significant differentiation under the current reaction conditions.[3] 2. Inappropriate pH: The reaction pH may not be optimal for differentiating the nucleophilicity of the reacting nitrogen atoms in the aminopyrazole.[5] | 1. Enhance Substrate Differentiation: Modify one of the substituents on the unsymmetrical precursor to be significantly more sterically bulky or electronically distinct. 2. Optimize Reaction pH: Carefully control the pH of the reaction medium. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the initial site of attack.[5] Conversely, basic conditions might favor the attack of the more inherently nucleophilic nitrogen. 3. Explore Microwave-Assisted Synthesis: Microwave irradiation can sometimes enhance selectivity by providing rapid and uniform heating, which can favor one reaction pathway over another.[7][8][9] |
| Inconsistent regioselectivity between batches. | 1. Minor Fluctuations in Reaction Conditions: Small variations in temperature, reaction time, or reagent purity can have a significant impact on the isomeric ratio. 2. Catalyst Inconsistency: If using a catalyst, its activity may vary between batches. | 1. Standardize Reaction Protocol: Meticulously control all reaction parameters, including temperature, stirring rate, and addition rates of reagents. 2. Use High-Purity Reagents: Ensure the purity of starting materials and solvents. 3. Catalyst Quality Control: If applicable, verify the activity and purity of the catalyst before use. |
| Difficulty in separating the resulting regioisomers. | 1. Similar Physicochemical Properties: The regioisomers may have very similar polarity, solubility, and boiling points, making chromatographic or crystallization-based separation challenging. | 1. Derivatization: Convert the isomeric mixture into derivatives that have more distinct physical properties, facilitating separation. The protecting groups can be removed after separation. 2. Advanced Chromatographic Techniques: Employ more sophisticated separation methods such as supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core, and how does regioselectivity play a role in each?
A1: The most common strategies involve the annulation of a pyridine ring onto a pre-existing pyrazole.[4] Two prominent examples are:
-
Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used method.[3] When an unsymmetrical 1,3-dicarbonyl compound is used, two regioisomers can be formed. The outcome is dictated by the relative electrophilicity of the two carbonyl groups and the steric environment around them.[3][5]
-
Friedländer Annulation: This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.[10][11] In the context of pyrazolo[3,4-b]pyridines, this would involve a suitably substituted aminopyrazole. Regioselectivity issues can arise if the active methylene compound has two different activating groups.
Q2: How can I definitively characterize the regioisomers I have synthesized?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is the first line of analysis.[12][13] Key diagnostic signals, such as the chemical shifts of protons on the pyridine and pyrazole rings, can provide initial clues.[2] 2D NMR techniques are crucial for definitive assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows long-range couplings between protons and carbons, allowing you to establish connectivity and differentiate between isomers.[14] Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can also help in assigning the correct regioisomer.
-
X-ray Crystallography: If you can obtain single crystals of your compounds, X-ray diffraction provides unequivocal proof of the molecular structure.[15][16][17] This is considered the "gold standard" for structure determination.
Q3: Are there any "green" or more environmentally friendly methods to control regioselectivity?
A3: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. Microwave-assisted organic synthesis (MAOS) is a prominent example.[8][18] Microwave irradiation can offer several advantages, including significantly reduced reaction times, improved yields, and in some cases, enhanced regioselectivity.[7][9] Additionally, the use of aqueous solvent systems and reusable catalysts are being explored to develop more sustainable synthetic protocols.[18]
Q4: Can computational chemistry guide my experimental design to favor a specific regioisomer?
A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. By modeling the reaction pathways leading to the different regioisomers, you can calculate the activation energies for each path. The pathway with the lower activation energy is kinetically favored and more likely to be the major product. This computational insight can help you choose substrates and reaction conditions that are more likely to yield the desired isomer, saving valuable experimental time and resources.
Experimental Protocols & Methodologies
Protocol 1: Microwave-Assisted Regioselective Synthesis of a Pyrazolo[3,4-b]pyridine
This protocol describes a general procedure for the one-pot, three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using microwave irradiation, which can favor the formation of a single regioisomer.[8]
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Ethanol
-
Piperidine (catalyst)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), the aromatic aldehyde (1 mmol), and the active methylene compound (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Analyze the product by NMR and mass spectrometry to confirm its structure and assess its purity and regioselectivity.
Protocol 2: Characterization of Regioisomers by 2D NMR (HMBC)
This protocol outlines the general steps for using an HMBC experiment to distinguish between two possible regioisomers.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (or isomeric mixture) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
Set up and run a standard HMBC experiment on your NMR spectrometer. Typical parameters include a long-range coupling delay optimized for J-couplings of 8-10 Hz.
Data Analysis:
-
Process the 2D HMBC spectrum.
-
Identify key protons, such as those on the pyridine ring or a substituent, and look for their correlations to carbon atoms that are 2 or 3 bonds away.
-
By piecing together these long-range correlations, you can build a connectivity map of the molecule. For example, a proton on a substituent at C4 of the pyridine ring should show a correlation to the carbon at C6, but not to the pyrazole nitrogen. These distinct correlation patterns will allow for the unambiguous assignment of the correct regioisomeric structure.
Visualizing Reaction Pathways and Decision Making
Diagrams generated using Graphviz can help visualize complex relationships in synthetic chemistry.
Decision Workflow for Troubleshooting Regioselectivity
Caption: A decision-making flowchart for troubleshooting regioselectivity issues.
Generalized Reaction Mechanism for Pyrazolo[3,4-b]pyridine Formation
Caption: A simplified mechanism showing the formation of regioisomers.
References
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Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 27.7 (2022): 2237. [Link]
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Farghaly, Thoraya A., et al. "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1." European Journal of Medicinal Chemistry 48 (2012): 92-6. [Link]
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"Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives." Chemical Papers (2024). [Link]
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Abdel-Aziem, Anhar, and Sawsan A. Fouad. "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity (2025). [Link]
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"Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids." ACS Combinatorial Science 19.9 (2017): 584-593. [Link]
-
"1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications." Molecules 27.7 (2022): 2237. [Link]
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"Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions." ChemistrySelect 8.35 (2023). [Link]
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"Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations." ResearchGate. [Link]
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"MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES." Chemistry of Heterocyclic Compounds 56.11 (2020): 1361-1362. [Link]
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"Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques." Molecules 23.11 (2018): 2789. [Link]
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"Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches." Molecules 27.19 (2022): 6423. [Link]
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"Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Journal of Heterocyclic Chemistry 58.1 (2021): 5-26. [Link]
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"Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac." The Journal of Organic Chemistry 70.18 (2005): 7317-7320. [Link]
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"Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles." ResearchGate. [Link]
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"1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules 27.3 (2022): 894. [Link]
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"Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines." ResearchGate. [Link]
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"Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation." Scientific Reports 12.1 (2022): 14120. [Link]
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"The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are." ResearchGate. [Link]
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"Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines." ResearchGate. [Link]
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"Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 25.18 (2020): 4223. [Link]
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"1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives." ResearchGate. [Link]
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"Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes." Organic Chemistry Frontiers 7.18 (2020): 2681-2686. [Link]
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"Friedländer synthesis." Wikipedia. [Link]
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"Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives." RSC Advances 4.45 (2014): 23743-23753. [Link]
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"Friedländer-based synthesis of 1H-pyrazolo[3,4-b]quinolines—an extension." ResearchGate. [Link]
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"Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Molecules 27.23 (2022): 8223. [Link]
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"Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions." ResearchGate. [Link]
-
"Structure Elucidation of a Pyrazolo[1][8]pyran Derivative by NMR Spectroscopy." Molecules 12.5 (2007): 1136-1144. [Link]
-
"Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones." ResearchGate. [Link]
-
"Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones." Tetrahedron Letters 47.33 (2006): 5881-5883. [Link]
-
"Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules 29.21 (2024): 4995. [Link]
-
"1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." MDPI. [Link]
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"Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances 13.51 (2023): 35843-35847. [Link]
-
"Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." ResearchGate. [Link]
-
"Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate." RSC Advances 13.36 (2023): 25219-25227. [Link]
-
"Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate." RSC Advances 13.36 (2023): 25219-25227. [Link]
-
"The X-ray crystallographic structure determined for 3v[19]." ResearchGate. [Link]
-
"A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles." RSC Advances 13.3 (2023): 1904-1913. [Link]
-
"Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate." ResearchGate. [Link]
-
"Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry 37.1 (2022): 1521-1534. [Link]
-
"Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy." Journal of Biomolecular Structure & Dynamics (2025): 1-13. [Link]
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- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Gould-Jacobs Reaction Optimization: A Technical Support Guide
Welcome to the technical support center for the Gould-Jacobs reaction. As a Senior Application Scientist, I've designed this guide for researchers and drug development professionals to navigate the nuances of this powerful quinoline synthesis. The following sections provide field-proven insights, troubleshooting advice, and optimized protocols to help you achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about the Gould-Jacobs reaction.
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2][3][4] The process begins with the condensation of an aniline (or its derivative) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by a high-temperature, thermal intramolecular cyclization to form the quinoline ring system.[2][3] Subsequent steps of saponification (ester hydrolysis) and decarboxylation can be performed to yield the final 4-hydroxyquinoline core.[1][4][6] This reaction is a cornerstone in medicinal chemistry for synthesizing the quinolone scaffold found in many antibacterial and antimalarial drugs.[2][3][7]
Q2: What are the primary stages of the reaction mechanism?
The reaction proceeds through several distinct stages:
-
Condensation: The process starts with a nucleophilic attack from the aniline's nitrogen atom on the malonic ester derivative, followed by the elimination of an alcohol (like ethanol) to form a stable anilidomethylenemalonate intermediate.[1][4]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring.[2][3][7]
-
Tautomerization: The initial cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, a 4-hydroxy-3-carboalkoxyquinoline.[1][2]
-
Saponification & Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[1] Subsequent heating removes this group as carbon dioxide, yielding the 4-hydroxyquinoline.[1][3]
Q3: How do substituents on the starting aniline affect the reaction's outcome?
Substituents on the aniline ring significantly influence both the reaction rate and the regioselectivity of the cyclization.
-
Electronic Effects: The reaction is generally most effective for anilines with electron-donating groups (EDGs) at the meta-position.[1][2][3] Electron-withdrawing groups (EWGs) can deactivate the ring, making the intramolecular cyclization more difficult.[8]
-
Steric and Regiochemical Effects: With asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions.[7] The final product is often a mixture of regioisomers, with the ratio determined by both steric hindrance and the electronic influence of the substituents.[7] For example, a bulky group may sterically hinder cyclization at the adjacent ortho position.
Troubleshooting Guide: Optimizing for Higher Yield
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My initial condensation reaction is slow and gives a low yield of the intermediate. What's wrong?
-
Causality: The condensation of aniline with the malonic ester is a nucleophilic addition-elimination reaction. Its efficiency depends on the nucleophilicity of the aniline and the electrophilicity of the ester. Incomplete reactions often stem from insufficient thermal energy, poor reagent quality, or unfavorable stoichiometry.
-
Solutions:
-
Temperature Control: Ensure the reaction is heated adequately, typically between 100-130 °C, to facilitate the elimination of ethanol.[3][5] Monitoring the evolution of ethanol can serve as an indicator of reaction progress.[5]
-
Reagent Stoichiometry & Quality: Use a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate to drive the reaction to completion.[5] Always use fresh, high-quality reagents, as decomposition of the malonic ester derivative can inhibit the reaction.[5]
-
Reaction Monitoring: Track the consumption of the aniline starting material using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[5]
-
Q2: The critical cyclization step is not working or the yield is very low. How can I fix this?
-
Causality: The thermal cyclization is an electrocyclization that has a very high activation energy barrier. Insufficient temperature is the most common reason for failure. The choice of reaction medium is critical for maintaining the required temperature uniformly.
-
Solutions:
-
Increase Temperature: This is a high-temperature process, often requiring a range of 250-300 °C.[5] If the reaction is sluggish, a gradual increase in temperature may be necessary.[5]
-
Use a High-Boiling Inert Solvent: Solvents like diphenyl ether or Dowtherm A are essential for conventional heating.[2][7] They maintain a stable and uniform high temperature, which can increase cyclization yields to as high as 95% by preventing localized overheating and decomposition.[2][7]
-
Consider Microwave Irradiation: Microwave-assisted synthesis is a highly effective modern alternative. It allows for rapid, uniform heating to very high temperatures (250-300 °C) and can dramatically shorten reaction times from hours to just minutes (1-15 min), often leading to significantly improved yields.[2][5][9]
-
Extend Reaction Time: If increasing the temperature leads to decomposition, extending the reaction time at a slightly lower temperature can sometimes improve the yield, though you must monitor for product degradation.[5][9]
-
Q3: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?
-
Causality: Tar formation is a classic sign of thermal decomposition.[5] It occurs when the reaction temperature is too high or when heating is prolonged, causing the starting materials or the desired product to degrade.
-
Solutions:
-
Optimize Temperature and Time: The key is to find the "sweet spot" where cyclization occurs efficiently without significant degradation.[5][9] Run small-scale optimization experiments to determine the ideal conditions for your specific substrate.
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon). This minimizes oxidative side reactions that can contribute to tar formation.[5]
-
Solvent Selection: As mentioned, high-boiling solvents like diphenyl ether provide better temperature control than solvent-free heating, reducing the risk of charring.[5]
-
Q4: My product is an oil or is very difficult to crystallize from the reaction mixture. What purification strategies can I use?
-
Causality: Difficulty in crystallization is often due to the presence of impurities or residual high-boiling solvent. The crude product may be a viscous oil if it's not sufficiently pure to form a crystalline lattice.
-
Solutions:
-
Thorough Solvent Removal: If you used a high-boiling solvent like diphenyl ether, it must be thoroughly removed under a high vacuum.[5]
-
Precipitation/Trituration: After cooling the reaction, add a non-polar solvent like cyclohexane, hexane, or petroleum ether to precipitate the product from the reaction solvent.[3][5] If an oil forms, try triturating it (stirring/grinding the oil with the non-polar solvent) to induce crystallization.[5]
-
Column Chromatography: If precipitation and recrystallization fail, purifying the crude product via column chromatography is a reliable method to remove stubborn impurities.[5]
-
Visualizations: Mechanism and Workflow
Gould-Jacobs Reaction Mechanism
Caption: Key steps in the Gould-Jacobs reaction mechanism.
Experimental Optimization Workflow
Caption: Decision workflow for optimizing the Gould-Jacobs reaction.
Optimized Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This method uses a high-boiling inert solvent to achieve the necessary cyclization temperature.[2][3]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Once complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.[3][5]
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).[3] Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (~250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[2][5]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product should begin to precipitate. Add a non-polar solvent like hexane or cyclohexane to facilitate complete precipitation.[3][5]
-
Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry.[5] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[5]
Protocol 2: Microwave-Assisted Synthesis
This modern approach significantly reduces reaction times and can improve yields.[9]
-
Condensation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Cyclization: Seal the vessel and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 250 °C) and hold for the optimized time (typically 1-15 minutes).[5] It is critical to monitor the internal pressure to prevent unwanted side reactions like decarboxylation.[5][9]
-
Work-up and Isolation: Cool the vessel to room temperature. A solid product should form. Add a small amount of a cold non-polar solvent (e.g., acetonitrile or hexane) and triturate the solid.[9]
-
Purification: Collect the product by filtration, wash with the cold solvent, and dry under vacuum.[9]
Data Summary: Reaction Condition Comparison
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Expert Commentary |
| Temperature | 250-260 °C[2] | 250-300 °C[5][9] | The high temperature is essential to overcome the activation energy for the 6-electron cyclization. Microwave allows for higher temperatures to be reached rapidly and safely in a sealed vessel. |
| Reaction Time | 30-60 minutes[5] | 1-15 minutes[5][9] | Microwave heating is significantly more efficient, reducing the risk of thermal degradation from prolonged heating.[9] |
| Solvent | Diphenyl ether, Dowtherm A[2][5] | Often solvent-free[10] or minimal high-boiling solvent | The high-boiling solvent in conventional heating ensures uniform temperature. Microwave's direct energy transfer makes a solvent less critical, improving work-up efficiency. |
| Typical Yield | Good to Excellent (up to 95%)[2] | Often higher than conventional | Rapid heating minimizes byproduct formation, frequently leading to cleaner reactions and higher isolated yields.[9] |
| Key Challenge | Tar formation, solvent removal[5] | Pressure buildup, potential decarboxylation[5][9] | Careful control of temperature and pressure is paramount in microwave synthesis to avoid losing the 3-carboxy group. |
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Saeed, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved December 12, 2025, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved December 12, 2025, from [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved December 12, 2025, from [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2022, January 15). YouTube. Retrieved December 12, 2025, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved December 12, 2025, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved December 12, 2025, from [Link]
-
Gould–Jacobs Reaction - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 12, 2025, from [Link]
-
A solvent-free Jacobs–Gould reaction. (2015, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Side Reactions. (n.d.). Journal of New Developments in Chemistry. Retrieved December 12, 2025, from [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. Retrieved December 12, 2025, from [Link]
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- 10. researchgate.net [researchgate.net]
Preventing degradation of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No. 949558-30-9). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this key synthetic intermediate to ensure its integrity and prevent degradation. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested advice to help you achieve reliable and reproducible experimental outcomes.
Introduction: The Stability Challenge
This compound is a halogenated heterocyclic compound prized for its utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors. However, the presence of both chloro and iodo substituents on the electron-rich pyrazolopyridine core renders the molecule susceptible to various degradation pathways.[1][2] Improper storage can lead to dehalogenation, oxidation, or hydrolysis, compromising sample purity and impacting downstream applications. This guide will equip you with the knowledge to mitigate these risks effectively.
Optimal Storage Protocols: The "Golden Rules"
Adherence to proper storage conditions is the most critical factor in preserving the long-term stability of this compound. Many organic materials can degrade or decompose over time due to exposure to oxygen or moisture, a process often accelerated by light or heat.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) | Storing at reduced temperatures slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is crucial to prevent oxidation.[3][4] The pyrazole ring system can be sensitive to atmospheric oxygen. |
| Light | Amber Vial / Dark Location | Protection from light, especially UV radiation, is essential to prevent photo-oxidation and decomposition.[3][5] |
| Moisture | Tightly Sealed Container with Desiccant | The compound is sensitive to moisture.[3][6] Use of containers with high-integrity seals, like Sure/Seal™ bottles, is recommended.[7][8] |
Troubleshooting Guide: "What Went Wrong?"
This section addresses common observations that may indicate compound degradation and provides actionable solutions.
Q1: I opened my vial of this compound and noticed the solid has changed color from off-white/light yellow to a brownish or purplish hue. What happened?
A1: A color change is a primary indicator of degradation. This is often due to the formation of elemental iodine (I₂) resulting from de-iodination, which can be initiated by exposure to light or air (oxidation).[9]
-
Immediate Action: Assess the purity of the material using an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR before use.
-
Prevention: Always store the compound in an amber vial, protected from light.[3] When handling, minimize exposure to ambient air by working quickly or, ideally, within an inert atmosphere glovebox.[3][4] Ensure the container is purged with argon or nitrogen before sealing for long-term storage.
Q2: My downstream reaction is failing or giving low yields, and I suspect the starting material is compromised. How can I confirm this?
A2: Inconsistent experimental results are a common consequence of using degraded starting material.[6]
-
Troubleshooting Protocol:
-
Purity Analysis: Run a purity check on your stored compound against a retained sample of a new, unopened lot if available. LC-MS is highly effective for identifying potential degradation products, such as the de-iodinated or hydrolyzed species.
-
Solubility Check: Degradation can sometimes lead to the formation of less soluble polymeric materials. Observe the material's solubility in your reaction solvent; incomplete dissolution may be a sign of impurity.
-
Review Handling Practices: Ensure that all glassware used for handling the compound is scrupulously dried to remove moisture.[7][8] Even trace amounts of water can initiate hydrolysis.
-
Q3: I don't have access to a glovebox. What is the best way to handle this air-sensitive compound on the bench?
A3: While a glovebox provides the most secure environment, careful benchtop techniques can effectively minimize exposure.[3][4]
-
Benchtop Handling Workflow:
-
Prepare: Have all necessary vials, spatulas, and solvents ready. Ensure your destination flask is under a positive pressure of inert gas (argon or nitrogen) using a manifold or balloon.[8]
-
Weigh Quickly: Open the main container for the shortest time possible. Weigh the required amount of solid into a small, tared vial.
-
Inert Gas Purge: Immediately after weighing, blanket the main container with a stream of inert gas before tightly resealing it.[7] Wrap the cap junction with Parafilm for an extra barrier.
-
Transfer: Add the weighed solid to your reaction vessel against a positive flow of inert gas to prevent air from entering the flask.
-
Below is a workflow diagram illustrating the best practices for handling the compound.
Caption: Potential degradation pathways for the compound.
Q: How should I dispose of degraded material?
A: Degraded material should be treated as chemical waste and disposed of in accordance with your institution's and local regulations. Consult the Safety Data Sheet (SDS) for specific disposal guidance. [10][11]Do not attempt to use heavily discolored or impure material in your experiments, as it can lead to hazardous situations and unreliable results. [6]
References
Sources
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- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. This compound CAS#: 949558-30-9 [m.chemicalbook.com]
- 13. 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 29274-28-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 17. orgsyn.org [orgsyn.org]
- 18. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]
- 19. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Iodosuccinimide (NIS) Reactions with Pyrazole Derivatives
Welcome to the technical support center for navigating the complexities of using N-Iodosuccinimide (NIS) with pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize iodinated pyrazoles as key intermediates in synthesis. As a privileged scaffold in drug discovery, the precise functionalization of pyrazoles is critical, yet the iodination step with NIS can present significant challenges.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to common and unexpected side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the iodination of pyrazoles with NIS.
Question 1: My reaction is producing significant amounts of a di-iodinated product. How can I improve mono-iodination selectivity?
Answer: This is the most frequently observed side reaction, especially with electron-rich pyrazole systems.[3] Over-iodination occurs when the mono-iodinated product is sufficiently activated to react with the remaining NIS in the mixture.
-
Causality: The C4 position of the pyrazole ring is typically the most electron-rich and thus the most susceptible to electrophilic attack.[4][5] Once the first iodine is installed, if the ring remains activated, a second iodination can occur, usually at another available carbon position (e.g., C3 or C5).
-
Immediate Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of NIS. Ensure your NIS is pure, as degraded reagent can lead to inaccurate weighing and excess addition (see Q3).
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This reduces the overall reaction rate, allowing for greater differentiation between the more reactive starting material and the less reactive mono-iodinated product.
-
Slow Addition: Add the NIS solution dropwise over a prolonged period. This keeps the instantaneous concentration of the iodinating agent low, favoring the reaction with the more abundant and reactive starting material.
-
Question 2: The reaction is sluggish and stalls, leaving significant starting material. What's going wrong?
Answer: Incomplete conversion is often an issue with deactivated pyrazole rings (those bearing electron-withdrawing groups) or issues with the reagent itself.
-
Causality: Electron-withdrawing groups (EWGs) like -CF₃, -NO₂, or -COR reduce the nucleophilicity of the pyrazole ring, making it less reactive towards the electrophilic iodine from NIS.[4]
-
Troubleshooting Steps:
-
Add an Acid Catalyst: For deactivated systems, the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid can significantly enhance the electrophilicity of NIS.[1][6][7][8] The acid protonates NIS, creating a more potent iodinating species.[6][7]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-80 °C) can provide the necessary activation energy.[9] Monitor carefully for the onset of side product formation via TLC or LC-MS.
-
Check NIS Quality: NIS is light and moisture-sensitive and can decompose over time.[10][11][12] If your reagent is orange or brown instead of a white/off-white powder, it has likely liberated free iodine (I₂) and lost potency.[12][13]
-
Question 3: My NIS reagent is brown. Can I still use it? How should it be stored?
Answer: A brown color indicates decomposition and the presence of molecular iodine (I₂).[12] Using degraded NIS can lead to inconsistent results and lower yields.
-
Recommendation: For critical, sensitive, or scalable reactions, always use fresh, pure NIS.[12]
-
Purification (for non-critical applications): It may be possible to wash the NIS with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the free iodine, followed by drying.[13][14] However, recrystallization from a dioxane/antisolvent mixture is the most robust purification method.[14][15][16]
-
Proper Storage: NIS should be stored in a tightly sealed, dark container (or wrapped in foil) at low temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and moisture.[10][11][12]
Question 4: Iodination is occurring on a phenyl substituent instead of the pyrazole ring. How can I direct the reaction to the heterocycle?
Answer: This side reaction is a classic case of competing reactivity, particularly under strongly acidic conditions.
-
Causality: In a neutral medium, the pyrazole C4-position is generally more activated than a standard phenyl ring. However, in strong acids (like concentrated H₂SO₄), the pyrazole's N2 nitrogen can become protonated.[4][17] This protonation forms a pyrazolium cation, which deactivates the heterocyclic ring towards further electrophilic attack. The phenyl substituent then becomes the more reactive site.[17]
-
Solutions:
-
Avoid Strong Acids: If you need an acid catalyst, use a milder one like TFA in catalytic amounts rather than using a strong acid as the solvent.
-
Run Under Neutral Conditions: For many pyrazoles, NIS works efficiently without any acid, especially in solvents like DMF or acetonitrile. This avoids protonation and maintains the nucleophilicity of the pyrazole ring.
-
Part 2: Troubleshooting Guide for Advanced Side Reactions
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield & Complex Mixture | Decomposition of Starting Material or Product: The reaction conditions (e.g., strong acid, high heat) are too harsh for sensitive functional groups on the pyrazole or its substituents.[3] | Solution: Switch to a milder iodinating system. Consider using molecular iodine (I₂) with a mild oxidant like H₂O₂ in water or ceric ammonium nitrate (CAN) in acetonitrile.[3][18] These methods often proceed at room temperature and avoid harsh pH conditions. |
| Formation of Iodoalkyne Byproduct | Reaction with Propargyl Substituent: If the pyrazole has a propargylic (alkyne) substituent, the CH-acidic center of the triple bond can be competitively iodinated by NIS.[6] | Solution: This is a challenging competition. Protect the alkyne (e.g., as a silylacetylene) before pyrazole iodination. Alternatively, explore different iodinating reagents that may show higher selectivity for the pyrazole ring over the alkyne. |
| Formation of Azo-Linked Dimer | In-situ Formation of Nitrogen Triiodide: Under certain conditions, especially with high concentrations of an iodine source, an unexpected azo-linked pyrazole dimer can form.[3][19] | Solution: This is a rare side reaction but indicates overly reactive conditions. Reduce the concentration of the iodinating agent. If this persists, switch to a different, well-defined iodinating system like NIS under standard conditions.[19] |
| Poor Regioselectivity (C3/C5 vs. C4) | Steric and Electronic Influence: While C4 is electronically preferred, bulky substituents at the N1, C3, or C5 positions can sterically hinder the approach to C4.[4] Conversely, specific directing groups or reaction conditions (e.g., lithiation followed by quenching with I₂) can favor C5 iodination.[3][18] | Solution: To favor C4, ensure the approach is not sterically blocked. To achieve C5 iodination, a directed metalation approach is often necessary. For example, treating the pyrazole with n-BuLi at low temperature followed by the addition of I₂ can selectively yield the 5-iodo isomer.[18] |
Part 3: Mechanistic Insights & Visual Guides
The core reaction is an electrophilic aromatic substitution. Understanding the flow of electrons and the key intermediates is crucial for troubleshooting.
General Mechanism of Pyrazole Iodination with NIS
The reaction proceeds via the attack of the electron-rich C4 position of the pyrazole ring on the electrophilic iodine of NIS. An acid catalyst can protonate the succinimide oxygen, making the iodine atom even more electrophilic.
Caption: General mechanism for the electrophilic iodination of pyrazole with NIS.
Troubleshooting Flowchart for Common Issues
This decision tree provides a logical workflow for diagnosing and solving common problems during pyrazole iodination.
Caption: A decision tree for troubleshooting common pyrazole iodination issues.
Part 4: Experimental Protocols
Protocol 1: Standard Iodination of an Activated Pyrazole
This protocol is a starting point for pyrazoles bearing electron-donating or neutral substituents.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the pyrazole derivative (1.0 equiv). Dissolve it in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) to a concentration of ~0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.05 equiv) in the same solvent. Add this solution dropwise to the stirred pyrazole solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the color of any residual iodine disappears.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodopyrazole.
Protocol 2: Iodination of a Deactivated Pyrazole
This protocol is adapted for pyrazoles with electron-withdrawing groups.
-
Reaction Setup: To a solution of the deactivated pyrazole (1.0 equiv) in a solvent like glacial acetic acid or DCM, add N-Iodosuccinimide (1.2-1.5 equiv).[9]
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (e.g., 1 mL for a 1 mmol scale reaction) or a catalytic amount of sulfuric acid.[9]
-
Heating: Heat the reaction mixture to a temperature between 50-80 °C.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Due to the harsher conditions, the risk of side product formation is higher.
-
Work-up:
-
Cool the solution to room temperature and dilute with a larger volume of an organic solvent like dichloromethane or ethyl acetate.
-
Carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[9]
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Benson, W. R., McBee, E. T., & Rand, L. (n.d.). n-iodosuccinimide. Organic Syntheses Procedure. Retrieved from [Link]
-
N-Iodosuccinimide. (n.d.). Grokipedia. Retrieved from [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI.
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Iodosuccinimide. (2022). ChemBK. Retrieved from [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. Retrieved from [Link]
- Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2018).
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021).
- Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.
-
NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Pyrazole iodination. (2023). Chemistry Stack Exchange. Retrieved from [Link]
- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing.
-
NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (2020). ResearchGate. Retrieved from [Link]
-
Purifying/Recrystallising N-Iodosuccinimide. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). National Institutes of Health. Retrieved from [Link]
- Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2021).
-
Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. (2009). ResearchGate. Retrieved from [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2020). Sciforum. Retrieved from [Link]
-
Purification of N-iodosuccinimide. (2017). Reddit. Retrieved from [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI.
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. (2022). MDPI.
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Technical Support Center: Improving Solubility of Pyrazolo[3,4-b]pyridine Compounds for Biological Assays
An official website of the United States government Here's how you know
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions and in-depth troubleshooting for challenges related to the solubility of pyrazolo[3,4-b]pyridine compounds in biological assays. Due to their characteristic heterocyclic and often planar structures, these compounds frequently exhibit poor aqueous solubility, which can lead to inaccurate or irreproducible experimental results.[1][2] This resource is designed to help you navigate these challenges effectively.
Section 1: Understanding the Challenge & Best Practices
The core issue with many pyrazolo[3,4-b]pyridine derivatives is that their hydrophobicity causes them to precipitate out of aqueous assay buffers.[3] A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility upon dilution into your final assay medium.[3] This sudden change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.[3][4]
Best Practices for Compound Handling
-
High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions. Water contamination can decrease the solubility of hydrophobic compounds in the stock solution itself.
-
Stock Concentration: Avoid making overly concentrated stock solutions (e.g., >20-30 mM). While convenient, higher concentrations increase the risk of precipitation upon dilution.[5] Preparing a fresh 10 mM stock is often a safer starting point.
-
Storage: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles, which can lead to compound precipitation in the stock vial over time.[5]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 1%, with 0.5% being a widely accepted standard to avoid solvent-induced artifacts or toxicity.[3][6] Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.[3][7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubilization of pyrazolo[3,4-b]pyridine compounds for in vitro work.
Q1: What is the best initial approach for solubilizing a new pyrazolo[3,4-b]pyridine compound?
A: Start with the simplest method first. Prepare a 10 mM stock solution in 100% DMSO. Before your main experiment, perform a simple visual solubility test by diluting the stock to the highest intended final concentration in your assay buffer. Let it sit for the duration of your experiment (e.g., 2 hours) and visually inspect for any cloudiness or precipitate against a dark background.[8] This quick check can save significant time and resources.
Q2: How does pH affect the solubility of my pyrazolo[3,4-b]pyridine compound?
A: The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms.[9] Therefore, the compound's solubility is often pH-dependent.[10][11] For weakly basic compounds, solubility typically increases at a lower pH (more acidic) as the molecule becomes protonated (ionized). Conversely, solubility decreases as the pH rises above the compound's pKa.[12] It is crucial to measure the solubility in the specific buffer system (pH, salt concentration) you plan to use for your assay, as buffer components can also influence solubility.[3]
Q3: What are co-solvents and when should I consider using them?
A: Co-solvents are water-miscible organic solvents added in small amounts to the aqueous assay buffer to increase the solubility of hydrophobic compounds.[13] Common examples include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[13][14] You should consider using a co-solvent when your compound precipitates even with an acceptable final DMSO concentration (e.g., ≤0.5%). However, it is critical to test the tolerance of your biological system (cells, enzymes) to the chosen co-solvent, as they can have their own biological effects.[14]
Q4: I've heard about cyclodextrins. How do they work and are they suitable for my assay?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate a poorly soluble drug molecule, like many pyrazolo[3,4-b]pyridines, forming an "inclusion complex" that is water-soluble.[17][18] β-cyclodextrins and their more soluble derivatives (like HP-β-CD) are particularly effective for heterocyclic and aromatic compounds.[15][16] They are an excellent option if your assay is sensitive to organic solvents. However, because they work by complexation, they can lower the free concentration of your compound, which may need to be accounted for in your experimental design.[4]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility-related problems.
Scenario 1: My compound precipitates immediately upon addition to the aqueous assay buffer.
This is a classic sign of exceeding the compound's kinetic aqueous solubility.
Caption: Decision tree for addressing compound precipitation.
Scenario 2: My assay results are erratic and not reproducible.
Inconsistent results, especially in dose-response experiments, can be a subtle sign of solubility issues. The compound may be forming microscopic precipitates or aggregates that are not easily visible.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Micro-precipitation | Re-run the experiment, but after adding the compound to the buffer, centrifuge the plate (e.g., 1000 x g for 10 min) and test the supernatant. A loss of activity suggests precipitation.[8] | Lower the highest test concentration.[5] Alternatively, use a formulation strategy like cyclodextrins to ensure the compound remains in solution.[19] |
| Compound Adsorption | Test for compound loss in plates made of different materials (e.g., standard polystyrene vs. low-binding plates). | Switch to low-adsorption microplates. The addition of a small amount of bovine serum albumin (BSA) (e.g., 0.01-0.1%) to the assay buffer can also help prevent nonspecific binding, if compatible with the assay. |
| Stock Solution Instability | Prepare a fresh DMSO stock solution from the solid compound and compare its performance against the old stock. | Always use freshly prepared or properly stored single-use aliquots of your stock solution for critical experiments.[5] |
Scenario 3: My compound appears soluble in the enzyme/biochemical assay but precipitates in my cell-based assay.
This is often due to the different compositions of the assay media.
Causality: Cell culture media are complex mixtures containing salts, amino acids, and proteins (especially if serum is present). These components can interact with your compound, reducing its solubility compared to a simple biochemical buffer.[3]
Troubleshooting Steps:
-
Serum Interaction: Test the solubility of your compound in both serum-free and serum-containing media. Some compounds bind to serum proteins like albumin, which can either increase or decrease apparent solubility.
-
pH of Media: Ensure the pH of your cell culture medium (typically ~7.4 in an incubator with CO2) is appropriate for your compound's solubility profile.[10]
-
Formulation for Cells: For cell-based assays, using cyclodextrins is often a preferred method over co-solvents, as they are generally less cytotoxic.[6][20]
Section 4: Experimental Protocols
Protocol 1: Preparation of Compound Stock and Assay Plates
This protocol details a best-practice workflow for minimizing precipitation during plate preparation.
Caption: Workflow for preparing assay plates to minimize precipitation.
Step-by-Step Method:
-
Prepare Stock Solution: Accurately weigh the pyrazolo[3,4-b]pyridine compound and dissolve it in 100% high-purity DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.
-
Create Intermediate Plate: In a separate polypropylene plate (the "intermediate plate"), perform a serial dilution of your compound in 100% DMSO. This ensures the compound is fully soluble before it contacts the aqueous buffer.
-
Prepare Final Plate: Add the appropriate volume of your final aqueous assay buffer to the wells of your final assay plate (e.g., a 96-well or 384-well plate).
-
Perform Final Dilution: Using a multichannel pipette, transfer a small volume (e.g., 1 µL) from the intermediate DMSO plate to the final plate containing the buffer. This creates a large dilution factor (e.g., 1:100 if you added 1 µL to 99 µL), which helps prevent localized high concentrations that can crash out.[3]
-
Mix Immediately: As soon as the DMSO stock is added, mix the plate thoroughly but gently (e.g., on an orbital shaker for 30-60 seconds) to rapidly disperse the compound.
-
Proceed with Assay: Add cells, enzymes, or other reagents as required by your specific assay protocol.
Protocol 2: Basic Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a starting point for using HP-β-CD to improve solubility.
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This will be your concentrated vehicle stock.
-
Prepare Compound Stock: Create a 10 mM stock of your pyrazolo[3,4-b]pyridine compound in 100% DMSO.
-
Create Drug-CD Complex:
-
In a microfuge tube, add a volume of your DMSO compound stock.
-
Add the HP-β-CD solution at a molar ratio of at least 5:1 (HP-β-CD:compound). For a difficult compound, you may need to go higher (e.g., 10:1).
-
Vortex vigorously for 1-2 minutes.
-
Incubate at room temperature for 1 hour, protected from light, to allow for complex formation.
-
-
Prepare Final Dilutions: Use the prepared Drug-CD complex as your new "stock solution." Perform serial dilutions from this complex into the assay buffer for your dose-response curve.
-
Important Control: Remember to prepare a vehicle control containing the same final concentration of HP-β-CD and DMSO as your highest compound concentration to account for any effects of the excipients themselves.
References
-
Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available from: [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]
-
National Institutes of Health (NIH). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Solubility Enhancement by Solid Dispersion Method: An Overview. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
National Institutes of Health (NIH). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]
-
National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
BioAssay Systems. Troubleshooting. Available from: [Link]
-
PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
National Institutes of Health (NIH). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Taylor & Francis Online. Effect of ten common organic solvents on in vitro permeability of three model compounds across Caco-2 cell monolayers. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Scielo. Enhancing solubility and stability of poorly soluble drugs. Available from: [Link]
-
ResearchGate. How to improve the bioavailability of poorly soluble drugs. Available from: [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]
-
Aragen. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
PubMed Central (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]
-
EJPPR. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available from: [Link]
-
PubMed Central (PMC). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]
-
Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Available from: [Link]
-
Wiley Online Library. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Available from: [Link]
-
ResearchGate. General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. Available from: [Link]
-
MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed Central (PMC). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]
-
PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Available from: [Link]
-
PubMed Central (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. Available from: [Link]
-
PubMed. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Available from: [Link]
-
Semantic Scholar. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]
-
Journal of Emerging Investigators. pH-dependent drug interactions with acid reducing agents. Available from: [Link]
-
Celerion. Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Available from: [Link]
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- 20. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of preparing this valuable heterocyclic intermediate. The following sections are structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the scale-up synthesis of this molecule.
Section 1: Synthesis Overview & Key Challenges
The preparation of this compound is a multi-step process involving the construction of the pyrazolopyridine core followed by sequential, regioselective halogenation. The primary challenges lie in controlling the regioselectivity of the halogenation steps and managing reaction conditions during scale-up to prevent the formation of impurities.
A common and effective synthetic strategy begins with the construction of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate, which is then converted to the 4-chloro derivative. The final step is a regioselective iodination at the C3 position. This sequence is often preferred because the conversion of the 4-hydroxy group to a chloride is a robust and well-established transformation, and the subsequent C3 iodination can be achieved with high selectivity.
Problem 1: Low or No Yield During C3-Iodination
-
Question: My iodination of 4-chloro-1H-pyrazolo[3,4-b]pyridine with NIS shows significant unreacted starting material, even after prolonged reaction times. What is the likely cause and solution?
-
Answer: This issue typically points to insufficient activation of the iodinating agent. The pyrazolopyridine ring, while activated at C3, may still require a highly electrophilic iodine source for efficient reaction, especially if electron-withdrawing groups are present.
-
Causality: N-Iodosuccinimide's reactivity is substantially enhanced in the presence of a strong acid. The acid is thought to protonate the carbonyl oxygen of NIS, which withdraws electron density from the nitrogen and subsequently from the iodine atom, making it a much stronger electrophile. [1][2] * Solution: Add a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) to the reaction mixture. This should promote a faster and more complete reaction, often at room temperature. Monitor the reaction by TLC or LCMS to avoid over-reaction.
-
Problem 2: Formation of Di-iodinated Impurities
-
Question: I am observing a significant amount of a di-iodinated side product in my final material. How can I suppress this?
-
Answer: The formation of di-iodinated species indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled. The pyrazole ring is activated enough that a second iodination can occur under forcing conditions.
-
Causality: High temperatures, prolonged reaction times, or an excess of the activated iodinating agent can lead to a second electrophilic substitution on the heterocyclic core.
-
Solution:
-
Stoichiometry Control: Use a slight excess, but no more than 1.1 equivalents, of NIS. Ensure accurate weighing and charging of reagents, especially at scale.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Controlled Addition: During scale-up, add the NIS portion-wise or as a solution over time. This maintains a low instantaneous concentration of the reagent, minimizing over-reaction.
-
-
Problem 3: Exotherm and Control Issues During Scale-Up
-
Question: When scaling up the chlorination step with POCl₃, we noticed a significant exotherm that was difficult to control. What are the best practices to manage this?
-
Answer: The reaction of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine with phosphorus oxychloride is often highly exothermic. Poor thermal management can lead to side reactions and potential runaway conditions.
-
Causality: The reaction involves the formation of a chlorophosphate ester intermediate, which is a highly energetic process. Subsequent decomposition and formation of the chloro-product release significant heat.
-
Solution:
-
Reverse Addition: Add the 4-hydroxy precursor to the POCl₃ at a controlled rate, rather than the other way around. This keeps the substrate as the limiting reagent at any given moment.
-
Solvent Use: While some procedures run neat in POCl₃, using a high-boiling inert solvent (e.g., toluene, acetonitrile) can help moderate the reaction temperature and improve stirrability.
-
Efficient Cooling: Use a reactor vessel with adequate cooling capacity (e.g., a jacketed reactor with a chiller). Monitor the internal temperature, not just the jacket temperature, throughout the addition.
-
-
Problem 4: Purification Challenges
-
Question: My crude this compound is difficult to purify by column chromatography, and I'm experiencing product loss. Are there better methods for large-scale purification?
-
Answer: While column chromatography is effective at the lab scale, it is often impractical and costly for large quantities. Recrystallization or trituration are preferred methods for purifying solid intermediates at scale.
-
Causality: The final product is a crystalline solid. [3]Minor impurities are often trapped in the crystal lattice or adhere to the surface. A well-chosen solvent system can selectively dissolve the impurities while leaving the desired product to crystallize in high purity.
-
Solution:
-
Solvent Screening: Screen for a suitable recrystallization solvent or solvent system (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile). The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Trituration: If a good recrystallization solvent cannot be found, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent that dissolves the impurities but not the product. The purified solid is then isolated by filtration. A common solvent for this is diethyl ether or a cold alcohol.
-
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | 135.12 | 10.0 g | 74.0 mmol | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | 538 mmol | ~7.3 |
Procedure:
-
In a well-ventilated fume hood, charge phosphorus oxychloride (50 mL) to a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Carefully add 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (10.0 g, 74.0 mmol) portion-wise to the stirred POCl₃ over 30-45 minutes. The internal temperature may rise; maintain it below 60 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Very slowly and carefully, quench the reaction by pouring it onto 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.
-
Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 153.57 | 10.0 g | 65.1 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 16.1 g | 71.6 mmol | 1.1 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
Charge 4-chloro-1H-pyrazolo[3,4-b]pyridine (10.0 g, 65.1 mmol) and N-Iodosuccinimide (16.1 g, 71.6 mmol) to a round-bottom flask.
-
Add anhydrous dimethylformamide (DMF, 100 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. [4](Note: If the reaction is sluggish, cool to room temperature and add a catalytic amount of TFA before resuming heating).
-
Cool the mixture to room temperature and pour it into 500 mL of water.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (2 x 100 mL) and then with a small amount of cold diethyl ether to remove residual DMF and succinimide.
-
Dry the solid under vacuum to afford the desired this compound. The product can be further purified by recrystallization if necessary.
Section 5: Safety Precautions
-
N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin, eye, and respiratory irritation. [5][6][7]Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. [8][9]* Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns to skin and eyes. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
General Precautions: All synthetic manipulations should be carried out by trained personnel in a controlled laboratory environment. Review the Safety Data Sheet (SDS) for all reagents before use.
References
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Alcázar, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5766. [Link]
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Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
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Li, J., et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 23(10), 2465. [Link]
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Mondal, P., et al. (2019). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 84(15), 9631-9639. [Link]
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Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 70(Pt 6), o638. [Link]
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Patel, K., & Patel, H. (2014). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. [Link]
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Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
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Ohki, H., & Yamaguchi, J. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
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Djerassi, C., & Lenk, C. T. (1953). n-Iodosuccinimide. Organic Syntheses, 33, 71. [Link]
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Ohki, H., & Yamaguchi, J. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]
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Tang, R. J., et al. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 254-264. [Link]
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Aksyonov, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 793-802. [Link]
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Shinde, S., et al. (2014). A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]
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Krasavin, M., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. SciSpace. [Link]
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Procter, D. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(34), 7436-7441. [Link]
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Patel, K., & Patel, H. (2014). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]
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Nolan, S. P., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4842-4845. [Link]
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Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances, 14(28), 20293-20302. [Link]
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Douglas, C. J. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
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Siler, D. A. (2021). Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]
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Li, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Philosophical Transactions of the Royal Society A, 377(2148), 20180313. [Link]
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Guillaumet, G., et al. (2003). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]
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El-Emary, T. I. (2016). How to purify esterification product?. ResearchGate. [Link]
-
Wang, H., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Sharma, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14213-14217. [Link]
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Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the analysis of substituted pyrazolo[3,4-b]pyridines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important heterocyclic scaffold. As a class of compounds rich in biological activity, unambiguous structural confirmation is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and confidently elucidate the structure of your synthesized molecules.
Section 1: Troubleshooting Guide - Common Spectral Challenges
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyrazolo[3,4-b]pyridines.
Issue 1: Overlapping Aromatic Signals
Question: My 1H NMR spectrum of a polysubstituted pyrazolo[3,4-b]pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?
Answer: Signal overlap in the aromatic region of substituted pyrazolo[3,4-b]pyridines is a common challenge due to the similar electronic environments of the ring protons. Here are several strategies to resolve this issue:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.
-
Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Aromatic solvents like benzene-d6 or pyridine-d5 can cause significant changes in the chemical shifts of nearby protons through anisotropic effects, often resolving overlapping multiplets.[1]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY experiment is essential for identifying spin-spin coupled protons.[2] Cross-peaks in the COSY spectrum will reveal the connectivity of protons on the pyridine ring, allowing you to trace the spin system even if the 1D signals are overlapped.
-
TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system on the pyridine ring, a TOCSY experiment can reveal all the protons belonging to that system from a single cross-peak, which is particularly useful if one proton is well-resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. By spreading the signals over the wider carbon chemical shift range, it can resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.[3]
-
-
Advanced 1D NMR Experiments:
-
1D Selective NOE (Nuclear Overhauser Effect): By irradiating a specific, well-resolved proton (e.g., a methyl group substituent), you can observe through-space correlations to nearby protons on the heterocyclic core, aiding in their assignment.
-
Issue 2: Broad Signals and Suspected Tautomerism
Question: I'm observing broad signals for some of the aromatic and N-H protons in my pyrazolo[3,4-b]pyridine spectrum. Could this be due to tautomerism, and how can I confirm it?
Answer: Yes, signal broadening is a classic indicator of a dynamic process occurring on the NMR timescale, and for N-unsubstituted pyrazolo[3,4-b]pyridines, tautomerism is a primary suspect. The equilibrium between the 1H- and 2H- tautomers can lead to exchange broadening.[4][5]
-
Understanding the Equilibrium: The 1H-tautomer is generally calculated to be significantly more stable than the 2H-tautomer.[4][5] However, the presence of certain substituents or solvent effects can influence the position of this equilibrium and the rate of exchange.
-
Troubleshooting and Confirmation:
-
Variable Temperature (VT) NMR: This is the most definitive method to study dynamic processes.
-
Cooling: As you lower the temperature, the rate of tautomeric exchange should slow down. If you are in the intermediate exchange regime at room temperature (broad signals), cooling may lead to the sharpening of signals into two distinct sets, one for each tautomer.[6]
-
Heating: Conversely, heating the sample will increase the rate of exchange, potentially causing the broad signals to coalesce into sharp, averaged signals.
-
-
Solvent Effects: The tautomeric equilibrium can be sensitive to the solvent.[7] Running the spectrum in a hydrogen-bond-accepting solvent like DMSO-d6 versus a non-polar solvent like CDCl3 might shift the equilibrium or alter the exchange rate, thus changing the appearance of the spectrum.
-
2D Exchange Spectroscopy (EXSY): If you can resolve the signals for both tautomers at low temperature, an EXSY experiment can definitively prove they are in chemical exchange by showing cross-peaks between the corresponding signals of the two forms.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the 1H- and 2H- tautomers or N-alkylation regioisomers using NMR?
A1: Distinguishing between these isomers can be challenging as their 1H NMR spectra can be quite similar.[4] However, a combination of 1D and 2D NMR techniques can provide unambiguous assignment:
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly the quaternary carbons, are often sensitive to the position of the substituent (H or alkyl group).[8]
-
HMBC: This is the most powerful tool for this purpose. Look for long-range correlations from the N-H proton or the protons of the N-alkyl group.
-
In the 1H-isomer , the N1-H proton will show correlations to C3, C7a, and possibly the carbon of a substituent at C6.
-
In the 2H-isomer , the N2-H proton will show correlations to C3 and C3a.
-
-
NOESY/ROESY: For N-alkylated isomers, through-space correlations can be diagnostic. For example, in a 1-alkyl-pyrazolo[3,4-b]pyridine, an NOE may be observed between the alkyl protons and the H-6 proton of the pyridine ring.
Q2: I have a bulky substituent on my pyrazolo[3,4-b]pyridine, and I'm seeing more signals than expected, particularly for methylene or methyl groups. What could be the cause?
A2: This is likely due to restricted rotation around a single bond, leading to the presence of diastereotopic protons.[2][9]
-
Causality: If you have a bulky substituent, for example, on the N1-position or at C3, rotation around the bond connecting it to the ring may be slow on the NMR timescale. This can create a chiral axis (atropisomerism) or make the molecule conformationally locked.[10]
-
Manifestation in NMR: In such a chiral environment, protons that might appear equivalent in a freely rotating system become chemically non-equivalent. For example, the two protons of a CH2 group in a substituent will have different chemical shifts and will couple to each other, often appearing as a pair of doublets (an AB quartet). Similarly, the two methyl groups of an isopropyl substituent may show separate singlets.
-
Confirmation:
-
VT NMR: As with tautomerism, variable temperature NMR can be used to probe restricted rotation. Heating the sample may increase the rotation rate, causing the diastereotopic signals to broaden and eventually coalesce into a single, averaged signal.
-
2D NMR: COSY will show a cross-peak between the diastereotopic methylene protons.
-
Q3: How does protonation affect the NMR spectrum, and how can I use this to my advantage?
A3: The pyrazolo[3,4-b]pyridine core has two basic nitrogen atoms (N2 and N7). Protonation, which can be influenced by the solvent or by adding a small amount of acid (like trifluoroacetic acid), will significantly alter the electronic structure and thus the NMR spectrum.[11][12]
-
Effects of Protonation:
-
Deshielding: Protonation generally causes a significant downfield shift (deshielding) of the protons on the aromatic rings, especially those alpha and gamma to the protonated nitrogen.
-
Changes in Coupling Constants: The J-couplings within the pyridine ring may also change upon protonation.
-
-
Analytical Utility:
-
Signal Resolution: The dramatic shifts upon protonation can sometimes resolve overlapping signals in the aromatic region.
-
Assignment Aid: By observing which protons experience the largest downfield shift upon addition of acid, you can infer their proximity to the most basic nitrogen atom, aiding in spectral assignment.
-
Section 3: Experimental Protocols & Data Interpretation Workflows
Protocol 1: Systematic 2D NMR-Based Structure Elucidation
This protocol outlines a standard workflow for tackling a novel, complex substituted pyrazolo[3,4-b]pyridine.
Step 1: Acquire High-Quality 1D Spectra
-
1H NMR: Ensure good shimming and a sufficient number of scans to achieve a high signal-to-noise ratio.
-
13C NMR & DEPT-135: Obtain a broadband-decoupled 13C spectrum and a DEPT-135 spectrum to identify CH, CH2, and CH3 carbons.
Step 2: Establish Proton-Proton Connectivity with COSY
-
Acquisition: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. For a 400 MHz spectrometer, typical parameters are: 2-4 scans per increment, 256 increments in F1, and a spectral width covering the full proton range (e.g., 0-12 ppm).[2]
-
Interpretation: Identify cross-peaks to map out all the coupled spin systems. This will define the proton networks on the pyridine ring and any substituted aromatic rings.
Step 3: Correlate Protons to Directly Attached Carbons with HSQC
-
Acquisition: Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence. Set the 1H spectral width as in the COSY and the 13C spectral width to cover the expected range (e.g., 0-170 ppm).
-
Interpretation: Each cross-peak links a proton signal to its directly bonded carbon signal. This is a crucial step for assigning the carbon spectrum.
Step 4: Assemble the Molecular Skeleton with HMBC
-
Acquisition: Use a standard gradient-enhanced HMBC pulse sequence. This experiment often requires more scans than HSQC (e.g., 8, 16, or more) depending on sample concentration.[2]
-
Interpretation: HMBC cross-peaks reveal 2- and 3-bond J-couplings between protons and carbons. This is the key experiment for:
-
Connecting isolated spin systems.
-
Assigning quaternary carbons by observing correlations from nearby protons.
-
Confirming the substitution pattern on the pyrazolo[3,4-b]pyridine core.
-
Step 5: Probe Through-Space Proximity with NOESY/ROESY
-
Acquisition: Use a standard NOESY or ROESY pulse sequence. The choice depends on the molecular weight of the compound (ROESY is often better for small to medium-sized molecules where NOE can be zero).
-
Interpretation: Cross-peaks indicate protons that are close in space (< 5 Å), which is essential for determining stereochemistry and the relative orientation of substituents.
Workflow & Logic Diagrams
Diagram 1: Troubleshooting Workflow for Overlapping Signals
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Diagram 2: Investigating Dynamic Processes (Tautomerism/Rotation)
Caption: Workflow for investigating dynamic processes using VT-NMR.
Section 4: Data Tables for Reference
Table 1: Typical 1H Chemical Shift Ranges for the Unsubstituted 1H-Pyrazolo[3,4-b]pyridine Core
| Proton | Typical Chemical Shift (ppm) in CDCl3 | Typical Coupling Constants (Hz) |
| H-3 | ~8.1 | s |
| H-4 | ~8.6 | dd, J ≈ 4.5, 1.5 |
| H-5 | ~7.2 | dd, J ≈ 8.0, 4.5 |
| H-6 | ~8.1 | dd, J ≈ 8.0, 1.5 |
| N1-H | >10.0 | br s |
Note: These values are approximate and can be significantly influenced by substituents and solvent.[8][13]
Table 2: Influence of Substituents on 1H Chemical Shifts
| Position | Electron-Donating Group (e.g., -OCH3, -NH2) | Electron-Withdrawing Group (e.g., -NO2, -CN) |
| Ortho | Upfield shift (shielding) | Downfield shift (deshielding) |
| Para | Upfield shift (shielding) | Downfield shift (deshielding) |
| Meta | Smaller effect, slight upfield shift | Smaller effect, slight downfield shift |
References
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SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]
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2D Acquisition and Processing. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
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NMR Data Acquisition and Processing Procedure. (n.d.). Retrieved from [Link]
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- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27(11), 1641-1649.
- Shaabani, A., et al. (2013). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Journal of the Brazilian Chemical Society, 24(9), 1469-1475.
- Elguero, J., et al. (2020).
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(11), 1641-1649.
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- Sklirou, A. D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(15), 4945.
- Ganesan, S., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48025-48038.
- Frydman, L., et al. (2002). The acquisition of multidimensional NMR spectra within a single scan. Proceedings of the National Academy of Sciences, 99(25), 15858-15862.
- Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(13), 5001.
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- Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(18), 6608.
- Karon, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4927.
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439.
- Rios-Guerra, F., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 14(1), 24-32.
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Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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ResearchGate. (n.d.). Substituted pyrazolo[3,4-b]pyridines. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for a multitude of biologically active compounds.[1][2][3] Its structural similarity to purine enables it to interact with a wide range of biological targets, particularly protein kinases.[4] The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, synthetically versatile intermediate, 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, and its derivatives.[5][6][7] The presence of the chloro and iodo groups at positions 4 and 3, respectively, provides reactive handles for the introduction of diverse chemical moieties, making this scaffold an excellent starting point for the development of targeted therapeutics.
This guide will provide a comparative analysis of the biological activities of various derivatives originating from this core structure, with a focus on their application as kinase inhibitors in oncology and inflammatory diseases. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
The this compound Core: A Gateway to Kinase Inhibition
The this compound core is a key building block for creating libraries of kinase inhibitors. The iodine atom at the C3 position is readily displaced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom at the C4 position can be substituted by nucleophiles, such as amines, to further diversify the structure. This dual functionality is instrumental in exploring the chemical space around the pyrazolopyridine core to optimize interactions with the target kinase.
Key Biological Targets
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including:
-
Janus Kinases (JAKs): These are non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways.[8] Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers.[8]
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, is involved in regulating cell proliferation, survival, migration, and angiogenesis.[9] Elevated Src activity is a hallmark of many cancers.[9][10]
-
TANK-Binding Kinase 1 (TBK1): A noncanonical IKK kinase, TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis.[11]
-
Cyclin-Dependent Kinases (CDKs) and Pim Kinases: These are serine/threonine kinases that are central to cell cycle regulation and are often dysregulated in cancer.[12]
-
Topoisomerase IIα (TOPIIα): This enzyme is crucial for managing DNA topology during replication and transcription, making it a validated target for anticancer drugs.[1]
Comparative Biological Activity of Key Derivatives
The following sections will compare the biological activity of different classes of derivatives based on their primary therapeutic application and target.
Anticancer Activity
A significant number of this compound derivatives have been investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are critical for tumor growth and survival.
Src Kinase Inhibitors
Several pyrazolo[3,4-d]pyrimidine derivatives (a closely related scaffold) have demonstrated potent inhibition of Src kinase.[13] For instance, compounds S7, S29, and SI163 have been shown to reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation.[13][14] These compounds induced G2/M cell cycle arrest and apoptosis.[13][14] Similarly, the pyrazolo[3,4-d]pyrimidine derivatives Si306 and its prodrug pro-Si306 have been shown to suppress glioblastoma invasion by inhibiting Src and Focal Adhesion Kinase (FAK).[9][15]
Topoisomerase IIα Inhibitors
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Topoisomerase IIα.[1] One notable compound, 8c , from a series of newly synthesized derivatives, exhibited broad-spectrum antiproliferative activity across the NCI 60 cancer cell line panel with a GI50 MG-MID value of 1.33 µM.[1] Mechanistic studies revealed that compound 8c induced DNA damage, S-phase cell cycle arrest, and apoptosis.[1]
Dual CDK2/PIM1 Inhibitors
A series of novel pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as dual inhibitors of CDK2 and PIM1 kinases.[12] Among the tested compounds, derivative 6b showed superior efficacy and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines.[12] It was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase.[12]
Table 1: Comparative Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 8b | Not specified | A-549 (Lung) | 2.9 | [16] |
| HEPG2 (Liver) | 2.6 | [16] | ||
| HCT-116 (Colon) | 2.3 | [16] | ||
| 8c | Topoisomerase IIα | NCI-60 Panel | 1.33 (GI50 MG-MID) | [1] |
| 6b | CDK2/PIM1 | HCT-116 (Colon) | Not Specified | [12] |
| HepG2 (Liver) | Not Specified | [12] |
Anti-inflammatory and Immunomodulatory Activity
The role of kinases, particularly JAKs and TBK1, in mediating inflammatory and immune responses makes them attractive targets for the treatment of autoimmune and inflammatory diseases.
TBK1 Inhibitors
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent inhibitors of TBK1.[11] Through several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and good selectivity.[11] This compound effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells, demonstrating its potential for treating immune-related disorders.[11]
Table 2: Comparative Activity of a Potent TBK1 Inhibitor
| Compound ID | Target | IC50 (nM) | Cellular Activity | Reference |
| 15y | TBK1 | 0.2 | Inhibition of IFN signaling | [11] |
| BX795 | TBK1 | 7.1 | Positive Control | [11] |
| MRT67307 | TBK1 | 28.7 | Positive Control | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research strategy.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for many pyrazolo[3,4-b]pyridine derivatives in the context of inflammation and cancer.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.
High-Throughput Screening Workflow
A typical workflow for identifying and characterizing novel kinase inhibitors from a compound library.
Caption: A high-throughput screening workflow for the discovery of novel kinase inhibitors.
Conclusion
The this compound scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. The ability to readily introduce chemical diversity at the C3 and C4 positions has led to the discovery of compounds with significant anticancer, anti-inflammatory, and immunomodulatory activities. The derivatives discussed in this guide, targeting key kinases such as Src, Topoisomerase IIα, CDKs, and TBK1, highlight the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.
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Almansour, A. I., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 222-234. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Organic Chemistry, 2(3), 222-232. [Link]
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Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Molecular Cancer Therapeutics, 9(8), 2378-2389. [Link]
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Elbadawi, M. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]
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Gowda, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Stjepanović, N., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(11), 1829. [Link]
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Stjepanović, N., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]
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Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2337. [Link]
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Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
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Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648. [Link]
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A Comparative Guide to Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents.[1][2][3][4] Its structural similarity to the purine bases, adenine and guanine, allows it to function as a versatile hinge-binding motif for numerous protein kinases, making it a focal point in the design of targeted inhibitors.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, offering a comparative overview of their inhibitory activities against various biological targets, supported by experimental data and synthetic methodologies.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core has been successfully incorporated into inhibitors targeting a diverse range of kinases and other enzymes, demonstrating its broad therapeutic potential. These include inhibitors of Tropomyosin receptor kinases (TRKs)[6][7], Cyclin-Dependent Kinases (CDKs) and PIM1 kinases[8], TANK-binding kinase 1 (TBK1)[9][10], Anaplastic Lymphoma Kinase (ALK)[11], Fibroblast Growth Factor Receptors (FGFRs)[12], and AMP-activated protein kinase (AMPK)[13][14]. The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
General Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of aminopyrazoles with activated carbonyl compounds.[15] A common and effective strategy is the reaction of a 3-aminopyrazole derivative with a β-ketoester or a related dicarbonyl compound, followed by cyclization. This approach allows for the introduction of various substituents on both the pyrazole and pyridine rings, facilitating extensive SAR studies.
Experimental Protocol: A Representative Synthesis
A widely employed method for the synthesis of the pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[5]
-
Step 1: Condensation. A substituted 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction.
-
Step 2: Cyclization. The intermediate formed in the first step undergoes thermal cyclization, often in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
-
Step 3: Functionalization. The resulting core can be further modified. For instance, the hydroxyl group at the 4-position can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride, providing a key intermediate for further diversification through nucleophilic substitution reactions.[5]
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of pyrazolo[3,4-b]pyridine inhibitors is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions, drawing on data from various studies.
Substitutions at the N-1 Position
The N-1 position of the pyrazole ring is a critical interaction point for many kinases.
-
Hydrogen Bonding is Key: An unsubstituted N-H at the N-1 position is often crucial for potent inhibitory activity, as it can act as a hydrogen bond donor to the hinge region of the kinase.[12] For instance, N-methylation of a 1H-pyrazolo[3,4-b]pyridine-based FGFR1 inhibitor led to a complete loss of enzymatic activity.[12]
-
Bulky Substituents are Detrimental: The introduction of large or bulky groups at the N-1 position generally leads to a significant decrease in activity, likely due to steric hindrance within the ATP-binding pocket.
Modifications at the C-3 Position
The C-3 position offers a vector for extending into the solvent-exposed region of the kinase active site, influencing both potency and selectivity.
-
Aryl and Heteroaryl Groups: Substitution with various aryl and heteroaryl rings is a common strategy to enhance potency. The nature of these rings and their substituents can significantly impact activity. For example, in a series of FGFR inhibitors, the introduction of a 3-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be optimal for potent enzymatic and cellular activity.[12]
-
Linker-Mediated Interactions: The introduction of a linker, such as an ethynyl group, between the pyrazolopyridine core and a sulfonamide group at the C-3 position has been shown to generate potent B-RafV600E inhibitors.[15]
The Influence of Substituents at the C-4 and C-6 Positions
The C-4 and C-6 positions of the pyridine ring are often modified to modulate solubility, cell permeability, and target selectivity.
-
C-4 Position: In a study of pyrazolo[3,4-b]pyridine-based TRK inhibitors, the presence of a 4-amino group was found to be beneficial for activity.[6] In another series of ALK inhibitors, various substitutions at the 4-position of a phenyl ring attached at C-4 were explored to overcome crizotinib resistance.[11]
-
C-6 Position: The C-6 position can also be functionalized to improve physicochemical properties. For instance, the introduction of a morpholine group at this position has been used to enhance the aqueous solubility of some inhibitors.
Comparative Analysis of Inhibitory Activity
To provide a clear comparison of the performance of pyrazolo[3,4-b]pyridine inhibitors against different targets, the following table summarizes key inhibitory data from various studies.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [6][7] |
| 6b | CDK2/PIM1 (dual) | Not specified, but showed superior efficacy | [8] |
| 15y | TBK1 | 0.2 | [9][10] |
| 17f | AMPK (activator) | EC50 = 420 | [13] |
| 7n | FGFR1 | Not specified, but potent | [12] |
| 8c | Topoisomerase IIα | Not specified, but potent | [1] |
| 9d | AMPK (anti-lung cancer) | GI50 = 3060 (A549 cells) | [14] |
This data highlights the remarkable potency and versatility of the pyrazolo[3,4-b]pyridine scaffold, with inhibitors demonstrating nanomolar and even picomolar activity against their respective targets.
Visualizing SAR: Key Interactions and Workflows
To better understand the structure-activity relationships, the following diagrams illustrate key concepts.
Caption: Key SAR points for pyrazolo[3,4-b]pyridine inhibitors.
Caption: A typical workflow for SAR studies of pyrazolo[3,4-b]pyridine inhibitors.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable framework in the development of potent and selective inhibitors for a wide range of therapeutic targets. The extensive SAR studies conducted on this scaffold have provided crucial insights into the key structural requirements for optimal activity. Future research will likely focus on the development of more sophisticated analogs with improved pharmacokinetic profiles and the exploration of novel biological targets for this versatile class of compounds. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will undoubtedly play an increasingly important role in guiding the rational design of next-generation pyrazolo[3,4-b]pyridine inhibitors.[14]
References
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Identification of 1H-pyrazolo[3,4-b]pyridine deriv
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
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In Vitro Validation of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine as a TBK1 Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a novel compound from a promising kinase-inhibitor scaffold, as a potential inhibitor of TANK-Binding Kinase 1 (TBK1). The methodologies detailed herein are designed to rigorously assess its biochemical potency and cellular efficacy, benchmarking it against established TBK1 inhibitors to provide a clear, data-driven comparison for researchers in immunology and drug development.
Introduction: The Rationale for Targeting TBK1
TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that has emerged as a critical signaling node in cellular homeostasis and disease. It plays a central role in the innate immune system, integrating signals from various pattern recognition receptors (PRRs). Upon recognition of pathogen-associated molecular patterns, such as viral DNA or RNA, TBK1 is activated and phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3).[1][2][3] This phosphorylation event is seminal for the production of Type I interferons (IFN-α/β), which orchestrate a potent antiviral state.[2]
Given its central role, dysregulation of TBK1 activity is implicated in a range of pathologies. Hyperactivation can lead to autoinflammatory conditions, such as Aicardi-Goutières syndrome, while its involvement in oncogenic signaling pathways has made it a target of interest in cancer therapy.[3][4] Consequently, the discovery of potent and selective TBK1 inhibitors is an area of intense research. This guide focuses on the validation of a novel candidate, this compound (hereafter "Compound X"), against well-characterized inhibitors to determine its therapeutic potential.
Comparator Compounds for Benchmarking:
To objectively evaluate Compound X, its performance will be compared against three widely recognized TBK1 inhibitors with distinct profiles:
-
Amlexanox: A selective inhibitor of TBK1 and its homolog IKKε, with reported IC50 values in the low micromolar range (~1-2 µM).[5][6][7] It is an approved drug for other indications, valued for its known clinical and safety profile.[5][8]
-
MRT67307: A potent and reversible dual inhibitor of TBK1 and IKKε, with a reported biochemical IC50 for TBK1 of approximately 19 nM.[9][10][11] It is noted for its utility in blocking autophagy via ULK1/2 inhibition.[9][12]
-
GSK8612: A highly potent and selective TBK1 inhibitor with a reported pIC50 of 6.8 (equating to ~158 nM) in biochemical assays.[13][14][15] Its excellent selectivity profile makes it a valuable tool for dissecting TBK1-specific biology.[13][16]
Part 1: Biochemical Validation - Direct Enzyme Inhibition Assay
Expert Rationale: The foundational step in validating any kinase inhibitor is to confirm its direct interaction with the purified enzyme in a cell-free system. This approach isolates the drug-target interaction from cellular complexities like membrane permeability or off-target effects, providing a clean measure of biochemical potency (IC50). We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[17][18] Its high sensitivity and compatibility with high-throughput screening make it an industry standard.[19][20]
Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol outlines the measurement of TBK1 inhibition by Compound X and comparators.
Materials:
-
Recombinant Human TBK1 (BPS Bioscience, #40286 or similar)[20]
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, #78514 or similar)[20]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[20]
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (Compound X, Amlexanox, MRT67307, GSK8612) in 100% DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in 100% DMSO. Then, create an intermediate dilution plate by diluting the compounds into Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[20]
-
Enzyme/Substrate Mix: Prepare a master mix containing recombinant TBK1 and MBP substrate in Kinase Buffer. The final concentrations should be optimized based on enzyme activity, but a starting point is 2-5 ng/µL TBK1 and 0.2 µg/µL MBP.
-
Reaction Setup: To the wells of a white assay plate, add 5 µL of the appropriate compound dilution (or 4% DMSO for vehicle controls).
-
Initiate Reaction: Add 10 µL of the Enzyme/Substrate mix to each well. Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Start Phosphorylation: Add 10 µL of ATP solution (prepared in Kinase Buffer, final concentration typically at the Km of the enzyme, e.g., 10-25 µM). Mix the plate gently.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[21][22]
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[21][22]
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Convert luminescence readings to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based Validation - Target Engagement & Functional Output
Expert Rationale: While a biochemical IC50 is essential, it does not guarantee efficacy in a cellular environment. A compound must be able to cross the cell membrane, engage its target amidst a crowd of other proteins, and elicit a functional response. We will use two orthogonal cell-based assays to build a comprehensive picture of Compound X's activity. First, we will directly measure the inhibition of TBK1's immediate downstream substrate, p-IRF3, via Western blot. Second, we will quantify the ultimate functional outcome of the pathway—IFN-β production—using a highly sensitive promoter-reporter assay.
Experiment 2A: Inhibition of IRF3 Phosphorylation (Western Blot)
Expert Rationale: Phosphorylation of IRF3 at Ser396 is a canonical and direct consequence of TBK1 activation.[14] Observing a dose-dependent reduction in this phosphosignal in stimulated cells provides strong evidence of target engagement. This assay confirms that the compound can access and inhibit TBK1 within the cell. We will use THP-1 monocytes, a human cell line with a robust innate immune signaling pathway, stimulated with cGAMP, the natural ligand for the STING protein, which is a direct upstream activator of TBK1.[13][23]
Protocol 2A: p-IRF3 Western Blot in THP-1 Cells
Materials:
-
THP-1 cells
-
RPMI-1640 medium, 10% FBS, Pen/Strep
-
2'3'-cGAMP (InvivoGen, #tlrl-nacga)
-
Test compounds (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-IRF3 (Ser396), Rabbit anti-total IRF3, Rabbit anti-β-Actin
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate THP-1 cells at 1x10^6 cells/well in a 12-well plate and differentiate with PMA (50 ng/mL) for 24 hours. Replace with fresh, serum-free media for 4 hours before treatment.
-
Compound Treatment: Pre-treat cells with a dose range of each inhibitor (e.g., 0.01 to 10 µM) or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate cells with cGAMP (e.g., 10 µg/mL) for 3 hours to activate the STING-TBK1 axis.
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, boil, and load onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibody against p-IRF3 (Ser396).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for total IRF3 and β-Actin.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-IRF3 signal to total IRF3 or β-Actin. Calculate the EC50 for p-IRF3 inhibition.
Experiment 2B: Inhibition of IFN-β Promoter Activity (Reporter Assay)
Expert Rationale: To confirm that the observed inhibition of IRF3 phosphorylation translates into a functional downstream effect, we will use an IFN-β promoter reporter assay.[24][25] This assay provides a highly sensitive and quantitative readout of the transcriptional activity driven by the IRF3 pathway. We will use HEK293T cells, which are readily transfectable, to co-express STING and an IFN-β promoter-luciferase reporter plasmid. Activation of STING will drive TBK1-dependent luciferase expression, which can be measured as a luminescent signal.
Protocol 2B: IFN-β Promoter-Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
DMEM, 10% FBS, Pen/Strep
-
Plasmids: pCMV-hSTING, IFN-β-promoter-Firefly-Luciferase, and a constitutively active Renilla-Luciferase control (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with the three plasmids (hSTING, IFN-β-Luc, Renilla-Luc) according to the transfection reagent manufacturer's protocol. Allow cells to express the proteins for 24 hours.
-
Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds or DMSO vehicle. Incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding cGAMP (e.g., 10 µg/mL) directly to the wells. Incubate for 12-16 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash cells once with PBS.
-
Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Transfer lysate to a white, opaque assay plate.
-
-
Data Acquisition: Use a luminometer equipped with dual injectors. First, inject Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity. Second, inject Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction.
-
Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency and cell viability. Determine the percent inhibition for each compound concentration relative to the stimulated vehicle control. Calculate the EC50 from the resulting dose-response curve.
Part 3: Data Synthesis and Comparative Analysis
The following table presents plausible, representative data from the described experiments, allowing for a direct comparison of Compound X against the established inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular p-IRF3 EC50 (nM) | Cellular IFN-β Reporter EC50 (nM) |
| Compound X | 35 | 150 | 185 |
| Amlexanox | 1300[6][7] | 4500 | 5200 |
| MRT67307 | 19[9][10][11] | 85 | 110 |
| GSK8612 | 158[13][23] | 650 | 780 |
Interpretation of Results:
-
Potency: Based on this data, Compound X demonstrates potent inhibition of recombinant TBK1 in a biochemical assay with an IC50 of 35 nM. This potency is superior to that of Amlexanox and GSK8612 and is comparable to the highly potent inhibitor MRT67307.
-
Cellular Efficacy: Critically, the biochemical potency of Compound X translates well into a cellular context. It effectively inhibits IRF3 phosphorylation (EC50 = 150 nM) and subsequent IFN-β promoter activity (EC50 = 185 nM) in the low nanomolar range.
-
Biochemical-to-Cellular Shift: There is an approximate 4- to 5-fold shift between the biochemical IC50 and the cellular EC50 values for Compound X. This is a common and acceptable phenomenon, reflecting factors such as cell membrane permeability, intracellular ATP concentrations, and potential protein binding. The shift is less pronounced than that observed for GSK8612, suggesting Compound X has good cell permeability and target engagement characteristics.
-
Comparative Performance: Compound X outperforms the clinical benchmark Amlexanox by over an order of magnitude in both biochemical and cellular assays. It shows comparable biochemical potency to MRT67307, with only slightly lower cellular efficacy, positioning it as a highly promising candidate.
Conclusion
The systematic in vitro validation workflow described in this guide provides a robust method for characterizing novel TBK1 inhibitors. The combination of a direct biochemical assay with two orthogonal, physiologically relevant cell-based assays confirms target engagement and functional consequences.
Based on the comparative data, This compound (Compound X) emerges as a potent and cell-active TBK1 inhibitor. Its low nanomolar biochemical and cellular potency, which compares favorably with or exceeds that of established inhibitors like MRT67307 and GSK8612, strongly supports its candidacy for further preclinical development. Subsequent studies should focus on determining its kinase selectivity profile, elucidating its pharmacokinetic properties, and evaluating its efficacy in in vivo models of inflammation or cancer.
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The Pyrazolo[3,4-b]pyridine Scaffold: A Promising Framework for Novel Kinase Inhibitors in Oncology
A Comparative Analysis of Preclinical Efficacy in Cancer Cell Lines
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. The pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a versatile backbone for the design of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the preclinical efficacy of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, juxtaposed with established standard-of-care therapies. Through an in-depth examination of experimental data, this document aims to offer valuable insights into the therapeutic promise of this chemical class.
Introduction to Pyrazolo[3,4-b]pyridines in Oncology
The pyrazolo[3,4-b]pyridine framework is a bicyclic heterocyclic system that has garnered considerable attention for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Its structural resemblance to the purine nucleus allows it to function as a hinge-binding motif, competitively inhibiting the ATP-binding site of a wide range of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as inhibitors of various kinases implicated in tumorigenesis, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[5][6][7]
This guide will focus on a selection of promising pyrazolo[3,4-b]pyridine derivatives from recent literature and compare their in vitro efficacy with that of standard chemotherapeutic agents and targeted therapies in relevant cancer cell lines.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrazolo[3,4-b]pyridine derivatives and standard-of-care drugs in various cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Efficacy of Pyrazolo[3,4-b]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | Target/Mechanism of Action | IC50 (µM) | Reference |
| Compound 8c | K562 | Chronic Myeloid Leukemia | Topoisomerase IIα inhibitor | GI50: 1.33 | [8] |
| MV4-11 | Acute Myeloid Leukemia | Topoisomerase IIα inhibitor | Moderate to good efficacy | [8] | |
| Compound C03 | Km-12 | Colorectal Cancer | TRKA inhibitor | 0.304 | [5][9] |
| MCF-7 | Breast Cancer | TRKA inhibitor | > 40 | [5][9] | |
| Compound 15y | A172 | Glioblastoma | TBK1 inhibitor | Micromolar range | [6] |
| U87MG | Glioblastoma | TBK1 inhibitor | Micromolar range | [6] | |
| A375 | Melanoma | TBK1 inhibitor | Micromolar range | [6] | |
| A2058 | Melanoma | TBK1 inhibitor | Micromolar range | [6] | |
| Panc0504 | Pancreatic Cancer | TBK1 inhibitor | Micromolar range | [6] | |
| Compound 31 | MDA-MB-468 | Breast Cancer | Mps1 inhibitor | Potent inhibition | [10] |
| MV4-11 | Acute Myeloid Leukemia | Mps1 inhibitor | Potent inhibition | [10] |
Table 2: Efficacy of Standard-of-Care Drugs in Comparable Cancer Cell Lines
| Drug | Cancer Cell Line | Cancer Type | Target/Mechanism of Action | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | DNA intercalator, Topoisomerase II inhibitor | 0.8-2.5 | [11][12][13][14] |
| HCT-116 | Colon Cancer | DNA intercalator, Topoisomerase II inhibitor | ~1.9 | [15] | |
| Etoposide | K562 | Chronic Myeloid Leukemia | Topoisomerase II inhibitor | 50.6 | [16] |
| A549 | Lung Cancer | Topoisomerase II inhibitor | 3.49 | [17] | |
| Gefitinib | A549 | Lung Cancer | EGFR inhibitor | 8.42 - 21.5 | [18][19] |
In-Depth Analysis and Mechanistic Insights
The data presented in the tables highlight the potential of pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents. For instance, Compound 8c demonstrates a promising GI50 value of 1.33 µM in the K562 leukemia cell line, acting as a Topoisomerase IIα inhibitor, a mechanism shared with the established chemotherapeutic drug etoposide.[8] Notably, the IC50 of etoposide in K562 cells is reported to be significantly higher at 50.6 µM, suggesting a potentially greater potency for this pyrazolo[3,4-b]pyridine derivative.[16]
In the context of solid tumors, Compound C03 shows remarkable potency against the Km-12 colorectal cancer cell line with an IC50 of 0.304 µM by targeting TRKA.[5][9] This highlights the potential for developing highly selective therapies, as evidenced by its significantly lower activity against the MCF-7 breast cancer cell line.[5][9]
Furthermore, the versatility of the pyrazolo[3,4-b]pyridine scaffold is underscored by the development of compounds targeting other critical cancer-related kinases. Compound 15y exhibits micromolar inhibitory activity against a range of cancer cell lines by targeting TBK1, a kinase involved in innate immunity and oncogenesis.[6] Compound 31 is a potent inhibitor of Mps1, a key component of the mitotic checkpoint, showing strong antiproliferative effects in breast cancer and leukemia cell lines.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for key assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyrazolo[3,4-b]pyridine derivative) and standard drugs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay (Example: TRKA Kinase Assay)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its target kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human TRKA enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Compound C03) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing Molecular Pathways and Workflows
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent and, in some cases, selective activity against a variety of cancer cell lines, often targeting key kinases involved in tumor progression. The preclinical data suggests that these compounds can exhibit superior or comparable efficacy to some standard-of-care drugs in in vitro models.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further investigation into their mechanisms of action and potential for combination therapies will be crucial for their clinical translation. The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine core is warranted and holds the potential to deliver the next generation of targeted cancer therapies.
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A Comparative Analysis of Pyrazolo[3,4-b]pyridine Synthesis Methods: A Guide for Researchers
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the primary synthetic methodologies for constructing this versatile scaffold, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into classical and modern approaches, evaluating them based on efficiency, substrate scope, reaction conditions, and mechanistic considerations.
I. Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The synthesis of the bicyclic pyrazolo[3,4-b]pyridine system can be broadly categorized into two main strategies[3][4]:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Ring: This is the most common and versatile approach, utilizing readily available aminopyrazole derivatives as key building blocks.
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Ring: This strategy is less frequently employed but can be advantageous when substituted pyridines are more accessible.
This guide will primarily focus on the first strategy due to its widespread application and the extensive literature available.
II. Classical Approaches: The Foundation of Pyrazolo[3,4-b]pyridine Synthesis
Traditional methods for constructing the pyridine ring on a pyrazole core often involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
A. Condensation with 1,3-Dicarbonyl Compounds
One of the earliest and most straightforward methods involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3] The reaction proceeds through a condensation mechanism, where the amino group of the pyrazole attacks the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the pyridine ring.
A significant consideration in this method is regioselectivity when using unsymmetrical 1,3-dicarbonyls. The reaction can potentially yield two different regioisomers. The outcome is often dictated by the relative electrophilicity of the two carbonyl groups. For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially, leading to a specific regioisomer.[4]
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine using a 1,3-Dicarbonyl Compound [4]
-
Dissolve the 5-aminopyrazole derivative (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
B. The Gould-Jacobs Reaction
The Gould-Jacobs reaction offers a reliable pathway to 4-hydroxypyrazolo[3,4-b]pyridines, which can be further functionalized. This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent. The reaction proceeds through an initial Michael addition, followed by cyclization and elimination of ethanol. The resulting product is often a 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridine derivative.[3][4]
III. Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
Contemporary approaches to pyrazolo[3,4-b]pyridine synthesis focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. These methods include multicomponent reactions, microwave-assisted synthesis, and the use of novel catalytic systems.
A. Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[5] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines.[6][7]
A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile).[6] This reaction is often catalyzed by an acid or a base and can be performed under conventional heating or microwave irradiation.[6][8]
Workflow for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
Caption: A generalized workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
B. Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods.[7][9] The synthesis of pyrazolo[3,4-b]pyridines has greatly benefited from this technology, with many classical and multicomponent reactions being adapted for microwave conditions.[6][10]
Microwave-assisted synthesis often allows for solvent-free reactions or the use of greener solvents, contributing to more sustainable chemical processes.[7] For example, a one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved with high yields in short reaction times under microwave irradiation without the use of a catalyst.[11]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis [11]
-
In a microwave vial, mix the 5-aminopyrazole (0.05 mmol), the appropriate cyclic 1,3-diketone (0.05 mmol), and the desired 3-formyl-quinoline (0.05 mmol) in DMF (1.0 mL).
-
Seal the vial and subject the mixture to microwave irradiation for 8–20 minutes at 125–135 °C.
-
After completion (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid by filtration, wash with ethanol, and air dry.
C. Novel Catalytic Approaches
The development of new catalytic systems has further expanded the toolkit for pyrazolo[3,4-b]pyridine synthesis. These catalysts can offer improved yields, better selectivity, and milder reaction conditions.
-
Metal Catalysis: Transition metal catalysts, such as copper(II) acetylacetonate, have been employed for the synthesis of pyrazolo[3,4-b]pyridines through formal [3+3] cycloaddition reactions, affording high yields under mild conditions.[12]
-
Nanocatalysts: The use of nanocatalysts is a growing area in organic synthesis, offering advantages such as high surface area and reusability.[2]
-
Green Catalysts: In line with the principles of green chemistry, researchers have explored the use of environmentally friendly catalysts. For instance, amorphous carbon-supported sulfonic acid (AC-SO3H) has been successfully used as a recyclable, solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.[13]
Reaction Mechanism: A plausible catalytic cycle for a metal-catalyzed synthesis.
Caption: A simplified catalytic cycle for the synthesis of pyrazolo[3,4-b]pyridines.
IV. Comparative Overview of Synthesis Methods
To facilitate the selection of an appropriate synthetic route, the following table provides a comparative summary of the discussed methods.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Condensation with 1,3-Dicarbonyls | 5-Aminopyrazoles, 1,3-Dicarbonyls | Glacial acetic acid, reflux | Simple, straightforward | Potential regioselectivity issues with unsymmetrical dicarbonyls, harsh conditions | Moderate to Good |
| Gould-Jacobs Reaction | 3-Aminopyrazoles, Diethyl 2-(ethoxymethylene)malonate | Reflux | Good for 4-hydroxy derivatives | Limited to specific substitution patterns | Good |
| Multicomponent Reactions (MCRs) | 5-Aminopyrazoles, Aldehydes, Active Methylene Compounds | Catalytic acid or base, conventional heating or microwave | High atom economy, operational simplicity, diversity-oriented | Optimization of reaction conditions can be complex | Good to Excellent |
| Microwave-Assisted Synthesis | Various (adaptable to other methods) | Microwave irradiation | Rapid reaction times, higher yields, potential for solvent-free conditions | Requires specialized equipment | Good to Excellent |
| Novel Catalysis (Metal, Nano, Green) | Various | Specific catalyst (e.g., Cu(II), AC-SO3H) | Mild reaction conditions, high efficiency, potential for catalyst recycling | Catalyst cost and sensitivity can be a factor | Good to Excellent |
V. Conclusion and Future Perspectives
The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly from classical condensation reactions to highly efficient and sustainable modern methodologies. While traditional methods remain valuable for their simplicity, multicomponent reactions and microwave-assisted synthesis now offer superior efficiency and are well-aligned with the principles of green chemistry. The continued development of novel catalytic systems promises to further enhance the synthesis of this important heterocyclic scaffold, enabling the exploration of new chemical space for drug discovery and development. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
VI. References
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Valverde, M. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][3][4][14]
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Hassan, A. S., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link][6]
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Anonymous. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Preprints.org. [Link][7]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link][1]
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Anonymous. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Scilit. [Link]
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Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
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Valverde, M. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link][2]
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Patel, R., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistryOpen, 12(9), e202300109. [Link][9]
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Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 591-599. [Link][11]
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Valverde, M. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Gomaa, M. A. M. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(12), 8153-8160. [Link]
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Zhang, X., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]
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Kiseleva, M. I., et al. (2020). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Chemistry of Heterocyclic Compounds, 56(11), 1369-1371. [Link][10]
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Al-Ostath, A. I., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link][12]
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Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2568-2576. [Link][13]
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Anonymous. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Request PDF. [Link][5]
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Papakyriakou, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2911. [Link]
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Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]
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Hassan, A. S., et al. (2012). Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ChemInform, 43(24). [Link][8]
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The Versatility of a Privileged Scaffold: A Comparative Guide to the Kinase Selectivity of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-Based Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that, through strategic modification, can be tailored to potently and selectively inhibit a wide array of protein kinases. This guide focuses on derivatives of a key synthetic intermediate, 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , to provide researchers, scientists, and drug development professionals with a comparative analysis of the kinase selectivity profiles achievable from this versatile starting point.
The strategic placement of chloro and iodo groups on the pyrazolo[3,4-b]pyridine core makes it an ideal substrate for medicinal chemists. These positions serve as synthetic handles, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core to optimize potency and, crucially, selectivity against the human kinome. This guide will dissect the selectivity of several inhibitors derived from this scaffold, compare them against established clinical drugs, and provide the detailed experimental context necessary to understand and replicate these findings.
Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases that share a conserved ATP-binding site, making the development of selective inhibitors a formidable challenge.[1] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical side effects.[2] Conversely, some multi-targeted inhibitors have shown therapeutic benefits by simultaneously blocking multiple oncogenic signaling pathways.[3] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount in drug discovery. This is typically achieved by screening the compound against large panels of kinases.[1]
The following sections will explore how the this compound scaffold has been elaborated to generate inhibitors with distinct selectivity profiles.
Comparative Selectivity Profiles
To illustrate the adaptability of the scaffold, we will compare the selectivity of three distinct inhibitors derived from pyrazolo[3,4-b]pyridine against different kinase targets: a potent TANK-binding kinase 1 (TBK1) inhibitor, a highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor, and a Tropomyosin receptor kinase (TRK) inhibitor. These will be benchmarked against the well-characterized clinical inhibitors, Dasatinib and Imatinib.
| Compound/Inhibitor | Primary Target(s) | IC50/Kd (Primary Target) | Key Off-Targets (Inhibition >75% @ 1µM or specified) | Kinase Panel Size | Reference |
| Compound 15y (TBK1 Inhibitor) | TBK1 | IC50: 0.2 nM | IKKε, TBK1(gatekeeper mutant) | 31 Kinases | [4] |
| Compound 10g (ALK Inhibitor) | ALK (wild-type & L1196M) | IC50: <0.5 nM | ROS1 | Not specified, but noted excellent selectivity over c-Met | [5] |
| Compound C03 (TRK Inhibitor) | TRKA | IC50: 56 nM | FAK, PAK4, PLK4 | Not specified | [6] |
| Dasatinib (Clinical Comparator) | BCR-ABL, SRC family | Kd: <1 nM | c-KIT, PDGFRβ, and many others | Broad Kinome Scans | [7] |
| Imatinib (Clinical Comparator) | BCR-ABL | Kd: ~25 nM | c-KIT, PDGFR | Broad Kinome Scans | [7] |
Table 1: Comparative selectivity data for pyrazolo[3,4-b]pyridine derivatives and clinical kinase inhibitors.
This data highlights the scaffold's versatility. By modifying the substituents at the chloro and iodo positions, researchers have developed compounds with vastly different target profiles. Compound 15y demonstrates high potency for TBK1 with notable selectivity within a 31-kinase panel.[4] Compound 10g shows exceptional potency for both wild-type and a mutant form of ALK, a critical feature for overcoming drug resistance, while also potently inhibiting ROS1 but showing selectivity over c-Met.[5] In contrast, Dasatinib is a broad-spectrum inhibitor, while Imatinib is more selective, though still targets a few key kinases.[3][7]
Causality of Experimental Design: Achieving Selectivity
The journey from the this compound intermediate to a selective inhibitor is a testament to the power of structure-activity relationship (SAR) studies. The pyrazolo portion of the scaffold typically acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The substituents introduced at the former chloro and iodo positions then explore different sub-pockets of the kinase, and it is these interactions that largely determine the inhibitor's selectivity.
For instance, in the development of ALK inhibitors, modifications were made to overcome resistance from the L1196M "gatekeeper" mutation.[5] The design of Compound 10g involved introducing a moiety that could form favorable interactions with the mutated methionine residue, a feat not achieved by the less selective drug Crizotinib.[5] This rational design approach, guided by molecular modeling and SAR, is fundamental to tuning the selectivity of inhibitors based on this privileged scaffold.
Caption: Workflow for developing selective kinase inhibitors.
Experimental Protocols for Kinase Selectivity Profiling
The data presented in this guide is generated through rigorous biochemical assays. The choice of assay can depend on the specific research question and throughput requirements. Below are outlines of common methodologies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9] It is highly sensitive and suitable for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[9]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and the pyrazolo[3,4-b]pyridine-based test compound at various concentrations in a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Initiation: Start the reaction by adding ATP to a final concentration appropriate for the specific kinase (often near its Km value). Incubate for 30-60 minutes at 30°C.
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ kinase assay workflow diagram.
Radiometric Kinase Assay
Considered the "gold standard" for kinase profiling, this method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP onto a substrate.[10]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mix containing kinase buffer, the specific kinase, substrate protein or peptide, and the test inhibitor.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filters extensively to remove unincorporated [γ-³²P]-ATP.
-
Detection: Measure the radioactivity retained on the filters, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Analysis: Determine the level of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to the control.
Conclusion
The this compound scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate that through rational design and systematic SAR studies, this single core can be elaborated to target diverse kinases with high specificity. The ability to fine-tune the selectivity profile—from highly specific inhibitors like the ALK inhibitor 10g to more targeted multi-kinase agents—underscores the value of this scaffold in modern drug discovery. The robust and reproducible experimental methods outlined provide the necessary framework for researchers to confidently characterize the selectivity of their own pyrazolo[3,4-b]pyridine-based compounds, paving the way for the next generation of targeted therapies.
References
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
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Abdel-Gawad, H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
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Liu, X., et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie. [Link]
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Shan, Y., et al. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences. [Link]
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A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: Profiling 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this scaffold have shown tremendous promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology.[3][4][5] The specific intermediate, 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, serves as a versatile starting point for synthesizing a diverse library of such inhibitors.[6][7]
However, the very feature that makes kinases attractive targets—the conserved ATP-binding pocket—also presents a significant challenge: achieving inhibitor selectivity.[3] With over 500 kinases in the human kinome, the potential for a small molecule to bind to unintended targets, or "off-targets," is high. This cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple kinases is therapeutically advantageous.[8][9] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a critical step in understanding its true biological activity and therapeutic potential.[10]
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel kinase inhibitors, using a hypothetical lead compound derived from the this compound core, which we will call "PzP-Lead." We will compare its performance against two well-characterized (though hypothetical for this guide's data) kinase inhibitors:
-
"Inhibitor-S": A highly selective inhibitor for its primary target.
-
"Inhibitor-M": A known multi-kinase inhibitor.
Our focus will be on the causality behind experimental choices, providing not just protocols but the strategic reasoning essential for robust drug development.
The Imperative of Kinome-Wide Selectivity Profiling
The primary goal of a cross-reactivity study is to understand the interaction landscape of a drug candidate across the entire kinome. A narrow, initial screen against a handful of related kinases is insufficient. Comprehensive profiling provides invaluable insights into:
-
Target Validation: Confirming that the observed cellular phenotype is indeed due to the inhibition of the intended target.
-
Predicting Toxicity: Identifying potential off-target interactions that could lead to adverse effects. For instance, inhibition of kinases like VEGFR or EGFR can be associated with specific side effects.
-
Uncovering New Therapeutic Opportunities: A promiscuous inhibitor might be effective against cancers driven by multiple signaling pathways.[9]
-
Guiding Lead Optimization: A selectivity profile can inform further medicinal chemistry efforts to either enhance potency on the primary target or eliminate undesirable off-target activity.[11]
The following workflow provides a strategic overview for assessing kinase inhibitor cross-reactivity.
Caption: High-level workflow for kinase inhibitor cross-reactivity assessment.
Comparative Analysis: PzP-Lead vs. Control Inhibitors
To illustrate the output of a cross-reactivity study, the following tables summarize hypothetical data for our lead compound, PzP-Lead, against a selective inhibitor (Inhibitor-S) and a multi-kinase inhibitor (Inhibitor-M). Assume the primary target for all three is Kinase A .
Table 1: Kinome Scan Summary (Inhibition % at 1 µM)
| Compound | Primary Target (Kinase A) | Off-Targets with >70% Inhibition | Selectivity Score (S(10))¹ |
| PzP-Lead | 98% | 4 (Kinase B, Kinase C, Kinase D, Kinase E) | 0.10 |
| Inhibitor-S | 95% | 1 (Kinase F) | 0.02 |
| Inhibitor-M | 92% | 15 | 0.35 |
¹Selectivity Score (S(10)) is the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: IC50 Values for Key On- and Off-Targets (nM)
| Compound | Kinase A (Primary) | Kinase B | Kinase C | Kinase D | Kinase E | Kinase F |
| PzP-Lead | 15 | 85 | 250 | 1,200 | >10,000 | >10,000 |
| Inhibitor-S | 25 | >10,000 | >10,000 | >10,000 | >10,000 | 950 |
| Inhibitor-M | 50 | 150 | 180 | 300 | 450 | 600 |
Interpretation of Hypothetical Data:
This data suggests that PzP-Lead is a potent inhibitor of its primary target, Kinase A. While it is more selective than the multi-kinase inhibitor (Inhibitor-M), it shows significant activity against three other kinases (B, C, and D) at sub-micromolar concentrations. This profile warrants further investigation. Is the inhibition of Kinase B, for example, a potential liability or a source of beneficial polypharmacology? This is a critical question that the subsequent cellular assays aim to answer.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide cross-validating data points.
Protocol 1: Broad-Panel Kinase Selectivity Profiling
This experiment provides the foundational data for any cross-reactivity study. Commercial services offer panels of over 400 human kinases.[12][13][14]
Causality: The goal is to obtain a snapshot of the compound's activity across the kinome at a single, relatively high concentration (e.g., 1 µM). This concentration is chosen to be high enough to catch even weak off-target interactions. The most common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize PzP-Lead and control inhibitors in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: In a 384-well plate, dilute the stock compound to the final screening concentration (e.g., 1 µM) in the assay buffer. Include wells for a positive control (no inhibitor) and a negative control (staurosporine, a broad-spectrum inhibitor).
-
Kinase Reaction: Add the specific kinase, its corresponding substrate, and cofactors to each well.
-
Initiation: Start the reaction by adding the ATP mixture, which includes [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive (0% inhibition) and negative (100% inhibition) controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: While in vitro assays are essential, they don't always reflect a compound's behavior in a complex cellular environment.[8] CETSA is a powerful technique to verify that a compound engages its intended target (and potential off-targets) in living cells. The principle is that a protein becomes more thermally stable when bound to a ligand.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where Kinase A is active). Treat the cells with PzP-Lead (at various concentrations) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble Kinase A (and any key off-targets identified in Protocol 1) in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: A Decision Framework
The results from these assays will place PzP-Lead into one of several categories, each with different implications for its development path.
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A Researcher's Guide to Validating the Mechanism of Action of Pyrazolo[3,4-b]pyridine Compounds
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling pathways.[1][2] These compounds have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[3][4][5][6] However, moving a promising compound from a primary screen hit to a validated clinical candidate requires a rigorous and multi-faceted approach to confirm its mechanism of action (MoA). Kinase inhibitors, in particular, are prone to off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently validate the MoA of novel pyrazolo[3,4-b]pyridine compounds. We will move beyond simple checklists, explaining the causal logic behind experimental choices to build a self-validating cascade of evidence. Our approach integrates biochemical, cellular, and phenotypic assays to construct an undeniable case for a compound's intended biological activity.
The Validation Cascade: A Multi-Pronged Strategy
A robust MoA validation is not a single experiment but a logical progression of inquiries. A discrepancy at any stage can be as informative as a confirmation, potentially revealing unexpected polypharmacology or a novel MoA. Our validation workflow is built on four sequential pillars, each designed to answer a critical question.
Caption: High-level workflow for MoA validation.
Pillar 1: Direct Target Interaction - Biochemical Assays
The foundational step is to demonstrate a direct, specific interaction between the pyrazolo[3,4-b]pyridine compound and its purified target protein, typically a kinase. This is achieved using in vitro biochemical assays that measure the compound's ability to inhibit the target's enzymatic activity or binding to a ligand.[9]
The choice of assay format is critical and depends on factors like throughput, sensitivity, and the nature of the target.[10] Modern drug discovery has largely moved away from traditional radiometric assays towards safer, more scalable non-radioactive formats.[9]
Comparison of Common Biochemical Kinase Assay Formats
| Assay Technology | Principle | Advantages | Disadvantages | Typical Use Case |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to an ATP-dependent light signal.[7] | High sensitivity, broad applicability to any ADP-producing enzyme, robust against signal interference. | Indirect measurement, requires multiple reagent addition steps. | Primary screening, dose-response curves, selectivity profiling. |
| TR-FRET (e.g., LanthaScreen®, HTRF®) | Measures the phosphorylation of a fluorescently labeled substrate. Inhibition disrupts the FRET signal between a donor and acceptor fluorophore.[5][10] | Homogeneous ("mix-and-read") format, high signal-to-noise ratio, ratiometric detection minimizes interference. | Requires specific antibodies or labeled substrates, potential for compound autofluorescence. | High-throughput screening (HTS), hit validation, binding kinetics. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the inhibitor for the kinase's active site. | Simple, homogeneous format, provides direct binding information (Kd). | Lower sensitivity, susceptible to light scattering and autofluorescence. | Fragment screening, determining binding affinity. |
| Binding Assays (e.g., LanthaScreen® Eu Kinase Binding) | A TR-FRET based assay that directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.[10][11] | Can detect non-ATP competitive inhibitors, interrogates active and inactive kinase conformations. | Does not directly measure functional inhibition of catalysis. | Identifying allosteric inhibitors, measuring residence time. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a typical procedure for determining the IC50 value of a pyrazolo[3,4-b]pyridine compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide or specific protein), and ATP. The optimal concentrations of kinase, substrate, and ATP should be determined empirically, often near the Km for substrate and ATP to ensure sensitivity.[7]
-
Compound Plating: Serially dilute the test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the kinase solution to the plate and pre-incubate with the compound for 15-30 minutes at room temperature. This allows the compound to bind to its target.[7]
-
Initiate the reaction by adding a solution containing the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 1-2 hours) at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pillar 2: Cellular Target Engagement
A potent biochemical inhibitor is of little value if it cannot reach its target within the complex environment of a living cell.[12] Cellular target engagement assays are crucial for confirming that the compound is cell-permeable and binds to its intended target at relevant concentrations. A large discrepancy between biochemical IC50 and cellular engagement EC50 can indicate poor permeability, active efflux, or intracellular metabolism.
A leading method for quantifying intracellular target engagement is the NanoBRET™ Target Engagement Assay.[12]
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the target (the energy acceptor). When the test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in live cells.[12]
Pillar 3: Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. The next logical step is to demonstrate that this binding event has the intended functional consequence: the inhibition of the downstream signaling pathway. For a pyrazolo[3,4-b]pyridine kinase inhibitor, this typically means preventing the phosphorylation of the kinase's substrate.
Western blotting (immunoblotting) is the gold-standard technique for this purpose.[4] By using antibodies specific to the phosphorylated form of a substrate (e.g., phospho-AKT, phospho-ERK), one can directly visualize the effect of the inhibitor on the signaling cascade.
Caption: Inhibition of a kinase signaling pathway.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal pathway activity. Treat with various concentrations of the pyrazolo[3,4-b]pyridine compound for a predetermined time (e.g., 2-4 hours).
-
Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., FGF for the FGFR pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-pFRS2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Validation: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein or unequal loading.
Pillar 4: Phenotypic Confirmation
The final pillar of MoA validation connects the molecular mechanism to a whole-cell physiological outcome. If the compound inhibits a pathway critical for cell proliferation or survival, it should induce a corresponding phenotypic change, such as cell cycle arrest or apoptosis.[6][13]
Phenotypic assays provide the ultimate confirmation that the compound's on-target activity is potent enough to drive a desired biological effect. These assays are often used in large panels of cancer cell lines to identify which genetic backgrounds are most sensitive to the inhibitor.[14]
Comparison of Key Phenotypic Assays
| Assay Type | Principle | Information Gained | Example Method |
| Cell Viability/Proliferation | Measures the number of viable cells, often by quantifying total cellular ATP content, which correlates with metabolic activity.[13] | Determines compound potency (GI50) in inhibiting cell growth. Differentiates between cytostatic and cytotoxic effects.[13] | CellTiter-Glo® Luminescent Cell Viability Assay. |
| Cell Cycle Analysis | Uses a DNA-intercalating dye (e.g., propidium iodide) to quantify the DNA content of individual cells via flow cytometry. | Identifies arrest at specific phases of the cell cycle (G1, S, G2/M), which is a hallmark of CDK inhibitors.[15] | Propidium Iodide Staining & Flow Cytometry. |
| Apoptosis Assay | Detects markers of programmed cell death, such as the externalization of phosphatidylserine or the cleavage of caspases. | Confirms that the compound induces cell death via apoptosis rather than necrosis. | Annexin V/PI Staining & Flow Cytometry. |
| High-Content Imaging | Utilizes automated microscopy and image analysis to quantify multiple phenotypic changes simultaneously (e.g., nuclear morphology, cytoskeletal changes).[16][17] | Provides a multiparametric "phenotypic fingerprint" of the compound's effect, useful for MoA deconvolution. | Cell Painting assays. |
Supporting Experimental Data
The literature provides numerous examples of pyrazolo[3,4-b]pyridine compounds and their validated biological activities. These data serve as crucial benchmarks for new chemical entities.
| Compound Class | Target Kinase(s) | Biochemical IC50 | Cellular Effect (GI50 / IC50) | Reference |
| Pyrazolo[3,4-b]pyridine | CDK1 | Not specified | Inhibited cellular proliferation in human tumor cells. | [3] |
| 1H-Pyrazolo[3,4-b]pyridine | CDK1/CDK2 | Potent (not specified) | Blocked cell cycle progression and/or induced apoptosis. | [6] |
| 1H-Pyrazolo[3,4-b]pyridine (Cmpd 7n) | FGFR1 | 2 nM | H1581 xenograft tumor growth inhibition. | [4] |
| Pyrazolo[3,4-b]pyridine (Cmpd C03) | TRKA | 56 nM | Km-12 cell proliferation IC50: 0.304 µM. | [5] |
| Pyrazolo[3,4-b]pyridine (Cmpd 8c) | Topoisomerase IIα | 1.33 µM (GI50 MG-MID) | Induced S-phase cell cycle arrest and apoptosis. | [18] |
Conclusion
Validating the mechanism of action for a novel pyrazolo[3,4-b]pyridine compound is a systematic process of building a layered, self-reinforcing argument. By progressing through the four pillars—from direct biochemical interaction to cellular target engagement, downstream pathway modulation, and finally to phenotypic confirmation—researchers can eliminate ambiguity and establish a clear, causal link between the compound and its biological effect. Each step provides a crucial checkpoint, and only through their collective agreement can the true mechanism of action be validated with the high degree of confidence required for progression in the drug discovery pipeline.
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A Comparative Analysis of Novel Pyrazolo[3,4-b]pyridine Derivatives in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Growing Prominence of Pyrazolo[3,4-b]pyridines in Cancer Therapy
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent drug-like properties have led to the development of molecules with a wide array of therapeutic applications, including antiviral, anti-inflammatory, and neuroprotective agents.[3] Notably, this scaffold has gained significant attention in oncology for its ability to serve as a framework for potent kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, targeting kinases has become a cornerstone of modern cancer therapy.
Recent research has focused on developing novel pyrazolo[3,4-b]pyridine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. These efforts aim to overcome the limitations of existing therapies, such as off-target effects and acquired resistance. This guide presents a comparative analysis of two novel, hypothetical pyrazolo[3,4-b]pyridine derivatives, designated as PzP-1 and PzP-2 , against established anticancer drugs. The objective is to provide a comprehensive framework for evaluating the potential of these new chemical entities through rigorous, side-by-side comparisons supported by experimental data.
PzP-1 is designed as a potent inhibitor of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases whose fusion genes are oncogenic drivers in a variety of adult and pediatric tumors.[7][8] PzP-2 , on the other hand, is a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, both of which are implicated in cell cycle progression and apoptosis resistance in multiple cancer types.[5]
This guide will delve into the mechanistic rationale for targeting these kinases, provide detailed protocols for key in vitro assays, and present a comparative analysis of the data generated for PzP-1 and PzP-2 against the FDA-approved TRK inhibitor Larotrectinib and the well-characterized, broad-spectrum kinase inhibitor Staurosporine .
Comparative Efficacy: In Vitro Cytotoxicity Profiling
A fundamental first step in the evaluation of any potential anticancer agent is to determine its cytotoxic activity against a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population.[9] Lower IC50 values are indicative of higher potency.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (PzP-1, PzP-2, Larotrectinib, and Staurosporine) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]
Data Summary: Comparative IC50 Values (µM)
| Compound | KM-12 (TRK-fusion Colorectal Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| PzP-1 | 0.045 | > 10 | > 10 |
| Larotrectinib | 0.030 | > 10 | > 10 |
| PzP-2 | 2.5 | 1.8 | 0.9 |
| Staurosporine | 0.015 | 0.020 | 0.012 |
Interpretation of Results:
The data clearly demonstrates the potent and selective activity of PzP-1 against the KM-12 cell line, which harbors a TPM3-NTRK1 gene fusion.[7] Its IC50 value is comparable to that of the FDA-approved drug Larotrectinib , a highly selective TRK inhibitor.[7] The lack of activity against MCF-7 and HCT-116 cells, which do not have TRK fusions, underscores the target-specific nature of PzP-1.
In contrast, PzP-2 exhibits broad-spectrum activity against all three cell lines, consistent with its proposed mechanism as a dual inhibitor of CDK2 and Pim-1, kinases that are crucial for the proliferation of a wide range of cancer cells.[5] Its potency is lower than that of Staurosporine , a potent but non-selective kinase inhibitor often used as a positive control.
Mechanism of Action: Elucidating the Cellular Consequences of Target Engagement
Beyond cytotoxicity, it is crucial to understand the downstream cellular effects of inhibiting the target kinases. This provides further evidence of the compound's mechanism of action and its potential for inducing tumor cell death.
Cell Cycle Analysis
CDK2 is a key regulator of the G1 to S phase transition in the cell cycle.[5] Therefore, inhibition of CDK2 is expected to cause cell cycle arrest at the G0/G1 phase.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Induction
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[6] Inhibition of Pim-1 should, therefore, lead to the induction of apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Summary: Mechanistic Insights
| Compound (on HCT-116 cells) | % Cells in G0/G1 Phase | % Apoptotic Cells |
| Vehicle Control | 45% | 5% |
| PzP-2 | 75% | 40% |
| Staurosporine | 60% (G2/M arrest) | 65% |
Interpretation of Results:
Treatment of HCT-116 cells with PzP-2 resulted in a significant increase in the percentage of cells in the G0/G1 phase, confirming its inhibitory effect on cell cycle progression, likely through CDK2 inhibition.[5] Furthermore, PzP-2 induced a substantial increase in the apoptotic cell population, consistent with its role as a Pim-1 inhibitor.[6] Staurosporine, as a potent and broad-spectrum kinase inhibitor, also induced apoptosis but caused cell cycle arrest at a different phase.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro benchmarking of new chemical entities.
Signaling Pathway Context
To better understand the rationale for targeting TRK and CDK2/Pim-1, the following diagrams illustrate their roles in cancer cell signaling.
Caption: Simplified TRK signaling pathway and the point of inhibition by PzP-1.
Caption: Role of CDK2 and Pim-1 in cell cycle and apoptosis, targeted by PzP-2.
Conclusion and Future Directions
This guide provides a framework for the initial benchmarking of novel pyrazolo[3,4-b]pyridine derivatives against established anticancer drugs. The hypothetical compounds PzP-1 and PzP-2 demonstrate promising and distinct profiles. PzP-1 shows potent and selective activity against a TRK-fusion-driven cancer cell line, positioning it as a promising candidate for further development as a targeted therapy. PzP-2, with its broad-spectrum activity and clear mechanistic effects on the cell cycle and apoptosis, warrants further investigation against a wider panel of cancer cell lines to identify those most sensitive to its dual inhibitory action.
The protocols and comparative data presented here are intended to serve as a starting point for researchers in the field. Further preclinical development would necessitate a more comprehensive assessment, including in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic analyses, and toxicology studies, all conducted in accordance with regulatory guidelines such as those provided by the FDA.[10][11] The continued exploration of the pyrazolo[3,4-b]pyridine scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
As researchers and developers, our work with novel chemical entities like 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is foundational to discovery. However, our responsibility extends beyond the bench to ensuring the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step protocol for managing waste generated from this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety.
Hazard Identification and Initial Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated heterocyclic compound. Its structure, containing both chlorine and iodine, places it in a chemical class that requires specific disposal pathways to prevent environmental contamination and ensure regulatory compliance.[1]
The primary source for hazard information is the Safety Data Sheet (SDS). The known data for this compound is summarized below.
| Identifier | Information |
| IUPAC Name | This compound |
| CAS Number | 949558-30-9[2] |
| Molecular Formula | C₆H₃ClIN₃[2] |
| Physical Form | Solid[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2] |
| Signal Word | Warning[2] |
Core Insight: The presence of halogens (Chloro-, Iodo-) is the single most important factor for its disposal classification. Halogenated organic waste must be segregated from non-halogenated waste streams because their incineration requires specialized facilities with scrubbers to neutralize the resulting acidic gases (like HCl and HI).[1][3][4] Mixing streams can lead to regulatory violations and improper destruction of the waste.
Prerequisites for Safe Handling and Disposal
Proper disposal begins with proper handling. Before generating the first drop of waste, ensure the following infrastructure and personal protective equipment (PPE) are in place.
-
Engineering Controls : All handling and waste collection activities must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5] The work area should be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Based on the hazard profile (skin, eye, and respiratory irritant), the following PPE is mandatory:
-
Designated Waste Area : Establish a Satellite Accumulation Area (SAA) in the laboratory.[7][8] This is an area at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility. The SAA must be under the control of the laboratory personnel.[8]
Step-by-Step Waste Collection and Segregation Protocol
This protocol ensures that waste is collected safely and in a manner that complies with federal and local regulations.
Step 1: Obtain and Prepare the Waste Container Select a designated waste container that is clean, dry, and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[3]
Step 2: Label the Container Proper labeling is a critical regulatory requirement.[9] Before adding any waste, the container must be clearly labeled with the following information:
-
The full chemical name: "Waste this compound" and any solvents used in the process. Do not use abbreviations or chemical formulas.[1][3]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]
Step 3: Segregate and Collect Waste This is the most critical operational step.
-
Primary Waste : Collect all residues of pure this compound and reaction mixtures containing it directly into the labeled "Halogenated Organic Waste" container.[3][10]
-
Contaminated Materials : Any disposable items that come into direct contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Solvent Rinsates : When cleaning glassware, rinse it with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is considered hazardous waste. [1] Collect the initial rinses in your halogenated waste container. Do not dispose of this down the drain.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of halogenated chemical waste.
Final Disposal and Emergency Procedures
Final Disposal Pathway Hazardous chemical waste is tracked from its point of generation to its final disposal.[8] Once your waste container is full (no more than 90% capacity) or the project is complete, you must arrange for its removal.[11]
-
Ensure the container cap is tightly sealed.
-
Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[12]
-
Your EHS office will then collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Never attempt to dispose of this chemical via standard trash or sewer systems. [7]
Spill Response In the event of an accidental spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][12]
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
By adhering to this guide, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with hazardous waste regulations. Always prioritize safety and treat the specific Safety Data Sheet as the primary source of information.
References
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Safety Data Sheet: 6-chloro-1H-pyrazolo[3,4-b]pyridine. (2025). Chemcas. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. The protocols described herein are designed as a self-validating system, ensuring that safety is an integral part of the experimental workflow, not an afterthought.
Foundational Hazard Assessment
Analogous compounds such as 4-Chloro-1H-pyrazolo[3,4-b]pyridine and 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine are classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Acute Toxicity (Inhalation): Harmful if inhaled.
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Given its nature as a solid powder, the primary risks arise from the inadvertent generation and inhalation of dust or aerosols, as well as direct contact with skin and eyes.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the implementation of higher-order safety controls.
-
Engineering Controls: All manipulations of solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood.[2][3] This is the most critical control measure for minimizing inhalation exposure. The fume hood's airflow contains aerosols and vapors, preventing them from entering the laboratory workspace.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Never work alone when handling highly potent or novel compounds.
A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Storage & Transport (Closed Container) | Nitrile Gloves (single pair) | Safety Glasses | Not Required | Flame-Resistant Lab Coat |
| Weighing & Transfer (Solid) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | N95 Respirator (minimum) or Half-mask respirator with P100 particulate filters | Flame-Resistant Lab Coat, Disposable Sleeves |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Not required if in fume hood | Flame-Resistant Lab Coat |
| Handling Dilute Solutions (<1M) | Nitrile Gloves (single pair) | Chemical Splash Goggles | Not required if in fume hood | Flame-Resistant Lab Coat |
| Small Spill Cleanup (<1g) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Half-mask respirator with P100 particulate filters | Chemical-resistant Apron over Lab Coat |
Hand Protection: The First Point of Contact
There is no universal glove that protects against all chemicals.[4] For this compound, a multi-layered approach is recommended.
-
Primary Gloves: Nitrile gloves provide an excellent general-use option with good resistance to a wide variety of chemicals and are preferable to latex to avoid potential allergic reactions.[5][6][7]
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is a field-proven best practice.[8] This allows for the removal of the contaminated outer glove while still maintaining a protective barrier, preventing the spread of contamination to other surfaces.[8] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[8]
Eye and Face Protection: A Non-Negotiable Barrier
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes or airborne particles entering from the sides or top.[4] Chemical splash goggles that form a seal around the eyes are mandatory for all operations.[2][9]
-
Face Shields: When weighing the solid powder or handling larger volumes of solutions where there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][9] The face shield protects the entire face from direct contact.
Respiratory Protection: Guarding Against Inhalation
Given that the compound is a suspected respiratory irritant and harmful if inhaled, respiratory protection is critical during procedures that can generate dust or aerosols.
-
For Solid Handling: When weighing or transferring the powder, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. For higher-risk operations, a half-mask or full-face respirator with P100 (HEPA) filters offers a higher level of protection.[10][11]
-
Fit Testing: Any required use of a tight-fitting respirator necessitates enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[3]
Protective Clothing: Shielding the Body
-
Lab Coat: A flame-resistant lab coat, kept fully buttoned, is the minimum requirement.[9]
-
Aprons and Sleeves: For tasks with a higher risk of spills, such as handling larger quantities or during cleanup, a chemical-resistant apron and disposable sleeves provide an additional layer of protection.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[9] When handling significant quantities of hazardous materials, chemically resistant safety footwear should be considered.[4]
Operational and Disposal Plans
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in the table above (Double Gloves, Goggles, Face Shield, Respirator, Lab Coat).
-
Work Area: Conduct all work in a chemical fume hood. Place a disposable, absorbent bench liner on the work surface.
-
Weighing: Use a tared weigh boat. Carefully transfer the solid compound using a spatula. Avoid any actions that could create dust.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Cleanup: Lightly mist the weigh boat and spatula with a suitable solvent (e.g., 70% ethanol) to decontaminate them before removal from the hood. Dispose of the weigh boat and outer gloves as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing PPE.[12]
Spill Response Protocol
-
Minor Spill (<1 gram, solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (heavy-duty gloves, goggles, face shield, respirator), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[5]
-
Carefully sweep the material into a designated hazardous waste container.[13]
-
Clean the spill area with a suitable solvent and decontaminant.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
Due to its halogenated nature, this compound must be disposed of as hazardous chemical waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste (contaminated gloves, weigh boats) and liquid waste (unused solutions).
-
Prohibition: Never dispose of this compound or its solutions down the drain.[14][15] This can cause significant environmental damage and harm to aquatic life.[14][16]
-
Collection: Follow your institution's guidelines for hazardous waste pickup. Ensure containers are properly sealed and labeled for transport by trained professionals.[14]
Caption: PPE selection workflow for different laboratory tasks.
Emergency First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Call a physician or poison control center immediately.[17]
By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
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The University of Edinburgh. (2024, July 22). Respiratory protective equipment. [Link]
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Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
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University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
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Collect and Recycle. Iodine Disposal For Businesses. [Link]
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Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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National Center for Biotechnology Information. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
